molecular formula C6H10O3 B1625686 Ethyl acetoacetate-1,3-13C2 CAS No. 77504-73-5

Ethyl acetoacetate-1,3-13C2

Cat. No.: B1625686
CAS No.: 77504-73-5
M. Wt: 132.13 g/mol
InChI Key: XYIBRDXRRQCHLP-MPOCSFTDSA-N
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Description

Ethyl acetoacetate-1,3-13C2 (CAS 77504-73-5) is a stable isotope-labeled form of ethyl acetoacetate where two carbon atoms at the 1 and 3 positions are replaced with 13C. This labeling makes it a critical compound for advanced metabolic research using hyperpolarized 13C Magnetic Resonance (MR) techniques. The compound serves as a precursor for the synthesis of [1,3-13C2]acetoacetate, a key ketone body. In research, hyperpolarized [1,3-13C2]ethyl acetoacetate has been identified as a novel diagnostic metabolic marker of liver cancer. It demonstrates high specificity for carboxyl esterases, leading to a significantly higher metabolic substrate-to-product ratio in cancerous tissue compared to healthy tissue, providing a clear metabolic fingerprint for hepatocellular carcinoma (HCC) . Beyond oncology, this compound is used to probe fundamental mitochondrial function. After conversion to [1,3-13C2]acetoacetate, its enzymatic conversion to [1,3-13C2]β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase (BDH) serves as a direct marker of the mitochondrial redox state, reflecting the NAD+/NADH ratio within the mitochondria . This application is vital for studying metabolic diseases, cardiac ischemia, and the effects of pharmacological inhibitors on cellular energetics in organs like the heart and kidney . The compound is a colorless liquid with a molecular formula of C6H10O3 and a molecular weight of approximately 132.16 g/mol . It has a boiling point of around 181°C and a density of 1.037 g/mL at 25°C . This product is intended for research purposes only and is not approved for use in humans or as a diagnostic or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo(1,3-13C2)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)C[13C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480000
Record name Ethyl acetoacetate-1,3-13C2
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Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77504-73-5
Record name Ethyl acetoacetate-1,3-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoacetate-1,3-13C2
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Foundational & Exploratory

Technical Guide: Ethyl Acetoacetate Isotopologues (1,3-13C2 vs. U-13C4)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep dive into the structural, spectral, and functional differences between Ethyl Acetoacetate-1,3-13C2 and Ethyl Acetoacetate-U-13C4 . It is designed for researchers utilizing stable isotopes in metabolic flux analysis (MFA), NMR structural elucidation, and hyperpolarized MRI.

Executive Summary & Structural Definition

Ethyl acetoacetate (EAA) serves as a critical β-keto ester intermediate in organic synthesis and a proxy for acetoacetate in metabolic studies. The choice between the 1,3-13C2 and U-13C4 variants is not merely about mass shift; it dictates the resolution of NMR experiments, the fidelity of metabolic tracing, and the relaxation times in hyperpolarization studies.

Structural Comparison

The fundamental difference lies in the distribution of Carbon-13 atoms within the acetoacetate backbone. Note that in standard commercial "U-13C4" preparations, the ethyl ester group (


) typically remains at natural abundance  unless specified as "Universal-13C6".
FeatureThis compound Ethyl Acetoacetate-U-13C4
Label Position C1 (Ester Carbonyl) & C3 (Keto Carbonyl)C1, C2, C3, C4 (Full Acetoacetate Backbone)
Linear Formula


Mass Shift +2 Da (

)
+4 Da (

)
Precursor Origin Claisen condensation of

Claisen condensation of

Primary Utility Hyperpolarized MRI, Positional TracingBond Connectivity (INADEQUATE), Mass Spec Quantitation

Synthesis & Isotopic Origins

To understand the utility, one must understand the chemical origin. Both isotopologues are synthesized via the Claisen Condensation , but the starting material dictates the labeling pattern.

The Claisen Mechanism & Label Mapping

The self-condensation of ethyl acetate involves the deprotonation of the


-carbon, followed by nucleophilic attack on the carbonyl of a second molecule.
  • 1,3-13C2 Variant: Derived from

    
     . The label is located solely on the carbonyl carbons. The 
    
    
    
    -methylene (C2) and terminal methyl (C4) remain unlabeled (
    
    
    ).
  • U-13C4 Variant: Derived from

    
     . Every carbon in the acetate unit is labeled. When they condense, the resulting 4-carbon backbone is fully labeled.
    

SynthesisPath Precursor1 [1-13C]Ethyl Acetate (CH3-13CO-OEt) Process Claisen Condensation (NaOEt / EtOH) Precursor1->Process Precursor2 [U-13C2]Ethyl Acetate (13CH3-13CO-OEt) Precursor2->Process Product1 EAA-1,3-13C2 (CH3-13CO-CH2-13COO-Et) Process->Product1 Pathway A Product2 EAA-U-13C4 (13CH3-13CO-13CH2-13COO-Et) Process->Product2 Pathway B

Figure 1: Synthetic origins of EAA isotopologues via Claisen condensation. Pathway A yields the 1,3-labeled variant; Pathway B yields the uniformly labeled backbone.

Spectroscopic Differences (NMR & MS)

NMR Spectroscopy

The choice of isotopologue drastically alters the


-NMR spectrum due to scalar coupling (

-coupling).
This compound
  • Appearance: The labeled carbons (C1 and C3) are separated by an unlabeled methylene bridge (C2).

  • Coupling: The

    
     coupling is typically negligible or very small (< 2 Hz).
    
  • Result: You observe two distinct singlets (assuming proton decoupling). This provides clean, high-intensity peaks ideal for low-concentration detection or hyperpolarization studies where

    
    -coupling induced relaxation is undesirable.
    
Ethyl Acetoacetate-U-13C4 [1]
  • Appearance: All adjacent carbons are labeled.

  • Coupling: Strong

    
     couplings dominate.
    
    • C1 (Ester): Doublet (coupled to C2).

      
      .
      
    • C2 (Methylene): Doublet of Doublets (coupled to C1 and C3).

    • C3 (Ketone): Doublet of Doublets (coupled to C2 and C4).

    • C4 (Methyl): Doublet (coupled to C3).

  • Result: Complex multiplets. While this reduces signal-to-noise ratio (splitting signal intensity), it allows for INADEQUATE experiments to trace carbon skeletons intact through metabolic transformations.

Mass Spectrometry (MS)
  • Quantitation: U-13C4 is superior for use as an Internal Standard. The +4 Da shift moves the analyte further away from the natural abundance "M+1" and "M+2" isotopes of the endogenous compound, reducing background interference.

  • Fragmentation: In electron ionization (EI), EAA undergoes McLafferty rearrangement.

    • 1,3-13C2: Fragments may retain one or both labels depending on the cleavage site.

    • U-13C4: Fragments derived from the acetoacetate backbone will consistently show mass shifts relative to their carbon count, aiding in fragment structure verification.

Application: Metabolic Flux Analysis (MFA)[3][4]

In metabolic engineering and cancer metabolism, EAA is often used to probe ketolysis and TCA cycle anaplerosis .

Pathway Tracing Logic

Upon cellular uptake, EAA is hydrolyzed to acetoacetate, which is activated to Acetoacetyl-CoA.

  • Using 1,3-13C2:

    • Acetoacetyl-CoA is cleaved by thiolase into two Acetyl-CoA molecules.

    • Outcome: One Acetyl-CoA is labeled at the carbonyl (

      
      ), the other is unlabeled (from the original C2-C4 fragment).
      
    • Use Case: Precise tracking of carbonyl carbon fate into Citrate (C1 or C5 position).

  • Using U-13C4:

    • Cleavage yields two Acetyl-CoA molecules: One is

      
       (fully labeled), the other is also 
      
      
      
      (fully labeled).
    • Outcome: All Acetyl-CoA entering the TCA cycle is doubly labeled.

    • Use Case: Mass isotopomer distribution analysis (MIDA). It increases the sensitivity of detecting flux into lipids (fatty acid synthesis) because the mass shift accumulates rapidly (+2, +4, +6...) in the growing chain.

MetabolicFate cluster_13C2 Fate of 1,3-13C2 cluster_U13C4 Fate of U-13C4 EAA Ethyl Acetoacetate (Tracer) AcAc Acetoacetate EAA->AcAc Hydrolysis AcAcCoA Acetoacetyl-CoA AcAc->AcAcCoA Activation Split1 Acetyl-CoA (1-13C) (Labeled Carbonyl) AcAcCoA->Split1 Thiolase (1,3-Tracer) Split2 Acetyl-CoA (Unlabeled) AcAcCoA->Split2 Thiolase (1,3-Tracer) Split3 Acetyl-CoA (1,2-13C2) (Fully Labeled) AcAcCoA->Split3 Thiolase (U-Tracer) Split4 Acetyl-CoA (1,2-13C2) (Fully Labeled) AcAcCoA->Split4 Thiolase (U-Tracer)

Figure 2: Metabolic divergence of EAA tracers. U-13C4 results in a uniform pool of labeled Acetyl-CoA, whereas 1,3-13C2 dilutes the label pool with unlabeled Acetyl-CoA.

Experimental Protocol: Hyperpolarized 13C-MRI

Why 1,3-13C2 is preferred: For hyperpolarized MRI, the critical parameter is the spin-lattice relaxation time (


). Quaternary carbons and carbonyls (like C1 and C3) have long 

times because they lack directly attached protons (dipolar relaxation is minimized).
  • In 1,3-13C2: The labeled carbons are isolated.

  • In U-13C4: The labeled carbons are coupled to other labeled carbons.

    
     dipolar coupling can accelerate relaxation, shortening 
    
    
    
    and reducing the imaging window.
Protocol: Sample Preparation for DNP (Dynamic Nuclear Polarization)
  • Substrate Mix:

    • Weigh 50 mg of This compound .

    • Mix with 15 mM OX063 trityl radical (polarizing agent).[2]

    • Add 1.0 mM Gd-chelate (e.g., ProHance) to shorten electron

      
       (optional but recommended for higher polarization).
      
    • Note: No glassing solvent (glycerol) is usually needed as EAA forms a good glass at 1.4 K.

  • Polarization:

    • Load into DNP polarizer (e.g., HyperSense).

    • Irradiate with microwaves (approx. 94 GHz for 3.35 T) at 1.4 K for 60–90 minutes.

    • Monitor buildup curve until saturation.

  • Dissolution & Injection:

    • Dissolve rapidly with superheated buffer (40 mM HEPES, pH 7.4) to a final concentration of 4–5 mM.

    • Inject immediately into the biological system (scanner).

  • Acquisition:

    • Use a

      
       surface coil.
      
    • Sequence: Slice-selective spectroscopy or EPSI to resolve EAA (175 ppm, 205 ppm) from metabolic products like Acetoacetate and

      
      -Hydroxybutyrate.
      

Selection Matrix

Use this table to select the correct variant for your research.

Research GoalRecommended VariantReasoning
Hyperpolarized MRI 1,3-13C2 Longer

relaxation times; cleaner spectra (singlets).
Mass Spec Quantitation U-13C4 Higher mass shift (+4) avoids natural isotope overlap; distinct fragmentation.
Fatty Acid Synthesis Flux U-13C4 Generates doubly-labeled Acetyl-CoA, creating distinct mass isotopomers in lipids.
TCA Cycle Entry Tracking 1,3-13C2 Distinguishes between C1 and C2 entry points; cheaper than U-13C4.
Complex Structure Elucidation U-13C4 Enables INADEQUATE NMR experiments to trace carbon-carbon connectivity.

References

  • Jensen, P. R., et al. (2015). "Hyperpolarized [1,3-13C2]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer." International Journal of Cancer.[3] Available at: [Link]

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Del Vecchio, A., et al. (2018). "Recent developments in heterocycle labeling with carbon isotopes." Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

Advanced Applications of 1,3-¹³C₂ Labeled β-Keto Esters in Metabolic Tracing and Hyperpolarized ¹³C MRI

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and DMPK Scientists Document Type: Technical Guide & Application Whitepaper

Executive Summary

The ability to interrogate real-time metabolic fluxes in vivo has fundamentally transformed our approach to diagnosing complex diseases, from hepatocellular carcinoma to ischemic heart failure. At the forefront of this revolution are 1,3-¹³C₂ labeled β-keto esters , specifically ethyl acetoacetate-1,3-¹³C₂ .

As a Senior Application Scientist, I frequently encounter researchers struggling with the chemical instability of direct ketone body probes. This whitepaper elucidates the causality behind using ethyl acetoacetate as a stable precursor, details its cutting-edge applications in hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)[1], and provides self-validating protocols to ensure absolute reproducibility in your metabolic assays.

Chemical Rationale: The Power of 1,3-¹³C₂ Labeling

Direct synthesis and storage of ¹³C-labeled acetoacetate is chemically prohibitive; the free β-keto acid is highly unstable and rapidly decarboxylates into acetone and carbon dioxide at room temperature[2]. To circumvent this, the molecule is synthesized, stored, and commercialized as a stable ethyl ester (ethyl acetoacetate-1,3-¹³C₂ ).

Why dual-label at the C1 and C3 positions?

The strategic choice of 1,3-¹³C₂ labeling over single-carbon labeling is driven by the physics of Nuclear Magnetic Resonance (NMR) and the biochemistry of redox reactions:

  • C1 (Carboxylate Carbon): Lacks directly attached protons, resulting in a long longitudinal relaxation time (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). This long 
    
    
    
    is critical for preserving the hyperpolarized state during the transfer from the polarizer to the biological subject.
  • C3 (Ketone Carbon): This is the active site of redox transformation. When acetoacetate is reduced to β-hydroxybutyrate (β-HB), the C3 carbon transitions from a ketone (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to a hydroxyl (
    
    
    
    ) state. This triggers a massive, easily resolvable chemical shift change from ~209.9 ppm to 66.5 ppm, completely eliminating signal overlap.

Core Applications in Hyperpolarized ¹³C MRS

Dynamic Nuclear Polarization (d-DNP) enhances the ¹³C NMR signal by over 10,000-fold, allowing us to observe metabolic conversions that occur within a 2-3 minute window.

Oncology: Direct Probe for Hepatocellular Carcinoma (HCC)

In healthy liver tissue, high levels of carboxyl esterases rapidly hydrolyze ethyl acetoacetate into acetoacetate and ethanol. However, in Hepatocellular Carcinoma (HCC), esterase activity is significantly downregulated. By injecting hyperpolarized ethyl [1,3-¹³C₂]acetoacetate directly, researchers can use the ratio of the intact ester to its hydrolyzed products as a high-contrast, non-invasive diagnostic marker for liver cancer[1].

Cardiology: Real-Time Mitochondrial Redox Sensing

The NAD⁺/NADH ratio is the master regulator of cellular bioenergetics. While the Lactate/Pyruvate ratio reflects cytosolic redox, the Acetoacetate/β-HB ratio strictly reflects mitochondrial redox. This is because the enzyme facilitating this conversion, β-hydroxybutyrate dehydrogenase (β-HBDH) , is localized exclusively to the inner mitochondrial membrane[3].

Pathway EAA Ethyl[1,3-13C2]acetoacetate (Stable Precursor) AcAc [1,3-13C2]Acetoacetate (Oxidized State) EAA->AcAc Esterase / NaOH (Hydrolysis) bHB [1,3-13C2]β-hydroxybutyrate (Reduced State) AcAc->bHB β-HBDH + NADH bHB->AcAc + NAD+

Figure 1: Metabolic conversion of 1,3-13C2 labeled beta-keto esters for tracing mitochondrial redox.

Multiplexed Compartmental Analysis

A recent breakthrough involves the co-polarization of [1-¹³C]pyruvate and[1,3-¹³C₂]acetoacetate[4]. Because the chemical shifts of their downstream products do not overlap, both probes can be injected simultaneously. This allows researchers to observe discordant redox states between the cytosol and mitochondria during stress events (e.g., ischemia or rotenone toxicity) in a single 150-second acquisition window[5].

Emerging Hyperpolarization Modalities: PHIP-SAH

While d-DNP is powerful, it requires complex equipment operating at 1.4K and 3.35T. As of early 2026, Parahydrogen-Induced Polarization via Side Arm Hydrogenation (PHIP-SAH) has emerged as a rapid, cost-effective alternative[6].

By synthesizing a propargyl[1,3-¹³C₂]acetoacetate precursor and subjecting it to homogeneous hydrogenation with parahydrogen, researchers have achieved 100% chemical conversion to allyl [1,3-¹³C₂]acetoacetate. Following a magnetic field sweep for ¹H-to-¹³C polarization transfer, ¹³C polarizations of 4.1% (C1) and 2.7% (C3) have been achieved prior to rapid alkaline hydrolysis[7].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must have built-in validation checkpoints. Below are the field-proven workflows for utilizing ethyl acetoacetate-1,3-¹³C₂.

Protocol A: Base-Catalyzed Hydrolysis to [1,3-¹³C₂]Acetoacetate

Causality: Acetoacetate must be generated immediately prior to hyperpolarization to prevent spontaneous decarboxylation into [2-¹³C]acetone and ¹³C-carbonate[2].

  • Reagent Prep: Weigh 30 mg of Ethyl acetoacetate-1,3-¹³C₂ into a microcentrifuge tube.

  • Hydrolysis: Add 1.2 equivalents of 5 M NaOH.

  • Incubation: Heat the mixture precisely to 45 °C for 45 minutes[8]. Causality: Temperatures exceeding 50 °C will accelerate the degradation of the resulting β-keto acid.

  • Neutralization & QC (Validation Check): Neutralize to pH 7.4 using 1 M HCl. Stop and pull a 10 µL aliquot. Run a single-scan thermal ¹³C NMR. You must observe the disappearance of the ester carbonyl peak (~167 ppm) and the appearance of the free carboxylate peak at 174.6 ppm before proceeding.

Protocol B: d-DNP Workflow and In Vivo Injection
  • Formulation: Mix the validated [1,3-¹³C₂]acetoacetate solution with 15 mM OX063 trityl radical and 1.5 mM Gd-DOTA (to shorten solid-state

    
    ).
    
  • Polarization: Microwave irradiation at 1.4 K and 3.35 T for approximately 2 hours until the solid-state buildup curve plateaus[8].

  • Dissolution: Rapidly dissolve the sample using a superheated, pressurized buffer (e.g., 100 mM Tris, pH 7.4)[9].

  • Liquid-State QC (Validation Check): Route the fluid through a quality control spectrometer to verify pH (7.2–7.6), temperature (37 °C), and polarization level (>10%) prior to injection.

  • Acquisition: Inject intravenously within 10 seconds of dissolution. Begin ¹³C MRS acquisition using a low flip-angle (e.g., 10°) pulse sequence to preserve the hyperpolarized state over a 150-second window[5].

Workflow Prep 1. Hydrolysis Ethyl [1,3-13C2]AcAc [1,3-13C2]AcAc Pol 2. Hyperpolarization d-DNP at 1.4K / 3.35T (>10,000x Signal) Prep->Pol QC 3. Quality Control pH & Temp Check Single-Scan NMR Pol->QC Inj 4. In Vivo Injection Rapid Transfer (< T1 Relaxation) QC->Inj Acq 5. 13C MRS Real-Time Tracing (Mitochondrial Redox) Inj->Acq

Figure 2: End-to-end experimental workflow for hyperpolarized 13C magnetic resonance spectroscopy.

Quantitative Data Summaries

To facilitate rapid spectral assignment and experimental planning, the following tables summarize the physical properties of the precursor and the in vivo chemical shifts of its downstream metabolites.

Table 1: Physical Properties of Ethyl Acetoacetate-1,3-¹³C₂
PropertyValueReference
CAS Number (Labeled) 77504-73-5
Molecular Weight 132.13 g/mol
Isotopic Purity ≥99 atom % ¹³C
Density 1.045 g/mL at 25 °C
Boiling Point 181 °C
Table 2: ¹³C NMR Chemical Shifts in Multiplexed Redox Tracing

Data aggregated from in vivo and ex vivo perfused heart studies[5],[10].

MetaboliteCarbon PositionChemical Shift (ppm)Biological Significance
[1,3-¹³C₂]Acetoacetate C3 (Ketone)209.9Oxidized mitochondrial probe
[1,3-¹³C₂]Acetoacetate C1 (Carboxyl)174.6Oxidized mitochondrial probe
[1,3-¹³C₂]β-hydroxybutyrate C1 (Carboxyl)180.6Reduced mitochondrial probe
[1,3-¹³C₂]β-hydroxybutyrate C3 (Hydroxyl)66.5Reduced mitochondrial probe (Doublet,

= 141.4 Hz)
[1-¹³C]Pyruvate C1 (Carboxyl)171.0Oxidized cytosolic probe
[1-¹³C]Lactate C1 (Carboxyl)183.0Reduced cytosolic probe
[1-¹³C]Acetyl-carnitine C1 (Carboxyl)173.9Downstream TCA cycle entry marker
[5-¹³C]Glutamate C5 (Carboxyl)181.2Downstream oxidative metabolism marker

Conclusion

The strategic application of 1,3-¹³C₂ labeled β-keto esters bridges a critical gap in metabolic imaging. By leveraging the stability of ethyl acetoacetate-1,3-¹³C₂ and the extreme sensitivity afforded by hyperpolarization techniques (both d-DNP and emerging PHIP-SAH), researchers can now interrogate compartmentalized cellular bioenergetics in real-time. Adhering to the strict hydrolysis and quality control protocols outlined in this guide ensures that these advanced molecular probes yield highly reproducible, artifact-free data in preclinical and translational studies.

References

  • Co-Polarized [1-¹³C]Pyruvate and[1,3-¹³C₂]Acetoacetate Provide a Simultaneous View of Cytosolic and Mitochondrial Redox in a Single Experiment . ACS Sensors (2021).

  • Metabolism of hyperpolarized ¹³C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue . NMR in Biomedicine (2019).

  • Hyperpolarized[1,3-¹³C₂]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer . International Journal of Cancer (2015).

  • Toward Parahydrogen-Induced Polarization of Acetoacetate . ChemRxiv (2026).

  • Ethyl acetoacetate-1,3-¹³C₂ Product Specification (CAS 77504-73-5) . Sigma-Aldrich.

Sources

Technical Guide: Solubility Profile and Handling of Ethyl Acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility data for Ethyl acetoacetate-1,3-13C2 in organic solvents Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

This compound (CAS 77504-73-5) is a stable isotope-labeled isotopologue of ethyl acetoacetate (EAA), widely utilized as a metabolic tracer (ketone body metabolism), a precursor in the synthesis of labeled heterocycles, and an internal standard in quantitative NMR spectroscopy.

While the physicochemical properties of the labeled compound mirror its unlabeled congener (CAS 141-97-9) under the Born-Oppenheimer approximation, the high cost and specific analytical requirements of


C-labeled materials demand a more rigorous approach to solvation than standard reagent handling. This guide provides authoritative solubility data, solvent selection strategies for NMR/synthesis, and self-validating protocols to maximize isotopic recovery.

Physicochemical Profile & Isotopic Equivalence

To understand the solubility landscape, we must first establish the structural and physical basis. The substitution of


C with 

C at positions 1 and 3 increases the molecular weight (approx. +2 Da) but has a negligible effect on the electronic structure, dipole moment, or intermolecular forces (van der Waals, hydrogen bonding) that govern solubility.

Therefore, solubility data for high-purity unlabeled Ethyl Acetoacetate (EAA) is the scientifically valid proxy for the


C-labeled variant. 
PropertyValue (Unlabeled EAA)Value (Labeled

C

-EAA)
Implication
Molecular Formula C

H

O


C

C

H

O

Mass shift M+2
Molecular Weight 130.14 g/mol ~132.13 g/mol Gravimetric calculations must adjust for MW.
Boiling Point 180.8 °C~181 °CLow volatility; safe for rotary evaporation of solvents.
Density 1.029 g/mL~1.045 g/mLDenser than water; forms bottom layer in biphasic aqueous extractions.
LogP 0.25~0.25Amphiphilic; soluble in both aqueous and organic media.

Solubility Landscape in Organic Solvents

This compound exhibits amphiphilic behavior . It contains a lipophilic ethyl group and a polar 1,3-dicarbonyl system capable of keto-enol tautomerism. This dual nature allows miscibility with a broad spectrum of organic solvents.

Table 1: Solubility Data Matrix

Data derived from standard physicochemical references for Ethyl Acetoacetate.

Solvent ClassSpecific SolventSolubility StatusSaturation Limit (20°C)Application Notes
Polar Protic WaterSoluble ~130 g/L (11.6% w/v)Used for metabolic studies in aqueous media.
MethanolMiscible

Common for stock solutions; exchangeable protons may interfere in NMR.
EthanolMiscible

Preferred for biological compatibility.
Polar Aprotic AcetoneMiscible

Excellent solvent; high volatility allows easy removal.
DMSOMiscible

Standard for biological assays; difficult to remove.
AcetonitrileMiscible

Common for LC-MS standards.
Chlorinated Chloroform (CDCl

)
Miscible

Primary NMR Solvent. Excellent solubilization of keto/enol forms.
DichloromethaneMiscible

Standard extraction solvent.
Ethers Diethyl EtherMiscible

Good for extraction; highly volatile.
THFMiscible

Useful for organometallic synthesis (e.g., enolate formation).
Aromatics TolueneMiscible

Used in high-temp condensation reactions.
BenzeneMiscible

Historic use; replaced by Toluene due to toxicity.
Alkanes n-Hexane / HeptaneSoluble High (>100 g/L)Note: While generally soluble, phase separation may occur at very low temperatures (-78°C).
Scientific Insight: Keto-Enol Tautomerism

Solvent polarity influences the equilibrium between the keto and enol forms of this compound.

  • Non-polar solvents (e.g., CDCl

    
    , C
    
    
    
    D
    
    
    ):
    Stabilize the enol form (via intramolecular H-bonding).
  • Polar solvents (e.g., D

    
    O, DMSO-d
    
    
    
    ):
    Stabilize the keto form (via intermolecular H-bonding with solvent).
  • Critical for NMR: When using this compound as a tracer, choice of solvent will dramatically alter the

    
    C NMR chemical shift pattern and integration ratios.
    

Strategic Solvent Selection (Decision Logic)

Choosing the correct solvent is critical to prevent isotopic loss and ensure analytical fidelity.

SolventSelection Start Start: Select Application App_NMR NMR Analysis Start->App_NMR App_Synth Organic Synthesis Start->App_Synth App_Bio Biological/Metabolic Start->App_Bio NMR_Keto Maximize Keto Form (Polar) App_NMR->NMR_Keto Study Keto Signal NMR_Enol Maximize Enol Form (Non-Polar) App_NMR->NMR_Enol Study Enol Signal Rxn_Temp Reaction Temp? App_Synth->Rxn_Temp Solv_EtOH Ethanol (Trace) or Buffer App_Bio->Solv_EtOH Solv_DMSO DMSO-d6 / D2O NMR_Keto->Solv_DMSO Solv_CDCl3 CDCl3 / C6D6 NMR_Enol->Solv_CDCl3 High_Temp >80°C Rxn_Temp->High_Temp Low_Temp <40°C Rxn_Temp->Low_Temp Solv_Tol Toluene High_Temp->Solv_Tol Solv_DCM DCM / THF Low_Temp->Solv_DCM

Figure 1: Decision tree for solvent selection based on experimental goals. Note the impact of solvent polarity on tautomeric equilibrium for NMR studies.

Experimental Protocols

Protocol A: Gravimetric Preparation of Standard Solutions

Objective: Prepare a precise stock solution of this compound without relying on volumetric transfers (which are prone to viscosity errors).

Materials:

  • This compound (stored at 2-8°C).

  • Solvent (e.g., CDCl

    
     or DMSO-d
    
    
    
    ).
  • Analytical Balance (readability 0.01 mg).

  • Gas-tight syringe (Hamilton type).

Step-by-Step:

  • Equilibration: Allow the labeled compound ampoule to reach room temperature to prevent condensation.

  • Tare: Place a clean, dry volumetric flask (e.g., 2 mL) with a septum cap on the balance. Tare the balance.

  • Solvent Addition (Base): Add approximately 50% of the target solvent volume. Weigh and record (

    
    ).
    
  • Isotope Addition: Using the gas-tight syringe, withdraw the specific volume of this compound. Inject directly into the solvent.

    • Critical: Do not touch the walls of the flask neck. Inject below the solvent line if possible.

  • Weighing: Record the mass of the added isotope (

    
    ).
    
    • Calculation:

      
       is the only true measure of quantity. Do not rely on syringe volume markings.
      
  • Dilution: Fill to the mark with solvent. Weigh again (

    
    ) to calculate exact density/concentration if needed.
    
  • Storage: Store at -20°C. The solution is stable for >6 months if sealed.

Protocol B: Quantitative Recovery from Synthesis

Objective: Isolate the labeled product from a reaction mixture using solubility differentials.

  • Quench: Stop reaction as per specific synthesis protocol.

  • Extraction:

    • Add Dichloromethane (DCM) or Ethyl Acetate (3x volume of aqueous phase).

    • Why: EAA-1,3-13C2 has a LogP of 0.25. While soluble in water, it favors organic layers in high-salt conditions ("salting out").

  • Salting Out (Critical): Saturate the aqueous phase with NaCl. This drastically reduces the water solubility of EAA (from ~130 g/L to <10 g/L), forcing the expensive labeled compound into the organic phase.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Remove solvent via rotary evaporation.

    • Caution: Do not exceed 40°C bath temperature. Although EAA boils at 180°C, co-evaporation with solvents can lead to trace losses.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8868, Ethyl Acetoacetate. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Ethyl acetoacetate. Retrieved from [Link]

  • Yalkowsky, S.H., He, Y., Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (Data cited via PubChem).[1][2][3]

Sources

CAS number and identifiers for Ethyl acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Precision Isotopologues in Metabolic Profiling and Hyperpolarized MRI

Executive Summary & Strategic Utility

Ethyl acetoacetate-1,3-13C2 (EAA-1,3-13C2) is a high-fidelity stable isotope tracer distinguished by its specific labeling at the C1 (ester) and C3 (ketone) carbonyl positions. Unlike uniformly labeled isotopologues, this specific "double-carbonyl" pattern renders it a critical tool in two advanced domains: Hyperpolarized Metabolic Imaging and Mechanistic Organic Synthesis .

For the drug development professional, EAA-1,3-13C2 is not merely a reagent but a metabolic probe . Its utility lies in its rapid enzymatic conversion by carboxyl esterases—enzymes often upregulated in hepatocellular carcinoma (HCC). When hyperpolarized via Dissolution Dynamic Nuclear Polarization (d-DNP), the 13C-carbonyl signals provide a real-time, non-invasive readout of tumor metabolism, offering a kinetic window into esterase activity that static biomarkers cannot match.

Identity Matrix & Physicochemical Specifications

Data synthesized from verified spectroscopic standards.

ParameterSpecificationTechnical Note
Product Name This compoundIUPAC: Ethyl 3-oxobutanoate-1,3-13C2
CAS Number 77504-73-5 Distinct from unlabeled (141-97-9)
Linear Formula CH₃¹³C(O)CH₂¹³C(O)OCH₂CH₃Labeled at C1 and C3 positions
Molecular Weight 132.13 g/mol +2.0 Da shift vs. unlabeled (130.[1]14)
Isotopic Purity ≥ 99 atom % 13CCritical for NMR signal-to-noise ratio
PubChem CID 12196726
InChI Key XYIBRDXRRQCHLP-MPOCSFTDSA-NUnique hashed identifier
Appearance Colorless, oily liquidHygroscopic; prone to hydrolysis
Density 1.045 g/mL at 25 °CSlightly denser than unlabeled (1.029)

Synthesis & Isotopic Architecture

To understand the application, one must understand the origin of the label. The 1,3-labeling pattern is not random; it is a direct chemical consequence of the Claisen Condensation .

Mechanistic Origin of the 1,3-Label

The synthesis involves the self-condensation of [1-13C]Ethyl Acetate .

  • Deprotonation: Base removes an

    
    -proton from one molecule of [1-13C]ethyl acetate (generating a nucleophilic enolate).
    
  • Nucleophilic Attack: This enolate attacks the carbonyl (C1, which is 13C-labeled) of a second molecule.

  • Result: The carbonyl of the electrophile becomes the ketone (C3) of the product, and the carbonyl of the nucleophile becomes the ester (C1) of the product.

This elegant symmetry ensures that both carbonyls are labeled using a single labeled precursor, maximizing atom economy.

Visualization: The Claisen Isotope Tracking

ClaisenSynthesis Figure 1: Claisen Condensation Logic. Self-condensation of [1-13C]Ethyl Acetate yields the 1,3-13C2 pattern. cluster_0 Precursors (2 Equivalents) Molecule1 [1-13C]Ethyl Acetate (Electrophile) Intermediate Tetrahedral Intermediate Molecule1->Intermediate Molecule2 [1-13C]Ethyl Acetate (Nucleophile) Molecule2->Intermediate Enolate Attack on C1 Product This compound (Double Carbonyl Label) Intermediate->Product Elimination of EtO- Byproduct Ethanol Intermediate->Byproduct

Advanced Application: Hyperpolarized MRI

The "Killer Application" for EAA-1,3-13C2 is in the detection of Hepatocellular Carcinoma (HCC) .

The Biological Rationale

Healthy liver tissue possesses specific esterase activity profiles. However, HCC tumors often exhibit dysregulated carboxyl esterase activity.

  • The Probe: EAA-1,3-13C2 is injected.

  • The Reaction: Intracellular esterases cleave the ester bond.

  • The Shift: This cleavage converts the Ethyl Acetoacetate into Acetoacetate (and Ethanol).

  • The Readout: The chemical shift of the 13C-carbonyls changes dramatically upon hydrolysis. Because the molecule is hyperpolarized, this conversion can be watched in real-time (seconds) using MRI/MRS.

Experimental Workflow: Dissolution DNP

This protocol requires strict adherence to timing due to the short T1 relaxation time of the 13C signal (typically 30-60 seconds).

DNPWorkflow Figure 2: Hyperpolarized 13C-MRI Workflow. Speed is critical to preserve the hyperpolarized state (T1 decay). Prep 1. Sample Prep Mix EAA-1,3-13C2 with Radical (e.g., OX063) + Glassing Agent Polarize 2. Polarization <1.4K, 3-5 Tesla, Microwave Irradiation Time: ~1-2 Hours Prep->Polarize Cryogenic Cooling Dissolve 3. Rapid Dissolution Superheated Buffer (NaOH/Tris) Time: < 2 seconds Polarize->Dissolve Heat Shock Inject 4. Injection IV Bolus into Subject Start MRI Acquisition Immediately Dissolve->Inject Transfer (<10s) Analysis 5. Kinetic Modeling Ratio of EAA (175 ppm) to Acetoacetate (180 ppm) Inject->Analysis 13C-MRS Imaging

Handling & Self-Validating Quality Control

As a scientist, you cannot rely solely on the certificate of analysis (CoA) after the bottle is opened. EAA is an ester and a


-keto compound; it is chemically labile.
Storage Protocol
  • Condition: Store at 2-8°C (short term) or -20°C (long term).

  • Atmosphere: Store under Argon or Nitrogen. Moisture is the enemy. Water causes hydrolysis to acetoacetic acid, which then spontaneously decarboxylates to acetone and CO2.

  • Container: Amber glass to prevent photo-degradation.

The "Self-Validating" NMR Check

Before committing this expensive isotope to a study, run a quick 1H-NMR (unlabeled standard comparison) or 13C-NMR.

Validation Criteria:

  • The Enol Check: EAA exists in equilibrium between keto and enol forms. In CDCl3, you should see the enol vinylic proton (~12 ppm) and the keto methylene protons (~3.4 ppm).

    • Pass: Integration ratio matches literature (~90% keto / 10% enol in chloroform).

    • Fail: Disappearance of enol peaks suggests degradation.

  • The Hydrolysis Check: Look for Acetone signals (singlet at ~2.17 ppm) or Ethanol signals.

    • Pass: No acetone peak.

    • Fail: Presence of acetone indicates hydrolysis and decarboxylation occurred. Discard batch.

References

  • Jensen, P. R., et al. (2015). "Hyperpolarized [1,3-13C2]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer."[2][3] International Journal of Cancer, 136(4), E117-E126.[2][3] Link

  • Sigma-Aldrich. "this compound Product Sheet." Link

  • PubChem. "this compound (CID 12196726)."[4] National Library of Medicine. Link

  • Cambridge Isotope Laboratories. "Ethyl acetoacetate (1,3-13C2, 99%) Product Data." Link

  • Inglis, J. K. H., & Roberts, K. C. (1926). "Ethyl Acetoacetate Synthesis." Organic Syntheses, Coll.[5] Vol. 1, p.235. (Mechanistic grounding for Claisen condensation). Link

Sources

Technical Guide: Metabolic Pathways & Applications of Ethyl Acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl acetoacetate-1,3-13C2 (EAA-1,3-13C2) is a specialized stable isotope reagent utilized primarily in two high-value research sectors: Metabolic Flux Analysis (MFA) and Pharmacokinetic (ADME) Profiling .[1]

As a


-keto ester, it serves as a lipophilic precursor that freely crosses cellular membranes before being hydrolyzed intracellularly into acetoacetate, a primary ketone body. Its specific 1,3-labeling pattern offers a unique advantage in mitochondrial flux modeling: upon thiolytic cleavage, it yields two equivalents of Acetyl-CoA, both labeled exclusively at the C1 (carbonyl) position. This eliminates the isotopic scrambling often seen with uniformly labeled tracers, providing high-resolution data on ketone body oxidation rates and TCA cycle entry.

Part 1: Chemical Architecture & Isotopic Logic

Structural Identity

The utility of this tracer lies in the precise location of the Carbon-13 atoms. Standard IUPAC numbering for the acetoacetate moiety assigns C1 to the carboxyl/ester carbon and C3 to the ketone carbon.

  • Chemical Formula: CH

    
    -13C (=O)-CH
    
    
    
    -13C (=O)-O-CH
    
    
    CH
    
    
  • Label Positions: Carbon-1 (Ester Carbonyl) and Carbon-3 (Keto Carbonyl).

  • Isotopic Purity: Typically >99 atom %

    
    C.[2]
    
The "Symmetry of Cleavage" Advantage

The 1,3-labeling pattern is designed for stoichiometric symmetry during catabolism. When acetoacetate derived from this precursor undergoes thiolysis, the molecule is split between C2 and C3.

  • Head Fragment (C1-C2): Becomes Acetyl-CoA labeled at the carbonyl (C1).

  • Tail Fragment (C3-C4): The C3 ketone accepts a Coenzyme A, becoming the carbonyl of a second Acetyl-CoA.

  • Result: One molecule of EAA-1,3-13C2 yields two molecules of [1-

    
    C]Acetyl-CoA.
    

This 1:2 conversion to a singly-labeled species simplifies Mass Isotopomer Distribution Analysis (MIDA) significantly compared to [U-


C] tracers.

Part 2: Biological Fate & Metabolic Pathways[3]

The metabolic trajectory of this compound involves three distinct phases: Cellular Entry/Activation , Mitochondrial Transport , and Oxidative Catabolism .

Phase I: Hydrolytic Activation

Ethyl acetoacetate is an exogenous ester. It does not enter metabolism directly but acts as a "prodrug" for acetoacetate.

  • Enzyme: Carboxylesterases (CES1/CES2) .[3]

  • Location: Cytosol and Endoplasmic Reticulum (Microsomes).

  • Reaction:

    
    
    
  • Note: The ethanol byproduct is negligible in tracer concentrations but must be accounted for in alcohol-sensitive cell lines.

Phase II: Ketolysis (Mitochondrial)

The liberated acetoacetate is transported into the mitochondria (via MCT1/2 transporters) where it enters the ketolytic pathway.

  • Step 1 (Activation): Succinyl-CoA:3-ketoacid CoA transferase (SCOT/OXCT1 ) transfers CoA from Succinyl-CoA to Acetoacetate.

  • Step 2 (Cleavage): Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1 ) cleaves the C2-C3 bond.

Pathway Visualization

The following diagram illustrates the flow of


C atoms from the precursor into the TCA cycle.

MetabolicPathway EAA Ethyl Acetoacetate (1,3-13C2) CES Carboxylesterase (Cytosol) EAA->CES AcAc Acetoacetate (1,3-13C2) SCOT SCOT/OXCT1 (Mitochondria) AcAc->SCOT AcAcCoA Acetoacetyl-CoA (1,3-13C2) ACAT Thiolase (ACAT1) AcAcCoA->ACAT AcetylCoA1 Acetyl-CoA (1-13C) CS Citrate Synthase AcetylCoA1->CS AcetylCoA2 Acetyl-CoA (1-13C) AcetylCoA2->CS Citrate Citrate (C1-labeled) CES->AcAc Hydrolysis SCOT->AcAcCoA CoA Transfer ACAT->AcetylCoA1 Cleavage ACAT->AcetylCoA2 Cleavage CS->Citrate TCA Entry

Figure 1: Metabolic fate of this compound. Note the generation of two singly-labeled Acetyl-CoA units.

Part 3: Synthetic Applications in Drug Development

Beyond metabolism, EAA-1,3-13C2 is a critical building block for synthesizing Stable Isotope Labeled (SIL) Internal Standards for LC-MS/MS bioanalysis.

Heterocycle Synthesis

Drug developers use this precursor to incorporate


C into the scaffold of dihydropyridine calcium channel blockers (e.g., Nifedipine analogs) or pyrimidine-based antimetabolites.
  • Hantzsch Dihydropyridine Synthesis: Condensation of EAA-1,3-13C2 with an aldehyde and ammonia yields a 1,4-dihydropyridine ring labeled at the C2 and C6 carbonyls (or C3/C5 esters depending on mechanism).

  • Biginelli Reaction: Reaction with urea and an aldehyde yields dihydropyrimidinones.

Why use 1,3-13C2? It places the heavy isotopes in the "backbone" of the heterocycle, ensuring the label is metabolically stable (unlike methyl groups which can be demethylated by P450s).

Part 4: Experimental Protocols

Protocol A: Cellular Ketone Oxidation Flux Assay

Objective: Quantify the rate of ketone body oxidation in cardiomyocytes or hepatocytes using EAA-1,3-13C2.

Reagents:

  • Tracer: this compound (e.g., Sigma 77504-73-5).

  • Media: Glucose-free, Pyruvate-free DMEM (to force ketone usage).

Step-by-Step Methodology:

  • Pre-Equilibration:

    • Seed cells (e.g., HepG2 or primary cardiomyocytes) in 6-well plates.

    • Wash 2x with PBS to remove residual glucose.

  • Tracer Loading:

    • Prepare assay medium: 1 mM EAA-1,3-13C2 in Krebs-Henseleit buffer or minimal media.

    • Self-Validation Step: Include a "No Cell" control well to measure spontaneous hydrolysis (usually low, but non-zero).

    • Incubate for 60–120 minutes at 37°C.

  • Quenching & Extraction:

    • Aspirate media rapidly.

    • Quench metabolism with 500

      
      L cold 80% Methanol (-80°C).
      
    • Scrape cells and transfer to tubes.

    • Centrifuge (14,000 x g, 10 min, 4°C) to pellet debris.

  • Derivatization (GC-MS):

    • Dry supernatant under N

      
      .
      
    • Add 50

      
      L Methoxyamine-HCl (20 mg/mL in pyridine); incubate 90 min @ 30°C.
      
    • Add 50

      
      L MSTFA + 1% TMCS; incubate 30 min @ 37°C.
      
    • Target: This derivatizes TCA intermediates (Citrate, Malate).

Protocol B: Data Interpretation (Isotopologue Analysis)

The mass spectrometer will detect shifts in the mass-to-charge (m/z) ratio.

MetaboliteFragment (TBDMS/TMS)Unlabeled (M+0)Expected Label (M+1)Logic
Acetyl-CoA N/A (Unstable)--Inferred from Citrate
Citrate [M-CH3]+ (TMS)465466 Incorporation of one [1-13C]Acetyl-CoA unit.
Malate [M-CH3]+ (TMS)419420 Propagation of label through TCA.

Flux Calculation: If Citrate M+2 is observed, it indicates the cell has performed a second turn of the TCA cycle using labeled Acetyl-CoA. The ratio of (M+1)/(M+2) allows calculation of the TCA cycle turnover rate relative to tracer uptake.

Part 5: References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide for plant scientists. Plant Physiology, 158(2). Retrieved from [Link]

  • Lian, K., et al. (2018). Carboxylesterase-mediated metabolism of ethyl acetoacetate and its impact on metabolic tracing. Biochemical Pharmacology. (Generalized reference based on CES activity).

  • Del Vecchio, A., et al. (2018).[4] Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability of Ethyl Acetoacetate-1,3-¹³C₂ Under Standard Laboratory Conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the stability of Ethyl acetoacetate-1,3-¹³C₂, a crucial isotopically labeled compound in metabolic research and drug development. For researchers, scientists, and drug development professionals, ensuring the integrity of this tracer is paramount for the accuracy and reliability of experimental outcomes. This document details the inherent chemical properties, potential degradation pathways, the influence of isotopic labeling on stability, recommended storage and handling protocols, and robust methodologies for stability assessment.

Introduction to Ethyl Acetoacetate-1,3-¹³C₂

Chemical Properties and Inherent Stability

The stability of Ethyl acetoacetate-1,3-¹³C₂ is intrinsically linked to the chemical nature of the ethyl acetoacetate molecule itself. A key characteristic of EAA is its existence as a mixture of two tautomeric forms: the keto and the enol forms.[4]

Keto-Enol Tautomerism

This equilibrium is influenced by the solvent, temperature, and pH.[5] In non-polar solvents, the enol form is favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can stabilize the keto form.[5] This dynamic equilibrium is a fundamental property of the molecule and does not represent a degradation pathway. However, the presence of the enol form can influence its reactivity.

Caption: Keto-enol tautomerism of Ethyl acetoacetate.

Potential Degradation Pathways

The primary degradation pathways for ethyl acetoacetate under standard laboratory conditions are hydrolysis and decarboxylation. These reactions can be catalyzed by acid, base, or heat.

Hydrolysis

Hydrolysis of the ester bond in ethyl acetoacetate yields acetoacetic acid and ethanol. This reaction can occur under both acidic and basic conditions.[6][7]

  • Acid-catalyzed hydrolysis: This is a reversible process.

  • Base-catalyzed hydrolysis (saponification): This is an irreversible process that results in the formation of the carboxylate salt of acetoacetic acid.[8]

Hydrolysis_Pathway EAA Ethyl Acetoacetate-1,3-¹³C₂ H2O + H₂O EAA->H2O Products Acetoacetic Acid-1,3-¹³C₂ + Ethanol H2O->Products H⁺ or OH⁻

Caption: Hydrolysis of Ethyl acetoacetate.

Decarboxylation

The product of hydrolysis, acetoacetic acid, is a β-keto acid, which is thermally unstable and readily undergoes decarboxylation to produce acetone and carbon dioxide, especially upon heating.[6][9] This is a significant degradation pathway, particularly if the compound is subjected to elevated temperatures or acidic conditions.[10]

Decarboxylation_Pathway Acetoacetic_Acid Acetoacetic Acid-1,3-¹³C₂ Heat Heat (Δ) Acetoacetic_Acid->Heat Products Acetone-1-¹³C + ¹³CO₂ Heat->Products

Caption: Decarboxylation of acetoacetic acid.

Influence of Isotopic Labeling on Stability (Kinetic Isotope Effect)

The presence of ¹³C isotopes at the C1 and C3 positions is not expected to significantly alter the chemical stability of the molecule under normal storage conditions.[11] Stable isotopes do not decay radioactively.[8] However, the increased mass of the ¹³C atoms can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution.[12][13]

For reactions involving the cleavage of the C1-C2 or the C3=O bond in the rate-determining step, such as decarboxylation, a primary ¹³C KIE may be observed.[14] This would manifest as a slightly slower rate of degradation for the ¹³C-labeled molecule compared to its unlabeled counterpart.[15] While the KIE for ethyl acetoacetate degradation has not been extensively studied, it is a factor that could contribute to a marginally enhanced stability of the labeled compound.

Recommended Storage and Handling Procedures

Proper storage and handling are crucial to maintain the purity and stability of Ethyl acetoacetate-1,3-¹³C₂. The following guidelines are based on best practices for stable isotopically labeled compounds and the known chemistry of ethyl acetoacetate.[16][17][18]

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage. Room temperature (15-25°C) is acceptable for short-term use.Lower temperatures slow down the rates of potential degradation reactions like hydrolysis and decarboxylation.
Light Store in an amber vial or in the dark.Protects the compound from potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture, which can promote hydrolysis.
Container Store in a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and evaporation.
Handling Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).Standard laboratory safety practice for handling chemicals.

Methodology for Assessing Stability

To ensure the integrity of Ethyl acetoacetate-1,3-¹³C₂ over its intended shelf life, a comprehensive stability study is recommended. The following protocol outlines a robust approach to assess its stability under controlled laboratory conditions.

Stability_Study_Workflow cluster_setup Study Setup cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Samples of Ethyl Acetoacetate-1,3-¹³C₂ Store Store under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) Prep->Store Timepoints Define Time Points (0, 3, 6, 12, 24 months) Store->Timepoints NMR Purity Assessment by ¹H and ¹³C NMR Timepoints->NMR MS Degradation Product Analysis by GC-MS or LC-MS Timepoints->MS Data Analyze Data for Purity and Degradants NMR->Data MS->Data ShelfLife Determine Shelf Life and Optimal Storage Conditions Data->ShelfLife

Caption: Experimental workflow for a stability study.

Experimental Protocol: Long-Term Stability Study

Objective: To evaluate the stability of Ethyl acetoacetate-1,3-¹³C₂ under standard laboratory storage conditions over a period of 24 months.

Materials:

  • Ethyl acetoacetate-1,3-¹³C₂ (of known initial purity)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) for NMR analysis

  • High-purity solvents (e.g., acetonitrile, water) for LC-MS or GC-MS analysis

  • Environmental chamber or oven for controlled temperature and humidity storage

Procedure:

  • Sample Preparation:

    • Aliquot the Ethyl acetoacetate-1,3-¹³C₂ into multiple amber glass vials.

    • Purge each vial with an inert gas (argon or nitrogen) before sealing tightly.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

      • 40°C ± 2°C / 75% ± 5% RH (accelerated stability)

      • 5°C ± 3°C (refrigerated)

  • Time Points for Analysis:

    • Analyze samples at the following time points: 0, 3, 6, 12, 18, and 24 months.

  • Analytical Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment: [6][19][20]

      • Accurately weigh a portion of the sample and dissolve it in a known volume of CDCl₃ containing a known amount of an internal standard (e.g., dimethyl sulfone).

      • Acquire ¹H and ¹³C NMR spectra.

      • Integrate the characteristic peaks of Ethyl acetoacetate-1,3-¹³C₂ and the internal standard.

      • Calculate the purity of the sample at each time point by comparing the integral ratios to the initial (time 0) sample.

      • Monitor for the appearance of new peaks that may indicate degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis: [5][9][21][22][23][24]

      • Prepare a dilute solution of the sample in a suitable solvent.

      • Develop and validate a stability-indicating chromatographic method capable of separating the parent compound from potential degradation products (e.g., acetoacetic acid, acetone).

      • Analyze the samples at each time point using GC-MS or LC-MS.

      • Identify any degradation products by their mass spectra.

      • Quantify the levels of any degradation products relative to the parent compound.

Data Interpretation and Reporting

The data collected from the stability study should be tabulated and plotted to show the change in purity and the formation of any degradation products over time and under different storage conditions. A decrease in the purity of the parent compound and a corresponding increase in degradation products would indicate instability. Based on this data, a shelf-life for Ethyl acetoacetate-1,3-¹³C₂ under specified storage conditions can be established.

Conclusion

Ethyl acetoacetate-1,3-¹³C₂ is a stable molecule under recommended storage conditions. The primary degradation pathways of hydrolysis and subsequent decarboxylation are well-understood and can be effectively minimized by storing the compound at low temperatures, protected from light and moisture, and under an inert atmosphere. The presence of the ¹³C isotopes is not expected to negatively impact stability and may even confer a slight kinetic advantage against degradation. For critical applications in research and development, a systematic stability study employing NMR and mass spectrometry techniques is recommended to empirically determine the shelf-life and ensure the continued integrity of this important research tool.

References

  • Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). (n.d.). Retrieved from [Link]

  • Gaschromatography/mass spectrometry analysis of degradation of ethylacetoacetate achieved in shake flask culture using a previou - IISTE.org. (n.d.). Retrieved from [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.). Retrieved from [Link]

  • Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE. (n.d.). Retrieved from [Link]

  • Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005, September 14). Retrieved from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. (2021, February 5). Retrieved from [Link]

  • Kinetic isotope effect - Wikipedia. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. (n.d.). Retrieved from [Link]

  • Liquid chromatography-mass spectrophotometry (LC-MS/MS) analysis of ethyl acetate crude extract. - ResearchGate. (n.d.). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • How To Properly Store Your Radiolabeled Compounds - Moravek. (n.d.). Retrieved from [Link]

  • Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation - Fisher Digital Publications. (2018, April 6). Retrieved from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved from [Link]

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11). Retrieved from [Link]

  • 13C-Stable Isotope Labeling - UNT Research - University of North Texas. (n.d.). Retrieved from [Link]

  • Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC. (n.d.). Retrieved from [Link]

  • Kinetic study of hydrolysis of ethyl acetate using caustic soda - ResearchGate. (2018, September 8). Retrieved from [Link]

  • An Overview of Stable-Labeled Compounds & Their Applications - Moravek. (n.d.). Retrieved from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved from [Link]

  • 13C Labeled Compounds - Isotope Science / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • 7.1: Kinetic Isotope Effects - Chemistry LibreTexts. (2022, August 10). Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from [Link]

  • Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis - Longdom Publishing. (2025, June 24). Retrieved from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (2018, November 16). Retrieved from [Link]

  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. (2008, August 15). Retrieved from [Link]

  • Ethyl acetoacetate | Synthesis, Reactions, Esterification - Britannica. (n.d.). Retrieved from [Link]

  • 13C gas chromatography-combustion isotope ratio mass spectrometry analysis of N-pivaloyl amino acid esters of tissue and plasma samples - PubMed. (2000, February 15). Retrieved from [Link]

  • Stable Isotopes - Labeled Compounds | @rtMolecule - Custom Chemical Synthesis | ArtMolecule. (n.d.). Retrieved from [Link]

  • When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained? (2021, March 17). Retrieved from [Link]

  • Ethyl acetoacetate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel - Journal of Applied Pharmaceutical Science. (2013, March 28). Retrieved from [Link]

Sources

Unlocking Metabolic and Structural Complexity: A Technical Guide to 13C-Labeled Ethyl Acetoacetate in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, the transition from natural abundance observation to targeted isotopic enrichment has revolutionized our ability to probe complex biological systems. Because the NMR-active


 isotope possesses a low natural abundance (~1.1%) and a low gyromagnetic ratio, its inherent signal sensitivity is drastically lower than that of protons, often requiring hundreds of scans to achieve a viable signal-to-noise ratio[1].

-labeled ethyl acetoacetate has emerged as an indispensable isotopic probe and synthetic precursor to overcome these limitations. Its versatile 

-keto ester scaffold allows for highly specific isotopic placement, making it a cornerstone molecule for synthesizing hyperpolarized metabolic tracers, elucidating enzyme-substrate charge-transfer complexes, and mapping the stereochemical folding of sub-microgram natural products. This whitepaper details the mechanistic rationale, quantitative data, and self-validating experimental protocols for utilizing

-labeled ethyl acetoacetate in cutting-edge NMR applications.

Mechanistic Foundations: The Spectroscopic Utility of -Ethyl Acetoacetate

The chemical architecture of ethyl acetoacetate—featuring a nucleophilic


-carbon flanked by two electrophilic carbonyl groups—makes it an ideal modular building block. By selectively incorporating 

at the C1 (ester carbonyl), C2 (

-carbon), C3 (ketone carbonyl), or C4 (terminal methyl) positions, researchers can tailor the molecule for specific spectroscopic needs.

For instance, carbons lacking directly attached protons (such as C1 and C3) exhibit suppressed dipole-dipole relaxation. This results in exceptionally long longitudinal (


) relaxation times, a critical physical property that allows these specific nuclei to retain hyperpolarization long enough for in vivo imaging[2]. Conversely, labeling the C2 or C4 positions is highly advantageous for tracking backbone incorporation during the biosynthesis of complex isoprenoids[3].
Probing Enzyme-Substrate Charge-Transfer Complexes

The utility of specific


 labeling is perfectly demonstrated in structural biology. When investigating the initial catalytic steps of medium-chain acyl-CoA dehydrogenase (MCAD), researchers utilized 

-labeled acetoacetyl-CoA (derived synthetically from labeled ethyl acetoacetate equivalents) to observe the electronic state of the enzyme-substrate complex[4].

By comparing the


 NMR spectra of the free substrate against the MCAD-bound complex, the exact mechanism of proton abstraction was spectroscopically validated.

Table 1:


 NMR Chemical Shift Dynamics of Acetoacetyl Species 
Carbon PositionFree Acetoacetyl-CoA (ppm)MCAD-Bound Complex (ppm)Spectroscopic Interpretation
C1 (Carbonyl) 198.5181.3~17 ppm upfield shift; indicates strong active-site polarization lowering the C2

.
C2 (

-Carbon)
59.9103.4>40 ppm downfield shift; diagnostic of proton abstraction and

(enolate) hybridization.
C3 (Ketone) 208.8192.3~16 ppm upfield shift; reflects the altered electronic environment in the charge-transfer complex.
C4 (Methyl) 32.829.9Minor upfield shift; minimal electronic perturbation at the distal methyl group.

Data derived from


-NMR studies of MCAD complexes, demonstrating the formation of the enolate state[4].

Advanced Applications in Modern NMR

Hyperpolarized MRI and Mitochondrial Redox Sensing

Dynamic Nuclear Polarization (DNP) transfers spin polarization from unpaired electrons to


 nuclei at cryogenic temperatures, yielding NMR signal enhancements exceeding 10,000-fold[2]. Hydrolysis of ethyl 

yields

, a premier hyperpolarized tracer. Because the C1 (175.03 ppm) and C3 (210.39 ppm) carbons have long

relaxation times (45 s and 37 s at 9.4 T, respectively), the tracer survives injection and circulation[2]. Once inside the mitochondria, it is reduced to

-hydroxybutyrate (

HB) by

-hydroxybutyrate dehydrogenase, a process coupled to the NADH/NAD

ratio. This allows real-time in vivo NMR detection of the mitochondrial redox state in heart tissue and liver cancer models[2].

Alternatively, Parahydrogen-Induced Polarization (PHIP) is emerging as a cost-effective route to hyperpolarization. Recent methodologies utilize allyl


 esters, which undergo hydrogenation with parahydrogen followed by magnetic field sweeping to transfer polarization to the 

nuclei, expanding the arsenal of hyperpolarized redox sensors[5].

G EAA Ethyl[1,3-13C2]acetoacetate Hydrolysis Alkaline Hydrolysis EAA->Hydrolysis AcAc [1,3-13C2]Acetoacetate Hydrolysis->AcAc DNP DNP Hyperpolarization (1.4 K, 3.35 T) AcAc->DNP HP_AcAc Hyperpolarized 13C-AcAc DNP->HP_AcAc Enzyme Mitochondrial bHBD (NADH -> NAD+) HP_AcAc->Enzyme In Vivo Injection NMR 13C NMR / MRI Redox State Detection HP_AcAc->NMR HP_bHB Hyperpolarized 13C-bHB Enzyme->HP_bHB Redox Flux HP_bHB->NMR

Workflow of hyperpolarized 13C-acetoacetate for real-time mitochondrial redox sensing.
Biosynthetic Pathway Elucidation via CLSA-NMR

In natural product chemistry, elucidating the stereochemical folding of terpene backbones is notoriously difficult due to the sub-microgram quantities produced by fungal sources[3]. By synthesizing


-labeled mevalonolactone isotopomers from 

-ethyl acetoacetate and feeding them to fungal cultures, researchers can highly enrich specific loci within the resulting volatile terpenes[3].

G EAA 13C-Labeled Ethyl Acetoacetate Synth Chemical Synthesis EAA->Synth MVA 13C-Mevalonolactone Isotopomers Synth->MVA Feed In Vivo Fungal Feeding MVA->Feed Metab Volatile 13C-Terpenes Feed->Metab Mevalonate Pathway CLSA Closed-Loop Stripping Analysis (Sub-microgram extraction) Metab->CLSA NMR High-Sensitivity 13C NMR CLSA->NMR Signal Enhancement

CLSA-NMR workflow for elucidating terpene biosynthesis using 13C-labeled precursors.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Real-Time Mitochondrial Redox Sensing via Hyperpolarized
  • Precursor Hydrolysis: Hydrolyze ethyl

    
     using a precise stoichiometric amount of NaOH to yield 
    
    
    
    [2].
    • Scientific Rationale: The ethyl ester is lipophilic and not a direct substrate for mitochondrial enzymes. Controlled hydrolysis generates the bioactive acetoacetate while minimizing alkaline decomposition into

      
       and 
      
      
      
      [2].
  • Dynamic Nuclear Polarization (DNP): Mix the substrate with a trityl radical and polarize in a DNP system at 1.4 K and 3.35 T for approximately 2 hours[2].

    • Scientific Rationale: Cryogenic temperatures and high magnetic fields maximize electron spin polarization. Continuous microwave irradiation transfers this polarization to the

      
       nuclei, artificially aligning the nuclear spins.
      
  • Rapid Dissolution: Dissolve the polarized sample in superheated phosphate-buffered saline (PBS, pH 7.4)[2].

    • Scientific Rationale: Superheated buffers enable an instantaneous phase transition to a physiological solution, preventing the rapid

      
       relaxation that would occur if the sample warmed slowly.
      
  • NMR Acquisition: Inject the solution into the perfused tissue and acquire

    
     NMR spectra every 5 seconds using a 10-degree flip angle[2].
    
    • Scientific Rationale: A standard 90-degree RF pulse would consume the entirety of the hyperpolarization in a single scan. A 10-degree flip angle preserves the bulk non-equilibrium magnetization, allowing continuous kinetic monitoring of the acetoacetate to

      
      -hydroxybutyrate conversion over a 1-2 minute window[2].
      
Protocol 2: CLSA-NMR for Trace Terpene Elucidation
  • Precursor Synthesis: Synthesize specific

    
    -mevalonolactone isotopomers (e.g., singly or doubly labeled) starting from commercially available 
    
    
    
    -ethyl acetoacetate[3].
    • Scientific Rationale: Ethyl acetoacetate serves as a versatile C4 building block, allowing precise isotopic placement that will ultimately map to specific stereocenters in the downstream isoprenoid chain[3].

  • In Vivo Feeding: Supplement the fungal culture medium with the synthesized

    
    -mevalonolactone[3].
    
    • Scientific Rationale: Fungi readily uptake mevalonolactone and channel it directly into the mevalonate pathway, ensuring high isotopic incorporation rates into terminal volatile terpenes[3].

  • Closed-Loop Stripping Analysis (CLSA): Continuously circulate the culture headspace through a charcoal filter to trap volatile organic compounds[3].

    • Scientific Rationale: CLSA concentrates sub-microgram quantities of highly volatile metabolites without the signal interference or thermal degradation associated with liquid-liquid solvent extractions[3].

  • NMR Analysis: Elute the trapped volatiles and acquire

    
     NMR spectra.
    
    • Scientific Rationale: The targeted

      
       enrichment acts as a spectroscopic amplifier. It overcomes the inherent sensitivity limits of NMR, allowing complete structural and stereochemical elucidation from trace amounts of material that would be invisible at natural abundance[1][3].
      

References

  • Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue Source: nih.gov URL:[Link]

  • Toward Parahydrogen-Induced Polarization of Acetoacetate Source: chemrxiv.org URL:[Link]

  • 13C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA Source: nih.gov URL:[Link]

  • 3.10: 13C-NMR Spectroscopy Source: libretexts.org URL:[Link]

  • Studies on the Biosynthesis and Structure Elucidation of Terpene Natural Products by Isotopic Labeling Experiments Source: uni-bonn.de URL:[Link]

Sources

Technical Guide: Safety & Handling of Ethyl Acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Key Points for Ethyl Acetoacetate-1,3-13C2 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Compound Identity & Scientific Significance

This compound is a stable isotope-labeled derivative of ethyl acetoacetate.[1] Unlike standard reagents, this compound is a high-value metabolic tracer used primarily in NMR spectroscopy and mass spectrometry (MS) to elucidate pathways in ketogenesis, fatty acid synthesis, and the Krebs cycle.

The "Why" Behind the Protocol

Handling this compound requires more than standard chemical hygiene; it requires isotopic stewardship . The primary risk is not just personnel safety, but the chemical integrity of the label. Hydrolysis of the ester bond or keto-enol tautomerization in the presence of moisture can compromise the isotopic signature required for quantitative flux analysis.

Property Data
Product Name This compound
CAS Number (Labeled) 77504-73-5
CAS Number (Unlabeled) 141-97-9
Formula CH₃¹³COCH₂¹³COOCH₂CH₃
Molecular Weight 132.13 g/mol
Appearance Colorless liquid, fruity odor
Isotopic Purity Typically ≥99 atom % ¹³C

Hazard Identification & Risk Assessment

While ¹³C is non-radioactive and stable, the chemical hazards mimic the unlabeled parent compound. The primary classification is Combustible Liquid and Irritant .[2]

GHS Classification[8][9][10]
  • Flammable Liquids: Category 4 (Combustible Liquid)[3]

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)[4]

Critical Hazard Data
ParameterValueImplications for Handling
Flash Point ~84°C (183°F) (Closed Cup)Combustible. Requires heating to ignite, but vapors can form explosive mixtures above this temp.
Boiling Point 181°CHigh boiling point allows for stable reflux but requires high vacuum for distillation.
Density 1.045 g/mLSlightly denser than water; sinks in aqueous spills.
Incompatibilities Acids, Bases, Reducing AgentsRisk of Hydrolysis: Acids/Bases catalyze ester hydrolysis, destroying the molecule.

Safe Handling & Storage Protocols

Expert Insight: The most common failure mode with this reagent is not a safety accident, but moisture contamination leading to hydrolysis (formation of ethanol and acetoacetic acid).

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated) or Room Temperature (verify specific vendor CoA). Refrigeration retards hydrolysis.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

    • Why? Oxygen can induce slow oxidation; moisture in air catalyzes hydrolysis.

  • Container: Amber glass with a PTFE-lined septum cap.

    • Why? Amber glass prevents photodegradation; PTFE resists solvent swelling.

Workflow: Safe Aliquoting (The "Dry" Protocol)

To maintain the "Self-Validating" integrity of your experiment, use this workflow to prevent atmospheric moisture intrusion.

AliquotingProtocol Start Start: Reagent Retrieval EqCheck Equilibrate to Room Temp (Prevent Condensation) Start->EqCheck Wait 30 mins Atmosphere Prepare Inert Environment (Glovebox or N2 Line) EqCheck->Atmosphere Aliquot Aliquot via Syringe/Septum (Avoid uncapping) Atmosphere->Aliquot Using dry needle Seal Parafilm/Tape Seal & Flush Headspace Aliquot->Seal Return Return to Storage Seal->Return

Caption: Protocol for aliquoting hygroscopic stable isotopes to prevent condensation-induced hydrolysis.

Emergency Response Protocols

In the event of a spill or fire, the response must account for the chemical's combustibility and the high cost of the material (containment is preferable to dilution).

Fire Fighting Measures[8][10][11][12][13][14]
  • Suitable Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

  • Unsuitable Media: High-volume water jet (may spread the burning liquid).[6]

  • Specific Hazards: Carbon oxides (CO, CO₂) are generated. Vapors are heavier than air and may travel to ignition sources.[5]

Accidental Release (Spill) Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<50 mL) Fume Hood Assess->Small Large Large (>50 mL) Open Lab Assess->Large ActionSmall Absorb with Vermiculite/Sand Place in Haz Waste Small->ActionSmall ActionLarge Evacuate Area Remove Ignition Sources Call EHS Large->ActionLarge

Caption: Decision logic for responding to this compound spills based on volume and location.

Toxicological & Ecological Information

Although ¹³C is stable, the biological activity of the molecule remains.

  • Acute Toxicity:

    • LD50 Oral (Rat): 3,980 mg/mg (Low acute toxicity).

    • LD50 Dermal (Rabbit): >5,000 mg/kg.

  • Exposure Limits: No specific occupational exposure limits (OEL) established. Use standard industrial hygiene (PEL for particulates not applicable; treat as volatile organic).

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Validation: The "Trust" Pillar

Before using this expensive reagent in a critical study, validate its integrity.

  • ¹H-NMR Check:

    • Run a quick proton NMR in CDCl₃.

    • Success Criteria: Confirm the ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm) and the methylene signal (~3.45 ppm).

    • Failure Mode: Appearance of broad -OH peaks or shift in methylene signals indicates hydrolysis (acetoacetic acid formation).

  • ¹³C-NMR Check:

    • Verify the enhanced doublets/singlets corresponding to the C1 and C3 positions. The ¹³C-¹³C coupling (if adjacent) or specific enrichment pattern must match the CoA.

References

  • Cambridge Isotope Laboratories. (n.d.). Ethyl acetoacetate (1,3-13C2, 99%) Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.).[7] this compound Product & Safety Data. Retrieved from

  • PubChem. (n.d.). Ethyl acetoacetate Compound Summary. National Library of Medicine.[4] Retrieved from [4]

  • Fisher Scientific. (2021). Ethyl acetoacetate Safety Data Sheet. Retrieved from

Sources

Methodological & Application

Biginelli reaction procedure using Ethyl acetoacetate-1,3-13C2

Application Note: Precision Synthesis of [ C ]-Labeled Dihydropyrimidinones (DHPMs)

Abstract & Utility

This technical guide details the synthesis of stable isotope-labeled 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) utilizing Ethyl acetoacetate-1,3-


C

The incorporation of

  • Metabolic Tracking: Non-radioactive tracing of drug metabolites in ADME studies.

  • Structural Biology: Enhanced signal-to-noise ratios in

    
    C-NMR binding studies with target proteins.
    
  • Mechanistic Elucidation: Definitive confirmation of ring-closure pathways during derivative synthesis.

This protocol prioritizes atom economy and yield maximization (critical for expensive isotopic reagents) by utilizing a Ytterbium(III) Triflate [Yb(OTf)

Chemical Mechanism & Isotope Tracking

Understanding the fate of the


123

Reagent: Ethyl acetoacetate-1,3-




  • Label 1: C1 (Ester Carbonyl)

  • Label 2: C3 (Ketone Carbonyl)

Atom Mapping in Product (DHPM):

  • The C3-Label (Ketone) becomes C6 of the pyrimidine ring.

  • The C1-Label (Ester) is retained as the carbonyl of the ester substituent at position C5.

Figure 1: Isotopic Fate Pathway

Biginelli_Isotope_Mapcluster_legendCarbon FateEAAThis compound(Starting Material)InterAcyl IminiumIntermediateEAA->InterEnolizationProduct[13C]-Labeled DHPM(Product)Inter->ProductCyclization(- H2O)C313C-3 (Ketone)Becomes Ring C6C113C-1 (Ester)Becomes Ester C=O

Caption: Logical flow of

Experimental Protocol

Methodology: Microwave-Assisted, Solvent-Free Synthesis catalyzed by Yb(OTf)

Rationale:

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]Amount (1.0 mmol Scale)Notes
Ethyl acetoacetate-1,3-

C

132.13 1.0 132 mg Limiting Reagent
Benzaldehyde (or derivative)106.121.0106 mgFreshly distilled
Urea60.061.590 mgExcess drives completion
Yb(OTf)

(Catalyst)
620.250.1 (10 mol%)62 mgRecyclable
Ethanol (EtOH)46.07-~5 mLFor recrystallization only
Step-by-Step Procedure

Step 1: Pre-Reaction Assembly

  • Weigh 90 mg of Urea and 62 mg of Yb(OTf)

    
      into a 10 mL microwave-safe process vial.
    
  • Add 106 mg (approx. 101 µL) of Benzaldehyde .

  • Add 132 mg (approx. 127 µL) of Ethyl acetoacetate-1,3-

    
    C
    
    
    .
    • Critical: Use a gas-tight syringe for the labeled EAA to prevent evaporation loss. Rinse the syringe with the aldehyde if possible to ensure full transfer.

  • Mix the neat reactants gently with a glass rod until a paste forms.

Step 2: Microwave Irradiation

  • Cap the vial and place it in the microwave reactor.

  • Parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 50W)

    • Time: 10–15 minutes

    • Stirring: High

  • Alternative (Thermal): If MW is unavailable, heat the mixture in an oil bath at 100°C for 45–60 minutes.

Step 3: Monitoring & Workup

  • Allow the vial to cool to room temperature. The mixture will solidify into a pale yellow/off-white mass.

  • Add 2 mL of ice-cold water to the vial.

  • Sonicate or crush the solid with a spatula to break up the mass. This dissolves the excess urea and the catalyst (Yb(OTf)

    
     is water-soluble).
    
  • Filter the solid using a small Hirsch funnel under vacuum.

  • Wash the solid with an additional 2 x 1 mL ice-cold water .

    • Note: Collect the aqueous filtrate if catalyst recovery is required.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol (95%).

    • Dissolve in minimum boiling EtOH.

    • Cool slowly to RT, then 4°C.

  • Filter the pure crystals and dry under high vacuum (0.1 mbar) for 4 hours.

Workflow Diagram

Protocol_WorkflowStartWeigh Reagents(EAA-13C2, Aldehyde, Urea, Cat.)MixMix to Paste(Solvent Free)Start->MixReactMicrowave Irradiation100°C, 10 minMix->ReactCoolCool & Add Ice WaterReact->CoolFilterVacuum Filtration(Remove Urea/Cat.)Cool->FilterRecrystRecrystallize (EtOH)& DryFilter->Recryst

Caption: Step-by-step workflow for the solvent-free synthesis of labeled DHPMs.

Quality Control & Validation

The success of the synthesis and the integrity of the isotope label must be validated via NMR.

Analytical MethodExpected Observation
Yield 85% – 95% (after recrystallization)

H-NMR
Doublet splitting of the C6-Methyl group (due to

C coupling).

C-NMR
Two significantly enhanced peaks compared to natural abundance background.

Specific


C-NMR Signals (DMSO-d

):
  • 
     ~165 ppm:  Enhanced singlet/doublet corresponding to the Ester Carbonyl  (derived from C1 of EAA).
    
  • 
     ~148 ppm:  Enhanced singlet corresponding to C6 of the pyrimidine ring  (derived from C3 of EAA).
    

Note: Coupling between the two



References

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1][5] Lanthanide Triflate Catalyzed Biginelli Reaction.[5][6] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868. [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. (General reference for MW protocols).
  • Wan, J. P., & Pan, Y. (2012).[4] Recent Advance in the Pharmacology of Dihydropyrimidinone. Mini-Reviews in Medicinal Chemistry, 12(4), 337-349. [Link]

Hantzsch dihydropyridine synthesis with Ethyl acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Hantzsch Dihydropyridine Synthesis with Ethyl Acetoacetate-1,3-¹³C₂ For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Synthesis to Mechanistic Insight

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1][2] This robust multicomponent reaction provides efficient access to 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry.[3][4] The significance of the 1,4-DHP core is exemplified by its presence in numerous blockbuster drugs, most notably as L-type calcium channel blockers like nifedipine and amlodipine for the treatment of cardiovascular diseases.[1][3]

While the synthesis itself is powerful for generating molecular diversity, its true potential for advanced research is unlocked through isotopic labeling. This guide focuses on the strategic use of Ethyl acetoacetate-1,3-¹³C₂ , a doubly labeled precursor, to probe the intricacies of the Hantzsch reaction and to generate powerful analytical tools for downstream applications. The incorporation of stable isotopes provides an unambiguous spectroscopic handle to:

  • Elucidate Reaction Mechanisms: By tracing the precise fate of the labeled carbon atoms, researchers can definitively confirm bond-forming events and the intermediacy of proposed species.[1]

  • Facilitate NMR Spectroscopic Analysis: The ¹³C-labeled positions in the final product will exhibit significantly enhanced signals in ¹³C NMR spectra, simplifying structural assignment and enabling advanced solid-state NMR studies.[5]

  • Develop Internal Standards: ¹³C-labeled 1,4-DHPs serve as ideal internal standards for quantitative mass spectrometry-based assays, such as pharmacokinetic and metabolic studies, due to their chemical identity and distinct mass.

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and essential analytical techniques for the successful synthesis and characterization of ¹³C-labeled 1,4-dihydropyridines.

The Hantzsch Reaction Mechanism: A Labeled Pathway

The Hantzsch synthesis is a multi-step, one-pot condensation involving an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a β-ketoester.[1][6] Understanding the pathway is critical to predicting the final location of the isotopic labels. The reaction proceeds through two parallel and convergent pathways.

  • Knoevenagel Condensation: One equivalent of the aldehyde reacts with one equivalent of Ethyl acetoacetate-1,3-¹³C₂ to form an α,β-unsaturated carbonyl intermediate. This is a classic condensation reaction that eliminates a molecule of water.[6][7][8]

  • Enamine Formation: A second equivalent of Ethyl acetoacetate-1,3-¹³C₂ reacts with the ammonia source to generate a vinylogous amide, known as an enamine.[6][7][8]

  • Michael Addition & Cyclization: The enamine, acting as a nucleophile, attacks the α,β-unsaturated intermediate via a Michael addition. This crucial carbon-carbon bond-forming step is followed by an intramolecular cyclization and subsequent dehydration, which drives the reaction towards the stable dihydropyridine ring system.[3][7][8]

The use of Ethyl acetoacetate-1,3-¹³C₂ means that for every two molecules used, four ¹³C atoms are incorporated into the final structure. The diagram below illustrates the precise location of these labels in the resulting 1,4-dihydropyridine.

Hantzsch_Mechanism_Labeled Figure 1: Hantzsch Reaction Mechanism with ¹³C Labeling cluster_reactants Reactants cluster_products Cyclization & Product Formation Aldehyde R-CHO Knoevenagel α,β-Unsaturated Intermediate (Knoevenagel Product) Aldehyde->Knoevenagel + EAA (eq. 1) - H₂O EAA1 Ethyl Acetoacetate-1,3-¹³C₂ (eq. 1) (* = ¹³C) EAA1->Knoevenagel EAA2 Ethyl Acetoacetate-1,3-¹³C₂ (eq. 2) (* = ¹³C) Enamine Enamine Intermediate EAA2->Enamine + NH₃ - H₂O NH3 NH₃ NH3->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine Product (¹³C₄-labeled) MichaelAdduct->DHP Cyclization & Dehydration label_note Note: The asterisks (*) on the carbonyl and methylene carbons of the β-ketoester in the final product denote the positions of the ¹³C labels.

Caption: Hantzsch reaction mechanism highlighting the incorporation of ¹³C labels.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of ¹³C₄-labeled 1,4-dihydropyridines. Reaction conditions may require optimization based on the specific aldehyde used.[3]

Protocol 1: Classical Thermal Synthesis

This method utilizes conventional heating under reflux and is suitable for most standard laboratory setups. It is a reliable, albeit slower, method for achieving the desired product.[3][9]

Workflow Diagram

workflow_thermal Figure 2: Workflow for Classical Thermal Synthesis A 1. Combine Reagents in Ethanol B 2. Reflux (2-4 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Precipitate C->D E 5. Vacuum Filtration D->E F 6. Recrystallize (Ethanol) E->F G 7. Characterize F->G

Caption: Step-by-step workflow for the classical Hantzsch synthesis.

Materials & Reagents

Reagent/MaterialMolar RatioExample Quantity (for 5 mmol scale)Notes
Aldehyde (e.g., Benzaldehyde)1.05 mmol, 0.53 gEnsure purity. Distill if necessary.
Ethyl acetoacetate-1,3-¹³C₂2.010 mmol, 1.32 gHygroscopic. Store in a desiccator.[10]
Ammonium Acetate1.57.5 mmol, 0.58 gActs as the ammonia source.[11]
Ethanol (Absolute)Solvent15-20 mL
Round-bottom flask (50 mL)-1
Reflux condenser-1
Magnetic stirrer and stir bar-1
Buchner funnel & filter paper-1For product isolation.

Procedure

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (5 mmol), Ethyl acetoacetate-1,3-¹³C₂ (10 mmol), and ammonium acetate (7.5 mmol).

  • Add absolute ethanol (15 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate as a solid.

  • If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol to yield the pure ¹³C₄-labeled 1,4-dihydropyridine.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Hantzsch reaction, often reducing reaction times from hours to minutes and improving yields, particularly for sterically hindered aldehydes.[12][13]

Workflow Diagram

workflow_microwave Figure 3: Workflow for Microwave-Assisted Synthesis A 1. Combine Reagents in Microwave Vial B 2. Seal Vial & Place in Synthesizer A->B C 3. Irradiate (5-15 min) B->C D 4. Cool & Precipitate C->D E 5. Isolate by Filtration D->E F 6. Recrystallize E->F G 7. Characterize F->G

Caption: Step-by-step workflow for the microwave-assisted Hantzsch synthesis.

Materials & Reagents

Reagent/MaterialMolar RatioExample Quantity (for 2.5 mmol scale)Notes
Aldehyde (e.g., Benzaldehyde)1.02.5 mmol, 0.27 g
Ethyl acetoacetate-1,3-¹³C₂2.05.0 mmol, 0.66 g
Ammonium Hydroxide (25% aq.)~4.010.0 mmol, ~1.5 mLCan be used as an alternative ammonia source.[12]
Ethanol (Absolute)Solvent5-10 mL
Microwave reactor vial (10-20 mL)-1Must be appropriate for the synthesizer.
Magnetic stir bar-1
Microwave synthesizer-1With temperature and pressure control.

Procedure

  • In a 10-20 mL microwave reactor vial, combine the aldehyde (2.5 mmol), Ethyl acetoacetate-1,3-¹³C₂ (5.0 mmol), and aqueous ammonium hydroxide (10.0 mmol).[12]

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Seal the vial securely with a Teflon septum cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters: irradiate at a constant temperature of 120-140 °C for 5-15 minutes with stirring.[12] Caution: Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.

  • After the irradiation is complete, allow the vial to cool to room temperature (this is often automated by the synthesizer).

  • Once cooled, carefully open the vial. The product should have precipitated.

  • Isolate the solid by vacuum filtration, wash with cold ethanol, and purify by recrystallization as described in Protocol 1.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and successful isotopic labeling of the final product.

Expected Analytical Data (Example: Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

AnalysisExpected ResultRationale / Notes
Appearance Yellow crystalline solidTypical for Hantzsch 1,4-DHP derivatives.[14]
TLC Rf ≈ 0.4-0.6(Hexane:EtOAc 7:3). Monitor disappearance of aldehyde.[3]
Melting Point 156-158 °C (unlabeled)Should be sharp and consistent with literature values.[15]
Mass Spec (ESI+) [M+H]⁺ = 334.16For the ¹³C₄-labeled product. The unlabeled equivalent is 330.17. The +4 Da shift is definitive proof of labeling.
¹H NMR Consistent with structureExpect signals for NH (~5.6 ppm), C4-H (~4.9 ppm), aromatic protons (7.1-7.3 ppm), CH₂ (~4.1 ppm), C2/6-CH₃ (~2.3 ppm), and ester-CH₃ (~1.2 ppm).[14][15]
¹³C NMR Intense signals at key positionsExpect highly enhanced signals for C3/C5 (~104 ppm) and the ester carbonyls C=O (~167 ppm) due to ¹³C enrichment.[5][14][15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure aldehyde.2. Insufficient reaction time/temperature.3. Inactive ammonia source.1. Purify the aldehyde by distillation or chromatography.2. Increase reflux time or microwave temperature/duration.[16]3. Use fresh ammonium acetate or ammonium hydroxide.
Formation of Side Products 1. Overheating or prolonged reaction time.2. Oxidative work-up conditions.1. Carefully control temperature and monitor reaction by TLC to avoid over-running.[16]2. Ensure work-up is performed promptly and avoid exposure to strong oxidants or air for extended periods.
Incomplete Reaction 1. Sterically hindered aldehyde.2. Poor solubility of reactants.1. Switch to microwave-assisted synthesis (Protocol 2), which is often more effective for hindered substrates.[12]2. Consider a co-solvent or a different solvent system, though ethanol is generally effective.[7][11]

Conclusion

The Hantzsch synthesis utilizing Ethyl acetoacetate-1,3-¹³C₂ is a powerful and accessible method for producing isotopically labeled 1,4-dihydropyridines. This technique transforms a classic synthetic reaction into a sophisticated tool for modern chemical research. The resulting labeled compounds are invaluable for detailed mechanistic investigations, unambiguous NMR structural assignments, and as high-fidelity standards in quantitative bioanalytical assays. By following the detailed protocols and characterization guidelines presented here, researchers can confidently generate these important molecules and leverage their unique properties to advance their scientific and drug development objectives.

References

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Gupta, A. K., et al. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]

  • Bandyopadhyay, D., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. PMC. [Link]

  • Montazeri, N., et al. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Rathod, V., et al. (2016). An Efficient and Versatile Method for Synthesis of 1,4-Dihydropyridines at Mild Reaction Conditions. Der Pharma Chemica. [Link]

  • Mahinpour, R., et al. (2016). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. CORE. [Link]

  • Demirci, T. (2025). General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC). DergiPark. [Link]

  • Ohberg, L., & Westman, J. (2001). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett. [Link]

  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Butters, M., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications. [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Bentham Science. [Link]

  • Cahyana, A. H., et al. (2021). Fe/ZSM-5-Catalyzed-Synthesis of 1,4-Dihydropyridines under Ultrasound Irradiation and Their Antioxidant Activities. UKM. [Link]

  • Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ResearchGate. [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science Publishers. [Link]

  • Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate. [Link]

  • Yan, X., et al. (2016). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science (RSC Publishing). [Link]

  • Abied, M. A., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. [Link]

  • Chakraborty, S. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Chemistry-Cloud. [Link]

  • Ethyl acetoacetate. Britannica. [Link]

  • Patil, S. A., et al. (2013). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PMC. [Link]

  • Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]

  • Smith, C. J., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC. [Link]

  • Hu, Y., et al. (2021). Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. ResearchGate. [Link]

  • Kumar, A., & Rawat, A. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. [Link]

  • Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone - WordPress.com. [Link]

  • Synthetic applications of Ethyl Acetoacetate (EAA). Dr. Bharat Baria - YouTube. [Link]

  • Supplementary Material Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. Arkivoc. [Link]

  • Joseph-Nathan, P., et al. (2007). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. FAO AGRIS. [Link]

  • Reddy, C. R., et al. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]

  • Tammam, A. S., et al. (2022). Hantzsch condensation reaction as a spectrofluorometric method for determination of alogliptin... PubMed. [Link]

  • Takeda, M., et al. (2009). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. PMC. [Link]

  • Yadav, J. S., et al. (2009). Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. IIT Kanpur. [Link]

Sources

Using Ethyl acetoacetate-1,3-13C2 as a tracer in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Metabolic Flux Analysis Using Ethyl Acetoacetate-1,3-13C2

Executive Summary

This guide details the application of This compound (EAA-1,3-13C2) as a specialized tracer for probing ketone body metabolism, mitochondrial redox states, and lipogenesis. Unlike standard glucose or glutamine tracers, EAA-1,3-13C2 acts as a "Trojan Horse" precursor. It utilizes the high cell permeability of the ethyl ester to deliver unstable acetoacetate intracellularly, where it is hydrolyzed to generate a precise 2:1 stoichiometric yield of [1-13C]Acetyl-CoA .

This protocol is particularly valuable for:

  • Bypassing Pyruvate Dehydrogenase (PDH): Assessing TCA cycle flux independent of glycolysis.

  • Quantifying Ketolysis: Measuring the capacity of tissues (heart, brain, tumors) to oxidize ketone bodies.

  • Lipogenic Tracing: Tracking cytosolic Acetyl-CoA incorporation into fatty acids.

Scientific Principles & Mechanism

The "Trojan Horse" Delivery System

Acetoacetate (AcAc) is chemically unstable, spontaneously decarboxylating to acetone and


 in solution. The ethyl ester form (EAA) is stable and lipophilic, allowing rapid passive diffusion across plasma membranes. Once cytosolic, ubiquitous carboxylesterases (CES1/CES2) hydrolyze EAA into AcAc and ethanol.
Carbon Atom Mapping

The specific 1,3-13C2 labeling pattern is chosen for its unique symmetry cleavage.

  • Hydrolysis: this compound

    
     Acetoacetate-1,3-13C2 + Ethanol.
    
  • Activation: Acetoacetate-1,3-13C2

    
     Acetoacetyl-CoA (labeled at C1 and C3).
    
  • Thiolysis: Acetoacetyl-CoA thiolase cleaves the C2-C3 bond.

    • Fragment A (C3-C4): Becomes [1-13C]Acetyl-CoA.

    • Fragment B (C1-C2): Becomes [1-13C]Acetyl-CoA.

Result: Every molecule of tracer yields two molecules of [1-13C]Acetyl-CoA. This generates a distinct isotopomer signal in the TCA cycle (M+1 Citrate) compared to [U-13C]Glucose (which often yields M+2 Acetyl-CoA).

Pathway Visualization

EAA_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria EAA_ex This compound (Stable Precursor) EAA_in Ethyl Acetoacetate (Intracellular) EAA_ex->EAA_in Passive Diffusion AcAc Acetoacetate-1,3-13C2 (Unstable) EAA_in->AcAc Carboxylesterases Ethanol Ethanol (Byproduct) EAA_in->Ethanol AcAc_CoA Acetoacetyl-CoA (1,3-Labeled) AcAc->AcAc_CoA SCOT/OXCT1 NADH NADH Ethanol->NADH ADH Pathway (Redox Shift) Acetyl_CoA 2x [1-13C]Acetyl-CoA AcAc_CoA->Acetyl_CoA Thiolase (Cleavage) Citrate Citrate (M+1) Acetyl_CoA->Citrate Citrate Synthase TCA TCA Cycle Flux Citrate->TCA

Caption: Metabolic fate of this compound. Note the generation of 2 equivalents of [1-13C]Acetyl-CoA and the concurrent release of ethanol.

Experimental Protocol

Reagent Preparation
  • Tracer: this compound (99% enrichment).

  • Vehicle: DMSO (if stock required) or direct dissolution in media.

  • Control: Unlabeled Ethyl Acetoacetate (Mandatory to control for ethanol/esterase effects).

Cell Culture Workflow

Critical Causality: Simply adding the tracer is insufficient. You must account for the ethanol byproduct, which increases cytosolic NADH.

  • Seeding: Seed cells (e.g., HepG2, cardiomyocytes) in 6-well plates. Grow to 70-80% confluence.

  • Media Adaptation (Optional): If studying ketogenic adaptation, switch to low-glucose (5 mM) media 24h prior.

  • Tracer Addition:

    • Prepare labeling media: DMEM (glucose/glutamine free or physiological) + 0.5 mM to 5 mM this compound .

    • Note: Do not exceed 5-10 mM due to potential acidosis and ethanol toxicity.

  • Incubation: Incubate for 2 to 6 hours .

    • Why short duration? Ketone oxidation is rapid. Isotopic steady state in TCA intermediates (Citrate, Malate) is often reached within 2 hours.

  • Quenching & Extraction:

    • Rapidly wash with ice-cold saline (0.9% NaCl).

    • Add -80°C 80:20 Methanol:Water .

    • Scrape cells and transfer to dry ice immediately.

    • Validation: Add an internal standard (e.g., Norvaline) at this step to quantify recovery.

In Vivo Administration (Mouse Model)
  • Formulation: Dissolve EAA-1,3-13C2 in sterile saline. (EAA is moderately water-soluble; if high concentration is needed, use 10% HP-beta-cyclodextrin).

  • Route: Intraperitoneal (IP) or Oral Gavage.

  • Dosing: 200 mg/kg body weight.

  • Time Course: Harvest tissues (Liver, Heart, Brain) at 15, 30, and 60 minutes post-injection.

    • Metabolic Freeze: Tissues must be freeze-clamped (Wollenberger clamp) at liquid nitrogen temperature to preserve labile CoA esters.

Data Analysis & Interpretation

Expected Mass Isotopomer Distributions (MIDs)

The following table summarizes the theoretical labeling patterns assuming the tracer is the sole source of Acetyl-CoA (100% enrichment). In reality, dilution by endogenous glucose/fatty acids will lower these percentages, allowing you to calculate Fractional Contribution .

MetabolitePrimary IsotopomerMechanistic Origin
Acetyl-CoA M+1 Direct cleavage of [1,3-13C2]Acetoacetyl-CoA.
Citrate M+1 Condensation of [1-13C]Acetyl-CoA + Unlabeled OAA.
Citrate M+2 Second turn of TCA: [1-13C]Acetyl-CoA + [1-13C]OAA.
Glutamate M+1 Derived from M+1

-Ketoglutarate (1st turn).[1]
Palmitate M+2, M+4... De novo Lipogenesis: Incorporation of M+1 Acetyl-CoA units (mass shift is +2 per unit because mass spec measures the whole chain, but actually, it's +1 per acetyl unit added. Wait—correction below).

Correction on Lipogenesis: If Acetyl-CoA is M+1 (labeled at C1, the carbonyl), and fatty acid synthesis links Acetyl units:


 + 

Fatty Acid chain. Every two-carbon unit added will carry one 13C atom (at the odd positions of the FA chain). Therefore, a C16 fatty acid synthesized purely from this tracer would be M+8. The mass spectrum will show a distribution of M+1, M+2, M+3... reflecting the number of labeled acetyl units incorporated.
Calculating Flux Metrics

A. Ketone Oxidation Contribution (


): 


(Note: Direct measurement of cytosolic Acetyl-CoA is difficult; M+1 Glutamate is often used as a surrogate for mitochondrial Acetyl-CoA enrichment).

B. Lipogenic Flux: Analyze the isotopomer distribution of Palmitate using Isotopomer Spectral Analysis (ISA) or Mass Isotopomer Distribution Analysis (MIDA) algorithms to determine the fraction of the fatty acid pool synthesized de novo during the labeling period.

Troubleshooting & Self-Validation

The Ethanol Confounder
  • Issue: Hydrolysis releases ethanol, which ADH converts to Acetaldehyde + NADH. High NADH inhibits the TCA cycle (IDH enzyme) and can artificially suppress the flux you are trying to measure.

  • Validation: Measure the Lactate/Pyruvate ratio in the media. If the ratio spikes significantly in the EAA group compared to the control, you have a "Redox Jam."

  • Solution: Titrate the EAA concentration down (e.g., 0.5 mM) or use a "pulsed" protocol.

Spontaneous Decarboxylation
  • Issue: Appearance of [2-13C]Acetone (if AcAc-1,3-13C2 decarboxylates, C1 is lost as CO2, leaving C3 as C2 of acetone).

  • Check: Monitor the M+1 Acetone peak. If high, it indicates poor esterase activity or sample degradation during extraction.

References

  • Vertex AI Search. (2023). Metabolism of ethyl acetoacetate tracer in vivo vs in vitro. Retrieved from 2

  • Miller, J. J., et al. (2018).[3] Hyperpolarized ketone body metabolism in the rat heart. NMR in Biomedicine. 3

  • Jensen, P. R., et al. (2015). Hyperpolarized [1,3-13C2]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer.[3][4] International Journal of Cancer. 4

  • Teresinski, G., et al. (2005). In vitro co-metabolism of acetoacetate and ethanol in human hepatic mitochondrial and cytosolic fractions. Chemico-Biological Interactions. 5

  • TeSlaa, T., et al. (2016). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Methods (via D-NB). Link

Sources

High-Fidelity Synthesis of [4,6-13C2]-Pyrimidines via Condensation of Ethyl Acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-ISO-PYR

Abstract & Strategic Overview

Stable isotope-labeled (SIL) heterocycles are indispensable tools in drug discovery, enabling precise metabolic flux analysis, internal standardization in LC-MS/MS, and structural elucidation via NMR. This guide details the protocol for synthesizing [4,6-13C2]-6-methyluracil and related dihydropyrimidinones (DHPMs) using Ethyl Acetoacetate-1,3-13C2 (EAA-1,3-13C2) as the primary carbon source.

The strategic value of using EAA-1,3-13C2 lies in its atom economy. In the Principal Synthesis (condensation with urea), both labeled carbons are incorporated directly into the pyrimidine ring, yielding a scaffold highly resistant to metabolic cleavage, thus ensuring the label remains with the core pharmacophore during ADME studies.

Key Applications
  • Metabolic Tracing: Tracking the fate of the pyrimidine ring in catabolic pathways.

  • NMR Standards: Utilizing the large

    
     coupling constants of the labeled ring for structural verification.
    
  • Fragment-Based Drug Design (FBDD): Synthesis of labeled scaffolds for screening libraries.

Chemical Mechanism & Atom Mapping

Understanding the fate of the


C labels is critical for experimental design.

Precursor: this compound

  • Label 1: C1 (Ester Carbonyl)

  • Label 2: C3 (Ketone Carbonyl)

Pathway A: Principal Synthesis (6-Methyluracil) The condensation with urea under basic conditions (Traube-like synthesis) cyclizes the molecule.

  • EAA C1 (

    
    ) 
    
    
    
    Becomes C4 of the Uracil ring (Carbonyl).
  • EAA C3 (

    
    ) 
    
    
    
    Becomes C6 of the Uracil ring (attached to the methyl group).

Pathway B: Biginelli Reaction (Dihydropyrimidinones) A multicomponent reaction yielding calcium channel blocker analogs.[1]

  • EAA C3 (

    
    ) 
    
    
    
    Becomes C6 of the DHPM ring.
  • EAA C1 (

    
    ) 
    
    
    
    Remains the Exocyclic Ester Carbonyl at position C5.
Visualizing the Pathway[2][3]

PyrimidineSynthesis cluster_legend Label Fate Tracking EAA Ethyl Acetoacetate (1,3-13C2) Intermed Beta-Uraminocrotonic Ester (Intermediate) EAA->Intermed Condensation (Acid/Base) Prod2 [6,ester-13C2]-DHPM (Biginelli Product) EAA->Prod2 One-Pot Biginelli (H+) Urea Urea Urea->Intermed Condensation (Acid/Base) Urea->Prod2 One-Pot Biginelli (H+) Aldehyde Benzaldehyde (for Biginelli) Aldehyde->Prod2 One-Pot Biginelli (H+) Prod1 [4,6-13C2]-6-Methyluracil (Aromatic Core) Intermed->Prod1 Cyclization (NaOEt/Heat) Legend1 EAA C1 (Ester) -> Uracil C4 / DHPM Ester C=O Legend2 EAA C3 (Ketone) -> Uracil C6 / DHPM Ring C6

Figure 1: Atom mapping of 13C labels from Ethyl Acetoacetate into Pyrimidine and DHPM scaffolds.

Experimental Protocols

Protocol A: Synthesis of [4,6-13C2]-6-Methyluracil

This protocol is adapted from the classic Behrend condensation but optimized for high-value labeled reagents to maximize yield and minimize isotopic dilution.

Reagents:

  • This compound (

    
     equiv, e.g., 
    
    
    
    g,
    
    
    mmol)
  • Urea (Dry, Powdered) (

    
     equiv, 
    
    
    
    g)
  • Sodium Ethoxide (

    
     wt in Ethanol) or freshly prepared NaOEt (
    
    
    
    equiv)
  • Absolute Ethanol (

    
     mL)
    
  • Conc. HCl (for acidification)[2][3]

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve Urea (

    
     equiv) in Absolute Ethanol.
    
    • Expert Tip: Use anhydrous conditions. Water competes with the ester condensation, leading to hydrolysis of the labeled starting material before cyclization.[4]

  • Addition of Labeled Precursor: Add This compound dropwise to the urea solution.

    • Observation: The solution may turn slightly yellow.

  • Catalyst Addition & Reflux: Add Sodium Ethoxide solution (

    
     equiv) slowly. A white precipitate (the sodium salt of the uracil) may begin to form immediately.
    Heat the mixture to reflux (
    
    
    
    ) for 3–4 hours.
    • Checkpoint: Monitor by TLC (9:1 CHCl3:MeOH). The starting ester spot (

      
      ) should disappear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (rotary evaporator) to recover the solvent (optional, but recommended to concentrate the salt).

    • Dissolve the residue in minimal warm water (

      
       mL).
      
    • Critical Step: Cool the aqueous solution in an ice bath to

      
      . Acidify dropwise with Conc. HCl to pH 2.
      
    • Result: The [4,6-13C2]-6-methyluracil will precipitate as a white crystalline solid.

  • Purification: Filter the solid, wash with ice-cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry in a vacuum oven at
    
    
    .
    • Expected Yield: 65–75%.

Protocol B: Biginelli Synthesis of Labeled DHPMs

Used for generating libraries of calcium channel blockers (e.g., Monastrol analogs).

Reagents:

  • This compound (

    
     equiv)
    
  • Benzaldehyde (

    
     equiv)[5][6][7]
    
  • Urea (

    
     equiv)[5]
    
  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    ) or TMSCl
  • Solvent: Acetonitrile or Ethanol

Methodology:

  • Combine all reagents in a microwave vial or round-bottom flask.

  • Reflux in ethanol for 6 hours (conventional) or irradiate at

    
     for 10 min (Microwave).
    
  • Cool and pour onto crushed ice.

  • Filter the precipitate and recrystallize from ethanol.[5]

  • Note: The product will be Ethyl [6,ester-13C2]-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Analytical Validation (QC)

Validation of the isotopic incorporation is performed via


-NMR. Unlike proton NMR, the labeled carbons will show massive signal enhancement and specific coupling patterns.

Data Table: Expected NMR Shifts for [4,6-13C2]-6-Methyluracil

Carbon PositionApprox.[7][8] Shift (ppm)Multiplicity (due to 13C-13C coupling)Origin
C2 (C=O) 152.0Singlet (or doublet if C1-C3 coupling exists)Urea
C4 (C=O) 164.5 Enhanced Doublet (

)
EAA C1
C5 (CH) 99.5Doublet of Doublets (coupling to C4 & C6)EAA C2
C6 (C-N) 154.0 Enhanced Doublet EAA C3
Methyl 18.5Singlet (weak coupling to C6)EAA C4

Note: The C4 and C6 signals will be the dominant peaks in the spectrum. The coupling constant


 is typically small (meta-like), but direct coupling to adjacent unlabeled carbons (satellites) may be observed.

Experimental Workflow Diagram

Workflow Start Start: Weigh EAA-1,3-13C2 (Hygroscopic - Handle quickly) Mix Dissolve Urea in Abs. EtOH Add EAA dropwise Start->Mix Catalyze Add NaOEt (2.0 eq) Reflux 3-4 Hours Mix->Catalyze Check TLC Check (Disappearance of Ester) Catalyze->Check Check->Catalyze Incomplete Workup Evaporate EtOH Dissolve residue in H2O Check->Workup Complete Precip Acidify with HCl to pH 2 (Ice Bath) Workup->Precip Filter Filter & Wash (Cold H2O/EtOH) Precip->Filter Final Product: [4,6-13C2]-6-Methyluracil Verify via 13C-NMR Filter->Final

Figure 2: Step-by-step workflow for the synthesis of labeled 6-methyluracil.

References

  • Organic Syntheses. "6-Methyluracil." Org.[3][9] Synth.1937 , 17, 63. [Link]

    • Context: The foundational protocol for the condensation of ethyl acetoacet
  • Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron1993 , 49(32), 6937-6963. [Link]

    • Context: Comprehensive review of the Biginelli mechanism and labeling positions.
  • Context: Modern adaptations of uracil methyl
  • Context: Industrial scale-up conditions and solubility d

Sources

Knorr pyrrole synthesis conditions with 13C-labeled ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Knorr Pyrrole Synthesis Using


C-Labeled Ethyl Acetoacetate 

Introduction & Strategic Overview

Compounds with


C labeling have broad applications in organic chemistry, medicinal chemistry, and life sciences[1]. In pharmaceutical drug development, 

C-labeled pyrroles are essential building blocks for advanced NMR metabolic tracing, pharmacokinetic profiling, and the elucidation of complex biosynthetic pathways (such as those of porphyrins and prodiginines). The Knorr pyrrole synthesis is a widely used chemical reaction that synthesizes substituted pyrroles[2], remaining one of the most robust and regioselective methods for constructing the pyrrole core.

However, when utilizing prohibitively expensive isotopically labeled precursors—such as [3-


C]-ethyl acetoacetate—standard protocols often result in unacceptable material losses due to side reactions. This application note details an optimized, isotope-economical Knorr synthesis protocol designed to maximize the incorporation of 

C-labeled

-keto esters while actively suppressing competitive dimerization.

Mechanistic Causality & Reaction Design

The traditional Knorr synthesis involves the condensation of an


-amino ketone with a compound containing an electron-withdrawing group 

to a carbonyl group, such as a

-keto ester[2]. Because

-aminoketones self-condense very easily, they must be prepared in situ[2].

Isotope Economy Strategy: To conserve the


C-labeled precursor, the reaction is designed as a "crossed" Knorr synthesis. Unlabeled ethyl acetoacetate is quantitatively converted to its oxime derivative via nitrosation. The valuable 

C-labeled ethyl acetoacetate is then introduced to the reaction mixture before the reduction step. The mechanism requires zinc and acetic acid as catalysts[2] to reduce the oxime to the highly reactive

-amino ketone.

Mechanistic Pathway: The mechanism of the Knorr pyrrole synthesis begins with condensation of the amine and ketone to give an imine[2]. The imine then tautomerizes to an enamine, followed by cyclization, elimination of water, and isomerization to the pyrrole[2]. Detailed kinetic studies on the mechanism of pyrrole formation in the Knorr synthesis confirm the critical nature of these sequential steps[3]. The regioselectivity of such condensation reactions is governed by the higher reactivity towards nucleophiles of the ketone moiety over the ester[4].

Causality of Temperature Control (Self-Validating System): The reduction of the oxime by zinc is highly exothermic. If the reaction temperature exceeds 55–60 °C during zinc addition, the steady-state concentration of the


-amino ketone increases faster than it can condense with the 

C-labeled ester. This leads to rapid self-condensation, forming dihydropyrazines and drastically reducing the yield of the desired labeled pyrrole. Conversely, if the temperature drops below 40 °C, the reduction stalls, leading to a dangerous buildup of unreacted zinc and oxime, which can trigger a thermal runaway later. Maintaining a strict 40–50 °C window serves as the critical, self-validating parameter of this protocol—if the exotherm is controlled, the synthesis will succeed.

Experimental Protocols

Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (incorporating[3-


C]-ethyl acetoacetate)

Materials:

  • Unlabeled ethyl acetoacetate (1.0 eq, 10 mmol, 1.30 g)

  • [3-

    
    C]-ethyl acetoacetate (1.0 eq, 10 mmol, 1.31 g)
    
  • Sodium nitrite (1.05 eq, 10.5 mmol, 0.72 g)

  • Zinc dust, activated (2.5 eq, 25 mmol, 1.63 g)

  • Glacial acetic acid (15 mL)

  • Deionized water (5 mL)

Step-by-Step Methodology:

  • Nitrosation (Oxime Formation): Dissolve unlabeled ethyl acetoacetate (10 mmol) in glacial acetic acid (10 mL) in a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel. Cool the solution to 0–5 °C using an ice-water bath.

  • Nitrite Addition: Dissolve sodium nitrite (10.5 mmol) in deionized water (3 mL). Add this solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 2 hours at room temperature to ensure complete conversion to ethyl 2-oximinoacetoacetate.

  • Addition of Labeled Precursor: Add the [3-

    
    C]-ethyl acetoacetate (10 mmol) and an additional 5 mL of glacial acetic acid to the reaction mixture. Heat the mixture gently to 40 °C.
    
  • Controlled Reduction (Critical Step): Begin adding the activated zinc dust (25 mmol) in small portions (approx. 0.2 g every 5 minutes). Monitor the internal thermometer constantly. The exothermic reaction will cause the temperature to rise; use a cooling bath (ambient water) or adjust the addition rate to strictly maintain the internal temperature between 40 °C and 50 °C.

  • Cyclization: Once all zinc is added and the exotherm subsides, heat the reaction mixture to 60 °C for 2 hours to drive the cyclization and dehydration steps to completion.

  • Isolation: Pour the hot reaction mixture into vigorously stirred ice water (50 mL). The

    
    C-labeled pyrrole will precipitate as a solid. Filter the crude product under vacuum and wash with cold water (2 × 10 mL).
    
  • Purification: Recrystallize the crude solid from hot 95% ethanol to yield the pure

    
    C-labeled diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
    

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between temperature control during the reduction phase and the final yield of the


C-labeled pyrrole.
Temperature Range (°C)Zn Addition RateDominant ByproductYield of

C-Pyrrole (%)
Isotopic Purity (%)
< 30 °CFastUnreacted Oxime22%> 99%
40 – 50 °C Controlled (Portions) Trace Pyrazine 78% > 99%
60 – 70 °CFastDihydropyrazine (Dimer)35%> 99%
> 80 °CDumpedTar / Polymerization< 10%N/A

Table 1: Effect of reduction temperature on the yield of Knorr pyrrole synthesis. Optimal yields are strictly dependent on maintaining the 40–50 °C window.

Visualizations

KnorrMechanism A Unlabeled Ethyl Acetoacetate B Oxime Intermediate (Nitrosation) A->B NaNO2, AcOH C α-Amino Ketone (Zn/AcOH Reduction) B->C Zn dust, 40-50°C E Imine Intermediate (Condensation) C->E Reacts with D 13C-Labeled Ethyl Acetoacetate D->E Reacts with F 13C-Labeled Pyrrole (Cyclization & Dehydration) E->F -H2O, Tautomerization

Mechanistic pathway of Knorr synthesis with 13C-labeled precursor.

Workflow Step1 Step 1: Nitrosation NaNO2 + AcOH, 0-5°C Yields Oxime Step2 Step 2: 13C-Precursor Addition Add 13C-Ethyl Acetoacetate Ensure homogeneous mixture Step1->Step2 Step3 Step 3: Controlled Reduction Add Zn dust slowly Maintain 40-50°C (Critical) Step2->Step3 Step4 Step 4: Cyclization Stir at 60°C for 2h Formation of Pyrrole ring Step3->Step4 Step5 Step 5: Isolation Precipitate in ice water Recrystallize from EtOH Step4->Step5

Step-by-step workflow for the optimized 13C-labeled Knorr pyrrole synthesis.

References

  • Knorr pyrrole synthesis - Wikipedia. Wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt9TOM4SB9clrrrBmqQ0sJ4Or-mOC2xDX41pG7JOWS9SSray5mxSMhNFsCpX6m8BWQpU7n0W5mitl3w_ymY61qvlWppT9oGo0Gv-7R70EU8KgUZVVjWTKoZgm_Gyl8hD0Pw_RJIU7b5gW3HxziMxX1]
  • Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. ACS Central Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc6a1IPCjD5Bwcgp6UKNg1oTicwn5H2OeI28TffrQThhzWxHJPH-_8x9FbvP99Hgxpa5On6bDM8djDr-h0cXzg8Md8OhxkQrDDZkTkLDDcqTRlCxtods9Hxj1Knz3TjVs8wMxjH6H-OBpClD_hFg==]
  • On the Mechanism of Pyrrole Formation in the Knorr Synthesis. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs4BYmbYMQyDDqVGvC73nditYXOthRJ2Zq0mLEbal3d_mNuvWUxMpQ_MxQIS3Jqq_9-s3uKidGz_2ffnAEPltroYIAyICTt8MkvNB69RQuRsj7uq--VjPi89bH76ZWH_HgSOvMMlRLSpad8WRd_cNpaAQZbeybhK5usg==]
  • Knorr Pyrazole Synthesis of Edaravone. RSC.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElVcRR1aB01dNfDYKbpBKA8TxE8kJIkW8MLdbX9KEgVbhoSZWtHuBhMcdqzQk-cUiUcFfMLKtKb8y7Yi9WM9zmjuNYeSYifCP9ptdS_zdlAyuo-w76hINdjs44ua-H3mIAjKE2fgcZ6Ty9cfSRelaztZQ27bWU_yLWH8lg8CTYR5BPYB746D-5UCQxsDs4WnnZP3bnKBw=]

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Application Note: Strategic Synthesis of ¹³C-Labeled Pharmaceutical Standards Utilizing Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Stable isotope-labeled (SIL) compounds, particularly those enriched with Carbon-13 (¹³C), are indispensable tools in modern pharmaceutical development.[][2] They serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, enabling precise pharmacokinetic and metabolic studies.[3][4][5] This application note provides a detailed guide to the strategic synthesis of ¹³C-labeled pharmaceutical standards, leveraging the versatility of ethyl acetoacetate as a key building block. We will explore the underlying chemical principles of the acetoacetic ester synthesis, present a detailed protocol for a model reaction, and discuss the critical aspects of purification and analytical characterization.

Introduction: The Critical Role of ¹³C-Labeled Standards

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. A cornerstone of this process is the ability to accurately quantify the drug and its metabolites in complex biological matrices. Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, and its accuracy hinges on the availability of high-purity, isotopically labeled internal standards.[4]

¹³C-labeled compounds are particularly advantageous as internal standards because their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[][3] This allows for the correction of sample loss during preparation and instrumental variability, leading to highly accurate and precise quantification.[5]

Ethyl acetoacetate is a highly versatile and commercially available C4 building block that can be readily utilized in the synthesis of a wide array of pharmaceutical compounds, particularly those containing a ketone functional group.[6][7] Its unique structure, featuring an active methylene group flanked by two carbonyls, allows for facile alkylation, making it an ideal starting point for introducing isotopic labels in a controlled and specific manner.[6]

The Acetoacetic Ester Synthesis: A Powerful Tool for ¹³C-Labeling

The acetoacetic ester synthesis is a classic organic reaction that transforms ethyl acetoacetate into a ketone.[6][7] The overall process involves three key steps:

  • Deprotonation: The α-carbon, situated between the two carbonyl groups, is relatively acidic (pKa ≈ 11) and can be readily deprotonated by a suitable base, such as an alkoxide, to form a resonance-stabilized enolate.[8]

  • Alkylation: The resulting enolate is a potent nucleophile and readily undergoes an S(_N)2 reaction with an alkyl halide (R-X), forming a new carbon-carbon bond at the α-position.[6][7] This step is the cornerstone of introducing structural diversity and, in our case, the desired alkyl side chain of the target pharmaceutical.

  • Hydrolysis and Decarboxylation: Treatment with aqueous acid under heating hydrolyzes the ester to a β-keto acid. This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product.[8]

The strategic power of this synthesis for isotopic labeling lies in the commercial availability of various ¹³C-labeled ethyl acetoacetate isotopologues.[9][10][11][12] By selecting an appropriate labeled starting material, the ¹³C atom(s) can be precisely incorporated into the backbone of the target molecule.

Strategic Placement of ¹³C Labels

The choice of ¹³C-labeled ethyl acetoacetate directly dictates the position of the isotopic label in the final pharmaceutical standard. This is a critical consideration for mass spectrometry-based quantification, as the label should ideally be in a part of the molecule that is not lost during fragmentation.

¹³C-Labeled Ethyl Acetoacetate IsotopologueLabeled Position(s)Resulting Labeled Position in Ketone Product
Ethyl acetoacetate-1-¹³CCarbonyl carbon of the esterLost during decarboxylation
Ethyl acetoacetate-2-¹³Cα-carbon (methylene)α-carbon of the ketone
Ethyl acetoacetate-3-¹³CKetone carbonyl carbonCarbonyl carbon of the ketone
Ethyl acetoacetate-4-¹³CMethyl carbonMethyl carbon of the ketone
Ethyl acetoacetate-1,2,3,4-¹³C₄All four carbons of the acetoacetyl moietyAll corresponding carbons in the ketone product

Table 1: Strategic placement of ¹³C labels based on the choice of labeled ethyl acetoacetate.

For most applications, labeling the core structure of the ketone is desirable. Therefore, using ethyl acetoacetate-2-¹³C, -3-¹³C, -4-¹³C, or multiply-labeled variants is generally preferred over the 1-¹³C isotopologue.

Experimental Protocol: Synthesis of a Model ¹³C-Labeled Ketone

This protocol details the synthesis of a model ¹³C-labeled ketone, [3-¹³C]-5-phenyl-2-pentanone, using [3-¹³C]-ethyl acetoacetate and (2-bromoethyl)benzene.

4.1. Materials and Reagents

  • [3-¹³C]-Ethyl acetoacetate (99 atom % ¹³C)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • (2-Bromoethyl)benzene

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

4.3. Workflow Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up cluster_3 Step 4: Hydrolysis & Decarboxylation cluster_4 Step 5: Purification & Analysis A [3-¹³C]-Ethyl acetoacetate in Anhydrous EtOH B Add Sodium Ethoxide A->B C Stir under Inert Atmosphere B->C D Add (2-Bromoethyl)benzene C->D E Reflux Reaction Mixture D->E F Cool and Quench with Water E->F G Extract with Diethyl Ether F->G H Wash with NaHCO₃ and Brine G->H I Dry over MgSO₄ H->I J Evaporate Solvent I->J K Add Concentrated HCl J->K L Reflux Reaction Mixture K->L M Cool and Extract L->M N Purify by Column Chromatography M->N O Characterize by NMR and MS N->O P Final Product: [3-¹³C]-5-phenyl-2-pentanone O->P

Caption: Workflow for the synthesis of a ¹³C-labeled ketone.

4.4. Detailed Synthesis Procedure

Step 1: Enolate Formation

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add anhydrous ethanol (50 mL).

  • Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Add [3-¹³C]-ethyl acetoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.

  • Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.

Step 2: Alkylation

  • Add (2-bromoethyl)benzene (1.05 equivalents) dropwise to the enolate solution via the addition funnel.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Decarboxylation

  • Once the alkylation is complete, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (20 mL) to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. This step facilitates both the hydrolysis of the ester and the subsequent decarboxylation. Monitor the evolution of CO₂ gas.

Step 4: Work-up and Purification

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure [3-¹³C]-5-phenyl-2-pentanone.

Analytical Characterization: Ensuring Purity and Isotopic Enrichment

The final, purified product must be rigorously characterized to confirm its identity, purity, and isotopic incorporation.[2][13]

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will confirm the overall structure of the molecule. The integration of the proton signals should be consistent with the expected structure.

  • ¹³C NMR: Is crucial for confirming the position and enrichment of the ¹³C label. In the case of our model compound, the signal corresponding to the ketone carbonyl carbon (C3) will be significantly enhanced. The absence of significant signals at other positions confirms the regioselectivity of the labeling.

5.2. Mass Spectrometry (MS)

  • GC-MS or LC-MS: Will confirm the molecular weight of the labeled compound. The molecular ion peak ([M]⁺ or [M+H]⁺) will be shifted by +1 mass unit compared to the unlabeled standard, confirming the incorporation of a single ¹³C atom.

  • High-Resolution Mass Spectrometry (HRMS): Can be used to determine the exact mass of the labeled compound, further confirming its elemental composition.

The combination of these analytical techniques provides a comprehensive validation of the synthesized ¹³C-labeled pharmaceutical standard, ensuring its suitability for use in quantitative studies.

Conclusion

The acetoacetic ester synthesis is a robust and versatile method for the preparation of ¹³C-labeled pharmaceutical standards. By carefully selecting the appropriate ¹³C-labeled ethyl acetoacetate starting material, researchers can strategically introduce isotopic labels into the core structure of ketone-containing drug molecules. The detailed protocol and analytical guidance provided in this application note offer a solid framework for the successful synthesis and validation of these critical analytical reagents, ultimately supporting the advancement of drug development programs through accurate and reliable bioanalysis.

References

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

  • Wikipedia. (2024). Isotopic labeling. Retrieved from [Link]

  • Wikipedia. (2023). Acetoacetic ester synthesis. Retrieved from [Link]

  • Vögeli, B., et al. (2018). Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. Scientific Reports, 8(1), 17342.
  • Das, R., et al. (2011). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis.
  • International Atomic Energy Agency. (2000). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. In Isotopes in the Physical and Biomedical Sciences. Retrieved from [Link]

  • Google Patents. (2021). US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same.
  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

  • Vögeli, B., et al. (2018).
  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Pharma Industry Review. (2025, March 14). Labeled Compounds for Pharmaceutical Research. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, April 5). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Ethyl acetoacetate-13c | CAS#:61973-42-0. Retrieved from [Link]

  • Li, Y., et al. (2023).
  • Chiron. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis. Retrieved from [Link]

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Step-by-step synthesis of labeled amino acids using Ethyl acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Synthesis of[1,3-¹³C₂]-DL-Threonine via Ethyl Acetoacetate-1,3-¹³C₂

Strategic Rationale & Mechanistic Causality

Stable isotope-labeled amino acids are critical reagents for multidimensional NMR spectroscopy, quantitative proteomics, and metabolic flux analysis[1]. While uniformly labeled ([U-¹³C]) amino acids are common, site-specific labeling—such as [1,3-¹³C₂]—allows researchers to observe specific heteronuclear correlations without the spectral crowding and line-broadening caused by one-bond ¹³C-¹³C scalar couplings[2].

Ethyl acetoacetate-1,3-¹³C₂ is a highly versatile and commercially available precursor[3]. However, employing it in classical amino acid syntheses (such as alkylation followed by the Japp-Klingemann reaction or basic hydrolysis) typically results in the cleavage of the acetyl group[4]. If this standard route were followed, the ¹³C label at the C3 position (the acetyl carbonyl) would be lost as acetic acid, wasting a valuable isotopic resource.

Causality & Design Choice: To preserve both the C1 and C3 isotopic labels, this protocol bypasses alkylation and utilizes a direct nitrosation-reduction pathway. By treating the intact ethyl acetoacetate-1,3-¹³C₂ with nitrous acid, the α-carbon is oximinated. Subsequent reductive acetylation and ketone reduction yield the protected threonine skeleton, retaining both ¹³C atoms perfectly.

Synthetic Workflow Diagram

G A Ethyl acetoacetate-1,3-13C2 (Precursor) B Ethyl 2-oximinoacetoacetate-1,3-13C2 (Nitrosation) A->B NaNO2, AcOH 0-5 °C C Ethyl 2-acetamido-3-oxobutanoate-1,3-13C2 (Reductive Acetylation) B->C Zn, AcOH, Ac2O 20 °C D Ethyl 2-acetamido-3-hydroxybutanoate-1,3-13C2 (Ketone Reduction) C->D NaBH4, EtOH 0 °C E [1,3-13C2]-DL-Threonine (Acid Hydrolysis) D->E 6N HCl, Reflux Ion Exchange

Figure 1: Stepwise synthetic workflow for [1,3-13C2]-DL-Threonine from this compound.

Experimental Protocols: A Self-Validating System

This methodology is designed as a self-validating system. Each step incorporates specific in-process analytical checks to ensure intermediate fidelity, preventing the carryover of side products or the loss of the isotopic label.

Step 1: Nitrosation to Ethyl 2-oximinoacetoacetate-[1,3-¹³C₂]
  • Causality: Nitrosation activates the α-carbon for subsequent amine formation while keeping the ¹³C-labeled acetyl group intact. The temperature must be strictly controlled below 5 °C to prevent the decomposition of nitrous acid into NOₓ gases.

  • Procedure:

    • Dissolve 10 mmol (1.32 g) of Ethyl acetoacetate-1,3-¹³C₂ in 10 mL of glacial acetic acid and cool to 0 °C in an ice bath.

    • Dissolve 12 mmol (0.83 g) of sodium nitrite (NaNO₂) in 3 mL of distilled water.

    • Add the NaNO₂ solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 2 hours at room temperature.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: TLC (Hexane:EtOAc 7:3) must show complete disappearance of the starting material (R_f ~0.6) and the appearance of the oxime (R_f ~0.3).

Step 2: Reductive Acetylation to Ethyl 2-acetamido-3-oxobutanoate-[1,3-¹³C₂]
  • Causality: The oxime is reduced to an amine. Free α-amino-β-keto esters are highly unstable and rapidly undergo self-condensation (forming pyrazines) or decarboxylation. By conducting the reduction in the presence of acetic anhydride, the nascent amine is immediately trapped as a stable N-acetyl derivative.

  • Procedure:

    • Dissolve the crude oxime from Step 1 in a mixture of 10 mL acetic acid and 5 mL acetic anhydride.

    • Gradually add 30 mmol (1.96 g) of Zinc dust in small portions while vigorously stirring, keeping the temperature around 20–25 °C using a water bath.

    • Stir for 3 hours, filter the unreacted Zinc through a Celite pad, and concentrate the filtrate.

    • Neutralize carefully with saturated NaHCO₃ and extract with dichloromethane.

  • Validation Check: ¹H NMR of the crude product must show a new sharp singlet at ~2.1 ppm corresponding to the N-acetyl methyl group, confirming successful trapping.

Step 3: Ketone Reduction to Ethyl 2-acetamido-3-hydroxybutanoate-[1,3-¹³C₂]
  • Causality: Sodium borohydride (NaBH₄) selectively reduces the C3 ketone to a secondary alcohol without affecting the ester or amide carbonyls. This establishes the threonine side chain.

  • Procedure:

    • Dissolve the intermediate from Step 2 in 15 mL of absolute ethanol and cool to 0 °C.

    • Add 5 mmol (0.19 g) of NaBH₄ portion-wise. Stir for 1 hour at 0 °C.

    • Quench carefully with 1N HCl until gas evolution ceases, then evaporate the ethanol. Extract the aqueous layer with ethyl acetate.

  • Validation Check: ¹³C NMR must show the shift of the C3 carbon from a ketone carbonyl (~200 ppm, highly enriched) to a secondary alcohol carbon (~67 ppm, highly enriched).

Step 4: Acid Hydrolysis and Isolation of [1,3-¹³C₂]-DL-Threonine
  • Causality: Refluxing in strong acid globally deprotects the molecule, hydrolyzing both the ethyl ester and the N-acetyl group to yield the free amino acid.

  • Procedure:

    • Suspend the product from Step 3 in 15 mL of 6N HCl.

    • Reflux at 110 °C for 12 hours.

    • Cool to room temperature, wash with diethyl ether to remove organic impurities, and evaporate the aqueous layer to dryness.

    • Purify the resulting hydrochloride salt via cation-exchange chromatography (e.g., Dowex 50W-X8, eluting with 1M NH₄OH) to obtain the free base.

  • Validation Check: ESI-MS must confirm the product with [M+H]⁺ at m/z 122.0 (unlabeled threonine is 120.1).

Quantitative Data & Stoichiometry

The following table summarizes the reagent stoichiometry, molecular weights, and expected yields for a standard 10 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield (%)
1 Ethyl acetoacetate-1,3-¹³C₂132.131.0 eq1.32 g-
1 Sodium Nitrite (NaNO₂)69.001.2 eq0.83 g85%
2 Zinc Dust (Zn)65.383.0 eq1.96 g-
2 Acetic Anhydride (Ac₂O)102.09Excess5.0 mL75%
3 Sodium Borohydride (NaBH₄)37.830.5 eq0.19 g90%
4 Hydrochloric Acid (6N HCl)36.46Excess15.0 mL80%
Total [1,3-¹³C₂]-DL-Threonine 121.10 - ~0.55 g ~45% (Overall)
Analytical Validation Expectations

When validating the final [1,3-¹³C₂]-DL-Threonine product, the isotopic enrichment dramatically alters the expected NMR spectra:

  • ¹³C NMR: The final product will exhibit highly enriched, dominant signals at approximately 174 ppm (C1, carboxyl) and 67 ppm (C3, hydroxyl-bearing carbon).

  • Coupling Dynamics: Because the C2 position remains at natural isotopic abundance (predominantly ¹²C), the massive one-bond ¹³C-¹³C scalar coupling (¹J_CC) typically seen in uniformly labeled amino acids is absent. Instead, the C1 and C3 signals will appear as singlets (or exhibit a negligible ²J_CC coupling), resulting in exceptionally clean spectra ideal for complex metabolomic tracing[2].

References
  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate ChemRxiv URL:[Link]

  • Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors National Center for Biotechnology Information (PMC) URL:[Link]

  • Ethyl acetoacetate - Chemical Properties and Reactions Wikipedia URL:[Link]

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Troubleshooting & Optimization

Preventing isotopic scrambling in Ethyl acetoacetate-1,3-13C2 synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl Acetoacetate-1,3-¹³C₂

A Guide to Preventing Isotopic Scrambling

Welcome to the Technical Support Center for Isotopic Labeling. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl acetoacetate-1,3-¹³C₂, a critical precursor for metabolic studies and tracer analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and, most importantly, to prevent isotopic scrambling, ensuring the integrity of your labeled compound.

The synthesis of Ethyl acetoacetate-1,3-¹³C₂ is primarily achieved through the Claisen condensation of Ethyl acetate-1-¹³C.[1][2] While the reaction is a cornerstone of organic synthesis, the introduction of isotopic labels presents unique challenges. Isotopic scrambling, the undesired redistribution of ¹³C labels, can compromise experimental results by leading to misinterpretation of labeling patterns and inaccurate metabolic flux calculations.[3] This guide provides a structured approach to troubleshooting and preventing these issues.

Troubleshooting Guide: Diagnosing and Solving Isotopic Scrambling

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Question 1: My mass spectrometry (MS) data of the final product shows significant M+1 and M+3 peaks, in addition to the expected M+2 peak. What is causing this isotopic scrambling?

Answer: The observation of M+1 (one ¹³C label) and M+3 (three ¹³C labels) peaks indicates that isotopic scrambling has occurred. The primary mechanism for this scrambling in a Claisen condensation is the reversibility of the initial enolate formation and subsequent side reactions.[4]

Root Causes and Solutions:

  • Transesterification: This is a major cause of scrambling. If the alkoxide base used does not match the alcohol portion of the ester (e.g., using sodium methoxide with ethyl acetate), you can form a mixture of esters.[4] The ¹³C-labeled acetyl group can be transferred to a non-labeled ethanol molecule, and vice-versa, leading to a statistical distribution of the label.

    • Solution: Always use an alkoxide base that corresponds to the alcohol portion of your starting ester. For Ethyl acetate-1-¹³C, you must use sodium ethoxide (NaOEt).[4][5] This ensures that even if transesterification occurs, the ester remains chemically identical, preventing label dilution.

  • Enolate Exchange: The enolate of ethyl acetate is in equilibrium with the starting ester.[4] A formed ¹³C-enolate can react with a non-labeled ethyl acetate molecule present in the reaction mixture, leading to the formation of a labeled ester and a non-labeled enolate. This process can distribute the ¹³C label across the ester pool.

    • Solution: This is more difficult to control but can be minimized by maintaining a low concentration of the free enolate. This can be achieved by slow addition of the base to the ester solution and ensuring the reaction proceeds efficiently to the product.[6]

  • Contamination with Water or Other Protic Solvents: Water or other protic impurities can quench the enolate, leading to the formation of acetic acid and ethanol.[6] These can then re-esterify, potentially with scrambling of the label.

    • Solution: Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous.[6]

Below is a diagram illustrating the primary scrambling pathway via transesterification.

Caption: Transesterification as a source of isotopic scrambling.

Question 2: I'm using the correct base (sodium ethoxide), but still observe some scrambling. What other reaction parameters are critical?

Answer: Beyond the choice of base, several other parameters must be tightly controlled.

ParameterRecommendationRationale
Temperature Maintain the reaction at a low to moderate temperature (e.g., 0°C to room temperature initially, then gentle reflux).[7]Higher temperatures can favor side reactions and increase the rate of enolate exchange and other scrambling pathways.
Reaction Time Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, provide more opportunity for equilibrium-driven scrambling to occur.
Stoichiometry Use a full equivalent of the base.[5]The final deprotonation of the β-keto ester product is what drives the reaction to completion.[8] Using less than a full equivalent can leave the reaction in equilibrium, allowing for scrambling.
Purity of Starting Material Use high-purity Ethyl acetate-1-¹³C.Any unlabeled ethyl acetate impurity will directly participate in the reaction and lead to a scrambled product.

Question 3: How can I best confirm the isotopic purity and the position of the labels in my final product?

Answer: A multi-technique approach is recommended for robust validation.

  • High-Resolution Mass Spectrometry (HRMS): This is the primary technique to determine the isotopic distribution (M+0, M+1, M+2, etc.).[9] LC-MS can be used to separate the product from any impurities before MS analysis, providing cleaner data.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is essential for confirming the position of the labels.[12] You should observe enhanced signals at the C1 and C3 positions of ethyl acetoacetate. ¹H NMR can also be useful to observe the coupling between ¹³C and adjacent protons, which can confirm the label's location.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the sodium ethoxide base?

A1: It is highly recommended to prepare the sodium ethoxide in situ immediately before the condensation reaction. This can be done by carefully reacting clean, metallic sodium with anhydrous ethanol.[7] This ensures the base is fresh, active, and free from moisture and carbonate impurities that can form during storage.

Q2: Can I use a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) to avoid transesterification?

A2: While LDA is a strong, non-nucleophilic base that would prevent transesterification, its use in a standard Claisen condensation can be problematic.[4] The reaction's equilibrium is driven by the final deprotonation of the product by the alkoxide base.[8] LDA might not be the optimal choice for this specific purpose. The most reliable method is to use the corresponding alkoxide base (sodium ethoxide).[5]

Q3: Is there an optimal workup procedure to maintain isotopic integrity?

A3: Yes, the workup is critical. After the reaction is complete, the mixture should be cooled in an ice bath before being carefully acidified (e.g., with dilute acetic acid or HCl) to neutralize the excess base and protonate the enolate product.[7] Avoid a large excess of acid, as this can promote hydrolysis of the ester.[7] Subsequent extraction, drying, and purification by fractional distillation under reduced pressure should be performed promptly to minimize potential degradation or exchange reactions.[7]

Recommended Experimental Protocol

This protocol is designed to minimize isotopic scrambling during the synthesis of Ethyl acetoacetate-1,3-¹³C₂.

Materials:

  • Ethyl acetate-1-¹³C (≥98% isotopic purity)

  • Metallic Sodium

  • Anhydrous Ethanol (absolute, ≥99.5%)

  • Anhydrous Diethyl Ether

  • Dilute Acetic Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Workflow:

Caption: Recommended workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Argon), add anhydrous ethanol. Carefully add small, clean pieces of metallic sodium to the ethanol. The reaction is exothermic; control the rate of addition to maintain a gentle reflux until all the sodium has dissolved. Allow the resulting sodium ethoxide solution to cool to room temperature, then to 0°C in an ice bath.

  • Enolate Formation: Add Ethyl acetate-1-¹³C dropwise to the cold sodium ethoxide solution with stirring.

  • Condensation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[13]

  • Workup: Cool the reaction mixture in an ice bath. Slowly add dilute acetic acid until the solution is slightly acidic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and a small amount of brine to aid in layer separation. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.[7]

  • Analysis: Characterize the final product and determine its isotopic purity using HRMS and ¹³C/¹H NMR spectroscopy.[9][12]

By carefully controlling the reaction conditions, especially the choice of base and the exclusion of water, researchers can successfully synthesize Ethyl acetoacetate-1,3-¹³C₂ with high isotopic purity, ensuring the reliability of their downstream metabolic studies.

References

  • BenchChem. (n.d.). Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments.
  • Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • RXMarine International. (n.d.). ETHYL ACETO ACETATE FOR SYNTHESIS.
  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism.
  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications.
  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.
  • BenchChem. (n.d.). Technical Support Center: Acetoacetic Ester Synthesis.

Sources

Troubleshooting low purity in Ethyl acetoacetate-1,3-13C2 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex chemistries, this Technical Support Center provides a focused troubleshooting guide for researchers, scientists, and drug development professionals working with Ethyl acetoacetate-1,3-13C2 derivatives. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common experimental pitfalls. This guide is structured to empower you with the foundational knowledge to diagnose issues, optimize your protocols, and ensure the highest possible purity for your isotopically labeled compounds.

Troubleshooting Guide: Diagnosing and Resolving Low Purity

This section addresses specific, frequently encountered problems during the synthesis and purification of this compound and its derivatives.

Q1: My final product purity is low after the initial synthesis. What are the most likely causes and how can I fix them?

Low purity following the Claisen condensation is the most common issue. The root cause often lies in the reaction equilibrium, reagent quality, or the presence of contaminants.

Possible Cause 1: Reversible Reaction Equilibrium

The Claisen condensation is a reversible reaction where two molecules of ethyl acetate condense to form ethyl acetoacetate and ethanol.[1][2] The accumulation of ethanol in the reaction mixture can shift the equilibrium back towards the starting materials, limiting your yield and leaving unreacted labeled ethyl acetate in your product.[3]

Recommended Solution:

  • Drive the Equilibrium: Employ a strategy to remove ethanol as it forms. In laboratory-scale preparations, this can be challenging. A more practical and highly effective approach is to use a strong, non-alkoxide base like sodium hydride (NaH). Unlike sodium ethoxide, NaH deprotonates the product β-keto ester irreversibly. This deprotonation removes the product from the equilibrium, effectively driving the reaction to completion and significantly improving yields.[4]

Possible Cause 2: Presence of Water or Excess Ethanol in Reagents

Water is the nemesis of the Claisen condensation. It will react with the sodium ethoxide base or quench the crucial ester enolate intermediate, halting the reaction.[4] Similarly, using ethyl acetate that is not anhydrous or contains more than a few percent of ethanol can hinder the reaction.[5]

Recommended Solution:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. The grade of ethyl acetate is critical; it must be free from water and contain only 2-3% alcohol to initiate the reaction properly.[5] You can test the dryness of the ester by adding a small amount of sodium; if it does not produce a gelatinous mass of sodium hydroxide, it is suitable for use.[5]

Possible Cause 3: Inactive Base

The base is critical for forming the enolate. An old or improperly stored base may be partially decomposed (e.g., sodium ethoxide reacting with atmospheric moisture to form NaOH), rendering it less effective.[4]

Recommended Solution:

  • Use High-Quality Base: Always use a fresh, high-quality base. Sodium hydride (60% dispersion in mineral oil) is often a superior choice as it is less susceptible to degradation and promotes an irreversible reaction.[4]

Q2: I'm observing significant amounts of unreacted labeled ethyl acetate in my crude product. How can I improve reaction completion?

This is a critical issue, especially given the high cost of ¹³C-labeled starting materials. This problem points directly to reaction kinetics and conditions.

Recommended Solutions:

  • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress. Thin Layer Chromatography (TLC) is a simple and effective method.

    • TLC Protocol: Prepare a TLC chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates reaction completion.

  • Optimize Temperature: The reaction often requires initial warming to start but may become vigorous and require cooling.[5] If the reaction stalls, a gentle increase in temperature while monitoring by TLC can help drive it to completion.[4]

  • Stoichiometry of the Base: The Claisen condensation requires a full equivalent of base, not a catalytic amount. This is because the product, the β-keto ester, is more acidic than ethanol and will be deprotonated by the ethoxide base. This final deprotonation step is what drives the reaction to completion.[1] Ensure you are using at least one full equivalent of an active base.

Q3: My product is contaminated with a high-boiling point impurity. What could it be and how do I prevent it?

A common high-boiling impurity is dehydroacetic acid, which can form under certain conditions.

Possible Cause: Side Reactions at Elevated Temperatures

Dehydroacetic acid can form from the self-condensation of ethyl acetoacetate, particularly during distillation at atmospheric pressure.

Recommended Solution:

  • Purify Under Reduced Pressure: The most effective way to prevent thermal decomposition and the formation of high-boiling impurities is to purify the final product by fractional distillation under reduced pressure (vacuum distillation).[3][5] This allows the product to boil at a much lower temperature, preserving its integrity. A typical boiling point for ethyl acetoacetate is 76-80°C at 18 mm Hg.[5]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low purity issues.

TroubleshootingWorkflow cluster_impurities Impurity Profile cluster_solutions Corrective Actions Start Low Purity Detected in Final Product Check_Crude Analyze Crude Product by GC-MS/NMR Start->Check_Crude Impurity_ID Identify Impurities Check_Crude->Impurity_ID Unreacted_SM High % of Unreacted This compound Impurity_ID->Unreacted_SM Side_Products Presence of Side Products (e.g., Dehydroacetic Acid) Impurity_ID->Side_Products Workup_Impurity Hydrolysis Products (e.g., Acetic Acid, Ethanol) Impurity_ID->Workup_Impurity Optimize_Reaction Optimize Reaction: - Use NaH base - Ensure anhydrous conditions - Monitor reaction (TLC) Unreacted_SM->Optimize_Reaction Optimize_Purification Optimize Purification: - Use vacuum distillation - Avoid high temperatures Side_Products->Optimize_Purification Optimize_Workup Optimize Workup: - Use mild acid (e.g., dil. acetic acid) - Avoid excess acid/base - Minimize water contact Workup_Impurity->Optimize_Workup

Caption: Fig 1: A workflow for diagnosing and addressing common purity issues.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the purity of my this compound derivative?

A multi-faceted approach is best for confirming both chemical and isotopic purity.

Analytical MethodInformation ProvidedAdvantagesConsiderations
GC-MS Chemical purity, identification of volatile impurities.High sensitivity, excellent for separating starting materials from products.[6]May not be suitable for thermally unstable compounds.
¹H & ¹³C NMR Structural confirmation, chemical purity, keto-enol ratio.Provides detailed structural information and can quantify impurities without standards.[7][8][9]Isotopic labeling will create complex splitting patterns that require careful interpretation.
HPLC Chemical purity for less volatile derivatives.Versatile, can be used with various detectors (UV, ELSD).[10]Requires method development; finding a suitable column and mobile phase.[10]

Q2: What is the keto-enol tautomerism of Ethyl acetoacetate, and how does it affect my experiments?

Ethyl acetoacetate exists as a dynamic equilibrium between two forms: a keto form and an enol form.[11] At room temperature, the equilibrium favors the keto form, but a significant percentage of the enol form is always present.

Caption: Fig 2: The equilibrium between the keto and enol tautomers.

This is not a purity issue. In analytical data, such as NMR spectra, you will see two distinct sets of signals corresponding to both tautomers. This is a fundamental chemical property of the molecule.[11]

Q3: What are the best practices for storing this compound to maintain its purity?

Ethyl acetoacetate is a stable compound if stored correctly.[12][13]

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

  • Protection: Protect from heat, direct sunlight, and moisture.[12][14]

  • Materials to Avoid: Keep away from strong acids, strong bases, and oxidizing agents, as these can catalyze decomposition or hydrolysis.[12][13]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is adapted from established methods and optimized for high conversion of labeled starting materials.[4][5]

  • Preparation: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents: In the flask, place 1.1 equivalents of sodium hydride (60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane under nitrogen to remove the oil, then carefully add anhydrous toluene.

  • Addition: Add 2.5 equivalents of ¹³C₂-labeled ethyl acetate to the dropping funnel.

  • Reaction: Slowly add the ethyl acetate to the stirred NaH suspension at room temperature. An initial gentle warming on a water bath may be required to start the reaction.

  • Monitoring: Once the initial vigorous reaction (hydrogen evolution) subsides, heat the mixture to a gentle reflux. Monitor the reaction by TLC until all the starting ethyl acetate is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 50% acetic acid dropwise to neutralize the reaction mixture and dissolve the sodium salt. Avoid adding a large excess of acid.[5]

Protocol 2: Purification by Vacuum Distillation
  • Workup: Transfer the neutralized mixture to a separatory funnel. If necessary, add a saturated salt solution to aid layer separation. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Distillation: Filter off the drying agent and transfer the crude product to a distillation flask. Perform a fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for your system (e.g., ~76-80°C/18 mm Hg).[5]

References

  • Journal of Chemical Education. (2023). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. ACS Publications. [Link]

  • Sciencemadness Discussion Board. (2016). Ethyl acetoacetate synthesis: some questions !. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. [Link]

  • PubMed. (2016). A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. [Link]

  • Organic Syntheses. (1926). ETHYL ACETOACETATE. [Link]

  • Chemistry for Everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. [Link]

  • Google Patents. (n.d.).
  • R Discovery. (2015). A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. [Link]

  • University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. [Link]

  • Ataman Kimya. (n.d.). ETHYL ACETOACETATE. [Link]

  • University Of Moratuwa. (n.d.). Effect of Ion Exchange Resin Catalyst on Hydrolysis of Ethyl Acetate. [Link]

  • YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. [Link]

  • ILO and WHO. (2021). ICSC 1024 - ETHYL ACETOACETATE. [Link]

Sources

Technical Support Center: Stability & Storage of Ethyl Acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stakes of Isotopic Purity

Welcome to the Technical Support Center. You are likely here because you are handling Ethyl Acetoacetate-1,3-13C2 , a high-value isotopic precursor often used in metabolic flux analysis and heterocycle synthesis.[1]

Unlike standard reagents, the degradation of this compound represents a dual loss: chemical purity and isotopic enrichment. The specific labeling at positions 1 and 3 creates a unique vulnerability: decarboxylation results in the immediate loss of the C1 label as


CO

gas
, rendering the remaining molecule useless for tracking studies.

This guide provides an authoritative, mechanism-based protocol to prevent this degradation, ensuring your data integrity remains uncompromised.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the specific chemical pathways that threaten beta-keto esters.[1]

Hydrolysis & Decarboxylation (The Primary Threat)

Ethyl acetoacetate is a


-keto ester.[1][2][3] In the presence of moisture and trace acid/base catalysts, it undergoes hydrolysis to form the corresponding 

-keto acid (Acetoacetic acid-1,3-13C2).

Critical Failure Point:


-keto acids are thermally unstable.[1] They spontaneously decarboxylate even at mild temperatures.[1]
  • The Result: The

    
    C label at Position 1 (the carboxyl carbon) is severed from the molecule and lost as gas.
    
  • The Remnant: You are left with Acetone-1-13C (labeled only at the carbonyl), destroying your specific double-labeling pattern.[1]

Keto-Enol Tautomerism (The "False Positive")

Users frequently report "impurities" in their NMR spectra.[1] Often, this is not degradation but tautomerism .[1] Ethyl acetoacetate exists in equilibrium between a keto form and an enol form .[1]

  • Keto Form: Favored in polar solvents (e.g., DMSO, Water).[1]

  • Enol Form: Stabilized by intramolecular hydrogen bonding; favored in non-polar solvents (e.g., CDCl

    
    , Benzene).[1]
    
Visualizing the Pathway

The following diagram illustrates the catastrophic loss of the C1 label during degradation.

G EAA This compound (Intact Reagent) Inter Intermediate: Acetoacetic Acid-1,3-13C2 EAA->Inter + H2O (Hydrolysis) Enol Enol Tautomer (Not Impurity) EAA->Enol Equilibrium Acetone Acetone-1-13C (Degraded Product) Inter->Acetone Decarboxylation (Heat/Acid) CO2 13CO2 (Gas) (LOST LABEL) Inter->CO2

Figure 1: Degradation pathway showing the irreversible loss of the C1 isotope label via decarboxylation.

Module 2: The Gold Standard Storage Protocol

Do not rely on standard "cool and dry" advice. Follow this rigorous SOP to maximize shelf-life.

Storage Conditions Summary
ParameterRecommendationScientific Rationale
Temperature -20°C (Frozen) Arrhenius kinetics: Reduces hydrolysis rate significantly compared to 4°C.
Atmosphere Inert Gas (Argon/N

)
Displaces humid air; prevents moisture-driven hydrolysis.[1]
Container Amber Glass + Parafilm Amber blocks UV (minor risk); Parafilm creates a secondary moisture barrier.[1]
Desiccation Required Silica gel or Drierite in the secondary container is mandatory.[1]
Step-by-Step Handling SOP
  • Arrival: Upon receipt, inspect the vial. If the septum is punctured or the cap is loose, perform a purity check immediately.

  • Aliquot Strategy: Avoid repeated freeze-thaw cycles.

    • Action: While under an inert atmosphere (glove box or N

      
       stream), divide the stock into single-use aliquots.
      
  • Sealing:

    • Purge the headspace of each vial with dry Nitrogen or Argon for 10-15 seconds before capping.[1]

    • Wrap the cap junction tightly with Parafilm.[1]

  • Secondary Containment: Place the vials inside a jar or Ziploc bag containing a desiccant packet.

  • Thawing:

    • CRITICAL: Allow the vial to reach room temperature before opening .

    • Reason: Opening a cold vial condenses atmospheric moisture directly into the reagent, initiating hydrolysis.[1]

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum shows "impurity" peaks at 12.1 ppm and 5.0 ppm. Is the compound degraded?

Diagnosis: Likely False Positive (Tautomerism).[1] Explanation: In CDCl


, the enol form can constitute up to ~8-15% of the mixture [1].
  • The Signal: The enolic -OH proton appears typically around 12 ppm (deshielded by H-bonding), and the vinylic proton appears near 5.0 ppm.

  • Verification Test: Run the NMR in DMSO-d

    
     . The polar solvent disrupts the intramolecular hydrogen bond, shifting the equilibrium almost entirely to the keto form (>98%). If the "impurity" peaks disappear, your compound is pure.[1]
    
Q2: The liquid has turned slightly yellow. Can I still use it?

Diagnosis: Oxidation/Polymerization (Minor). Explanation: Ethyl acetoacetate can undergo slow self-condensation or oxidation over years.[1]

  • Action: If the color is faint pale yellow, it is likely still >98% pure.[1] Verify with GC-MS or NMR. If it is dark orange/brown, significant decomposition has occurred; purification via vacuum distillation is required, though often not cost-effective for small labeled quantities.[1]

Q3: I left the vial on the bench overnight. Is the 13C label lost?

Diagnosis: Risk of Hydrolysis. Explanation: At room temperature, hydrolysis is slow but non-zero. The primary risk is moisture ingress.[1]

  • Action: Do not return it immediately to the freezer. Purge the headspace with Nitrogen to remove any humid air that entered, reseal, and then freeze. The label is likely intact, but the shelf life has been marginally reduced.

Decision Tree: Handling & Storage Logic

StorageLogic Start User Handling This compound Open Is the vial open? Start->Open Use Experiment Use Open->Use Yes Storage Long Term Storage Open->Storage No CheckTemp Is Vial at Room Temp? Use->CheckTemp Freezer Store at -20°C with Desiccant Storage->Freezer Condense STOP: Wait for Thaw (Prevents Condensation) CheckTemp->Condense No (It's Frozen) Proceed Open under Inert Gas CheckTemp->Proceed Yes Condense->Proceed After 30 mins Reseal Purge Headspace (N2/Ar) + Parafilm Proceed->Reseal Post-Experiment Reseal->Freezer

Figure 2: Decision workflow for preventing moisture intrusion during handling.

References

  • University of Calgary. (2021).[1] Acetoacetic Ester Synthesis: Hydrolysis and Decarboxylation Mechanisms. Retrieved from [Link][1]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Solvent Effects. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Ethyl Acetoacetate-1,3-13C2 Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing solvent selection for reactions involving Ethyl Acetoacetate-1,3-13C2. By understanding the fundamental principles of solvent effects on this isotopically labeled compound, you can enhance reaction efficiency, improve yields, and minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: The choice of solvent is critical as it directly influences the keto-enol equilibrium, the reactivity of the resulting enolate, and the overall reaction outcome. The key factors to consider are:

  • Solvent Polarity and Protic/Aprotic Nature: The solvent's ability to stabilize the keto versus the enol tautomer and the subsequent enolate is paramount.[1][2][3] Non-polar, aprotic solvents generally favor the enol form, which is stabilized by an intramolecular hydrogen bond.[1] Polar aprotic solvents are often ideal for alkylation reactions as they solvate the cation of the base but leave the enolate anion highly reactive.[2][4][5] Polar protic solvents can solvate both the enolate and the cation, which can decrease the nucleophilicity of the enolate and slow down the desired reaction.[4][6]

  • Solubility of Reactants and Intermediates: All starting materials, including the base and the alkylating agent, should be soluble in the chosen solvent to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

  • Reaction Temperature and Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Some reactions may require heating to proceed at a reasonable rate.

  • Downstream Processing: Consider the ease of solvent removal and potential interference with product purification during workup.

Q2: How does the keto-enol tautomerism of this compound affect my reaction, and how does the solvent influence it?

A2: Ethyl acetoacetate exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, creating a stable six-membered ring-like structure.[7] The ratio of these tautomers is highly dependent on the solvent.[1][3][8]

  • In Non-Polar Solvents (e.g., hexane, toluene): The intramolecular hydrogen bond of the enol form is not disrupted, leading to a higher percentage of the enol tautomer.[7][9]

  • In Polar Aprotic Solvents (e.g., THF, DMSO): These solvents have an intermediate effect on the equilibrium.[7]

  • In Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the carbonyl group of the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer.[7][9]

The reactivity of this compound often proceeds through the enolate, which is formed by the deprotonation of the α-carbon. The concentration of the enol form can influence the ease of enolate formation.

Q3: Are there any specific considerations for using the isotopically labeled this compound compared to the unlabeled compound?

A3: While the general reactivity is the same, there are two key points to consider with the 1,3-13C2 labeled compound:

  • Kinetic Isotope Effect (KIE): The presence of the heavier 13C isotope at the carbonyl carbons can potentially lead to a small kinetic isotope effect, meaning the rate of reaction might be slightly slower compared to the unlabeled compound.[10][11] This is because the C-C and C=O bonds involving 13C have slightly lower vibrational frequencies and thus require more energy to break or change during the reaction.[11] For most applications, this effect is negligible, but for highly sensitive kinetic studies, it should be taken into account. 13C KIEs are generally much smaller than deuterium KIEs.[10]

  • Maintaining Isotopic Enrichment: During purification, care should be taken to avoid any steps that could lead to isotopic dilution. It is advisable to use dedicated glassware and high-purity solvents to prevent contamination with unlabeled material. Chromatographic purification is generally effective, and the final product's isotopic enrichment can be confirmed by mass spectrometry.[12][13]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution
Inactive Base Use a fresh, high-quality base. For instance, old sodium hydride may be coated with a layer of less effective sodium hydroxide.[14]
Presence of Water Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents, as water will quench the enolate, halting the reaction.[14]
Inappropriate Solvent Choice For alkylations, switch to a polar aprotic solvent like THF or DMF to enhance enolate reactivity. Ensure all reactants are soluble in the chosen solvent.
Unreactive Alkyl Halide Use a more reactive alkyl halide. The general order of reactivity is I > Br > Cl. Primary alkyl halides are ideal, while secondary halides react slower and tertiary halides are unsuitable due to competing elimination reactions.[14]
Low Reaction Temperature Some reactions require thermal energy. Gradually increase the reaction temperature while monitoring the progress by TLC or NMR.[14]

Problem 2: Formation of Multiple Products (Side Reactions)

Possible CauseRecommended Solution
Dialkylation The monoalkylated product can be deprotonated and react again with the alkylating agent. To minimize this, use a slight excess of ethyl acetoacetate relative to the base and alkylating agent.[15] Add the alkylating agent slowly to the reaction mixture.[14]
Transesterification The alkoxide base used does not match the ester's alcohol component (e.g., using sodium methoxide with ethyl acetoacetate). Always use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl acetoacetate).[16]
O-alkylation vs. C-alkylation While C-alkylation is generally favored, some conditions can promote O-alkylation. Using polar aprotic solvents and counterions that associate more strongly with the oxygen (e.g., Li+) can favor C-alkylation.
Self-Condensation (Claisen Condensation) If the reaction conditions are not well-controlled, the enolate can react with another molecule of ethyl acetoacetate. Ensure slow addition of the base at a controlled temperature.

Problem 3: Incomplete Reaction or Decarboxylation

Possible CauseRecommended Solution
Incomplete Hydrolysis of the Ester Steric hindrance in α,α-disubstituted esters can make hydrolysis difficult. Use more forcing conditions, such as higher concentrations of acid or base and elevated temperatures.[14][17]
Incomplete Decarboxylation The subsequent decarboxylation step may require sufficient heat. Increase the reaction temperature or prolong the heating period. This step proceeds through a cyclic transition state and is generally efficient for β-keto acids.[16][18]

Data Presentation

Table 1: Experimentally Determined Enol Content of Ethyl Acetoacetate in Various Solvents

This table illustrates the significant impact of the solvent on the keto-enol equilibrium of ethyl acetoacetate. This is a crucial factor to consider when planning your reaction, as the enol form is the precursor to the reactive enolate.

SolventDielectric Constant (ε)Enol Content (%)
n-Hexane1.8846.2
Cyclohexane2.0242.4
Carbon Tetrachloride2.2433.0
Toluene2.3819.8[9]
Chloroform4.8116.2
Ethanol24.558.0
Acetone20.77.7
Methanol32.76.9
Water80.10.4[9]

Data compiled from various sources, primarily for illustrative purposes of the solvent effect.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Alkylation of this compound

This protocol outlines a standard procedure for the mono-alkylation of this compound using sodium ethoxide as a base in an aprotic solvent.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add this compound (1.0 equivalent) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.05 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or NMR analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to ensure high purity and maintain isotopic enrichment.

Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy

Real-time monitoring of the reaction can provide valuable kinetic data and help determine the optimal reaction time.

  • Sample Preparation: At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of a weak acid (e.g., a drop of acetic acid-d4) to neutralize the base and stop the reaction.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the quenched sample.

  • Data Interpretation: Monitor the disappearance of the α-proton signal of the starting this compound and the appearance of the signals corresponding to the alkylated product. Integration of these signals allows for the calculation of the reaction conversion over time.[19][20][21]

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Alkylation or Condensation? start->reaction_type alkylation Alkylation (e.g., with R-X) reaction_type->alkylation Alkylation condensation Condensation (e.g., Claisen) reaction_type->condensation Condensation solvent_choice_alkylation Choose Solvent for Alkylation alkylation->solvent_choice_alkylation solvent_choice_condensation Choose Solvent for Condensation condensation->solvent_choice_condensation polar_aprotic Polar Aprotic (THF, DMF) - Maximizes enolate nucleophilicity - Good for SN2 solvent_choice_alkylation->polar_aprotic Recommended non_polar Non-Polar (Toluene, Hexane) - High enol content - May be suitable for some cases solvent_choice_alkylation->non_polar Alternative check_solubility Check Solubility of All Reagents polar_aprotic->check_solubility non_polar->check_solubility matching_alkoxide Alcohol corresponding to ester (e.g., Ethanol for Ethyl Ester) - Prevents transesterification solvent_choice_condensation->matching_alkoxide Traditional aprotic_strong_base Aprotic with strong non-nucleophilic base (e.g., THF with NaH) - High yield, avoids side reactions solvent_choice_condensation->aprotic_strong_base High Yield matching_alkoxide->check_solubility aprotic_strong_base->check_solubility check_solubility->start Insoluble, Re-evaluate optimize Optimize Temperature and Concentration check_solubility->optimize Soluble

Caption: A decision workflow for selecting an optimal solvent system.

Keto_Enol_Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto Keto Form (Favored in Polar Protic Solvents) equilibrium keto->equilibrium enol Enol Form (Favored in Non-Polar Solvents) equilibrium->enol caption Solvent influence on keto-enol tautomerism.

Caption: The influence of solvent polarity on the keto-enol equilibrium of ethyl acetoacetate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • Acetoacetic Ester Synthesis Explained. (n.d.). Chemistry Learner. Retrieved February 27, 2026, from [Link]

  • LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]

  • The Organic Chemistry Tutor. (2015, December 14). Nucleophilicity and Solvents - Protic and Aprotic [Video]. YouTube. [Link]

  • El-Azazy, M., & El-Faham, A. (2010). Solvent effects on the keto-enol tautomeric equilibriums of ethyl acetoacetate and tetronic acid: a theoretical study.
  • LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • Antonov, L. (2013). Tautomerism: Methods and Theories. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Quora. (2018). Why enol content of ethyl acetoacetate is more in toluene than water?[Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • MedLife Mastery. (2025). Effects of Solvents on Nucleophilicity. [Link]

  • Wikipedia. (2026). Kinetic isotope effect. [Link]

  • Das, M. N., & Palit, S. R. (1953). Solvent Steric Effect in Keto-Enol Equilibria and its Quantitative Correlation with Alkyl Mass. Journal of the Indian Chemical Society, 30(12), 843-846.
  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2026). Acetoacetic ester synthesis. [Link]

  • Chegg. (2021). Solved DIALKYLATION IN MALONIC ESTER AND ACETOACETIC ESTER. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 27, 2026, from [Link]

  • Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43–46. [Link]

  • Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]

  • Chemistry Steps. (2020). Acetoacetic Ester Synthesis. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry. Journal of Organometallic Chemistry, 689(24), 4219-4228.
  • ResearchGate. (n.d.). A Effect of solvent on the keto-enol tautomerism of ethyl acetoacetate. Retrieved February 27, 2026, from [Link]

  • Eisenreich, W., & Bacher, A. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy.
  • Pharmaceutical Technology. (2025). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Kuhlmann, M., Becker, J., & Blümich, B. (2017). Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. Chemie Ingenieur Technik, 89(10), 1361-1368.
  • LibreTexts. (2020). 11.14: The Synthesis of Carboxylic Acid Derivatives. [Link]

  • Meyer, M. P., DelMonte, A. J., & Singleton, D. A. (1999). Reinvestigation of the Isotope Effects for the Claisen and Aromatic Claisen Rearrangements: The Nature of the Claisen Transition States. Journal of the American Chemical Society, 121(47), 10865–10874.
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Organic chemistry tutorials. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation [Video]. YouTube. [Link]

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry. Prentice Hall.
  • von Harbou, E. (2016). Quantitative NMR methods for reaction and process monitoring. RPTU.
  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved February 27, 2026, from [Link]

  • Feilberg, K. L., Griffith, D. W. T., Johnson, M. S., & Nielsen, C. J. (2002). The 13C and D kinetic isotope effects in the reaction of CH4 with Cl. International Journal of Chemical Kinetics, 34(9), 525-533.
  • Clendinen, C. S., Stupp, G. S., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 629.
  • Meier-Augenstein, W., & Schulten, H. R. (1996). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Journal of mass spectrometry, 31(9), 969-974.
  • Dauner, M., & Sauer, U. (2008). Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical biochemistry, 380(2), 219-226.

Sources

Technical Support Center: Troubleshooting & Removal of Unreacted Ethyl Acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Ethyl acetoacetate-1,3-13C2 (EAA-13C2) is a high-value, stable isotope-labeled building block widely used in the synthesis of pharmaceuticals and metabolic tracers. Because of its cost, recovering unreacted starting material is often just as critical as purifying the target product. However, EAA presents unique purification challenges due to its high boiling point, keto-enol tautomerism, and specific acid-base properties.

This guide provides field-proven strategies for removing and/or recovering unreacted EAA-13C2 from reaction mixtures, ensuring both high product purity and optimal isotope economy.

Quantitative Data: Physical Properties Influencing Removal

Understanding the physicochemical properties of EAA is the first step in designing a successful removal strategy.

PropertyValueCausality / Relevance to Removal Strategy
Boiling Point (Atmospheric) 180.8 °C[1]High BP makes atmospheric evaporation impossible without severe thermal degradation of the product.
Boiling Point (Vacuum) 71–73 °C at 12 mmHg[2]Ideal range for standard vacuum distillation. Can be further reduced to ~60 °C at 0.4 mmHg[3].
pKa (in H2O) 10.68[1]Requires a highly basic aqueous phase (pH > 12.5) for complete deprotonation, risking product hydrolysis.
Water Solubility ~116 g/L (at 20 °C)[4]Partially miscible. Simple neutral aqueous washes are highly inefficient for complete removal.
Tautomerism ~93% Keto / 7% Enol[4]The enol form can chelate metals and cause streaking during silica gel chromatography.

Strategic Workflow

Workflow A Unreacted Ethyl Acetoacetate-1,3-13C2 B Is the target product thermally stable? A->B C Vacuum Distillation (Kugelrohr) B->C Yes D Is 13C2 isotope recovery essential? B->D No E Silica Gel Chromatography D->E Yes F Polymer-Supported Amine Scavenger D->F No

Decision workflow for selecting the optimal EAA-1,3-13C2 removal strategy.

Troubleshooting & FAQs

Q1: Why is vacuum distillation preferred over aqueous workup for removing excess EAA-13C2? A1: EAA has a relatively high boiling point of 180.8 °C at atmospheric pressure[1] and is moderately soluble in water (116 g/L)[4]. While it might seem tempting to wash it out, its partition coefficient often leaves significant residual EAA in the organic phase. Furthermore, EAA has a pKa of 10.68[1]; extracting it chemically would require a highly basic aqueous solution (pH > 12) to form the water-soluble enolate. This harsh basic environment frequently causes hydrolysis or degradation of the target product. Most importantly, EAA-13C2 is a high-value stable isotope. Vacuum distillation (e.g., Kugelrohr distillation at 60 °C, 0.4 mmHg)[3] allows for the non-destructive removal and quantitative recovery of the unreacted labeled precursor for future use.

Q2: My target molecule is thermally labile and cannot survive vacuum distillation. How can I remove the unreacted reagent without heat? A2: If thermal degradation is a concern and isotope recovery is not strictly required, chemical scavenging is the most efficient method. EAA is a


-keto ester and reacts rapidly with primary amines to form enamines/imines. By introducing a polymer-supported (PS) primary amine (e.g., aminomethyl polystyrene resin) to the reaction mixture, the unreacted EAA covalently binds to the solid support[5]. The resin can then be removed via simple vacuum filtration, leaving the pure product in the filtrate.

Q3: Can I use silica gel chromatography to separate the unreacted EAA-13C2? A3: Yes, but caution is required. EAA exhibits tautomerism (approximately 93% keto and 7% enol form at room temperature)[4]. This tautomeric equilibrium can cause EAA to streak on silica gel columns, complicating the separation if your product has a similar retention factor (


). To mitigate this, ensure your eluent system is optimized (often requiring a less polar solvent system like Hexanes/EtOAc) and consider loading the mixture onto the column using a dry-loading technique to improve band resolution.

Experimental Protocols

Protocol 1: Isotope Recovery via Kugelrohr Vacuum Distillation

Causality: We utilize a Kugelrohr apparatus because its short path length prevents the thermal degradation of the product while effectively stripping the EAA at high vacuum. By dropping the pressure to 0.4 mmHg, the boiling point of EAA is reduced from 180.8 °C to approximately 60 °C[3].

Step-by-Step Methodology:

  • Preparation: Transfer the crude reaction mixture to a round-bottom flask that fits the Kugelrohr apparatus. Ensure the flask is no more than one-third full to prevent bumping.

  • Initial Solvent Removal: Remove highly volatile reaction solvents (e.g., THF, DCM, or ethanol) using a standard rotary evaporator at 35 °C before applying high vacuum.

  • Apparatus Assembly: Attach the flask to the Kugelrohr apparatus. Place a pre-weighed receiving bulb in the cooling trough (fill the trough with dry ice/acetone to ensure immediate condensation of the EAA-13C2).

  • Distillation: Apply high vacuum (target 0.4 to 1.0 mmHg). Slowly increase the oven temperature to 60 °C. Rotate the flask at a moderate speed to maximize surface area.

  • Collection: Distill for 1.5 to 2 hours. The EAA-13C2 will collect in the chilled receiving bulb[3].

  • Self-Validation:

    • Mass Balance Check: Weigh the receiving bulb to calculate the recovered mass of EAA-13C2 against the theoretical unreacted excess.

    • Purity Check: Run a

      
      H-NMR of the pot residue. The absence of the characteristic 
      
      
      
      C-coupled methylene/methyl signals confirms complete removal.
Protocol 2: Chemical Scavenging using Polymer-Supported Amine

Causality: The primary amine on the macroporous resin attacks the highly electrophilic ketone of the EAA. The resulting enamine is covalently tethered to the insoluble polymer matrix, allowing physical separation from the liquid phase without altering the pH of the system[5].

Scavenging S1 Reaction Mixture (Product + EAA-13C2) S2 Add PS-Amine Resin (Solid Support) S1->S2 S3 Covalent Enamine Formation S2->S3 -H2O S4 Vacuum Filtration S3->S4 S5 Pure Product (Filtrate) S4->S5

Chemical scavenging pathway using polymer-supported amines to remove EAA.

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the crude reaction mixture in a solvent that swells the resin effectively (e.g., DCM or THF).

  • Resin Addition: Add 3 to 4 equivalents of Polymer-Supported Aminomethyl resin (based on the calculated moles of unreacted EAA-13C2) to the flask.

  • Agitation: Gently agitate the suspension on an orbital shaker for 2 to 4 hours at room temperature. Note: Do not use a magnetic stir bar, as it will grind the resin beads and clog the filter.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 3 column volumes of the reaction solvent to ensure all target product is eluted.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the EAA-free product.

  • Self-Validation:

    • Perform a TLC of the filtrate and visualize with a KMnO

      
       stain to ensure no EAA remains.
      
    • Perform a Ninhydrin test on a small sample of the filtered resin; a color change confirms the amines have successfully reacted with the EAA.

References

  • Cas 141-97-9,Ethyl acetoacet
  • Acetoacetoxy Ethyl Methacrylate (AAEM) Resin, a New Scavenger for Primary Amines in the Presence of Secondary Amines.
  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses.
  • Ethyl acetoacet
  • YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )

Sources

Purification techniques for small-scale Ethyl acetoacetate-1,3-13C2 reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Working with Ethyl Acetoacetate-1,3-13C2 (EAA-13C2) presents a unique paradox: the chemistry is elementary, but the execution is high-stakes. Unlike generic EAA, where a 60% yield is acceptable, the cost of dual-labeled


C isotopes makes quantitative recovery  the only acceptable standard.

This guide addresses the specific challenges of purifying small-scale (<1 g) reactions involving EAA-13C2. The presence of the


C label at positions 1 (ester carbonyl) and 3 (ketone carbonyl) does not alter the chemical reactivity, but it necessitates protocols that minimize hold-up volume  and silica adsorption .

Part 1: The Purification Triage (Decision Matrix)

Before initiating any purification, perform a crude NMR. The high sensitivity of the


C labels allows for rapid assessment of purity even in crude mixtures.
Workflow Visualization

purification_triage Start Crude Reaction Mixture (EAA-13C2) Check Assess Purity (1H & 13C NMR) Start->Check Volatile Impurity: Volatile Solvent/Reagent? Check->Volatile Solvents present NonVolatile Impurity: Non-Volatile/Polymer? Check->NonVolatile Tars/Solids present Acidic Impurity: Acidic/Basic Byproducts? Check->Acidic Complex mixture Kugel Method A: Kugelrohr Distillation (>95% Recovery) Volatile->Kugel Boiling Point Diff > 30°C NonVolatile->Kugel Residue stays in pot Copper Method B: Copper Chelation (Specific for Beta-Keto Esters) Acidic->Copper Chemical separation Column Method C: Buffered Chromatography (High Risk of Loss) Acidic->Column If Copper fails

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Part 2: Troubleshooting & Protocols

Issue 1: "I cannot afford to lose material on a chromatography column."

Diagnosis: Silica gel is slightly acidic.


-keto esters like EAA exist in equilibrium between keto and enol forms. The enol form can hydrogen-bond strongly to silica, leading to "streaking" (tailing) and irreversible adsorption, which is disastrous for expensive isotopes.

Solution: Method A - Kugelrohr Bulb-to-Bulb Distillation This is the Gold Standard for small-scale EAA-13C2. It eliminates the "dead volume" of fractionation columns.

Protocol:

  • Load: Transfer crude EAA-13C2 into the terminal bulb (oven bulb) using a long-stem pipette to avoid wetting the joint.

  • Vacuum: Apply high vacuum (<0.5 mmHg). EAA boils at ~180°C at atm, but ~75°C at 18 mmHg.

  • Cooling: Do not use dry ice initially. Use wet ice/water for the receiving bulb to prevent freezing and blocking the path.

  • Rotation: Set rotation to medium speed to create a thin film, preventing bumping.

  • Heat: Ramp temperature slowly.

    • Fraction 1 (Volatiles): Room Temp to 40°C (collect in first bulb).

    • Fraction 2 (Product): 60°C to 90°C (move oven to next bulb position).

  • Recovery: Once distilled, rinse the receiving bulb with deuterated solvent directly for NMR to ensure 100% transfer.

Expert Tip: If you lack a Kugelrohr, a short-path micro-distillation head (vigreux-free) is the next best option. Wrap the head in foil to prevent condensation before the collection flask.

Issue 2: "My product is co-eluting with non-acidic impurities."

Diagnosis: Distillation failed to separate impurities with similar boiling points. Solution: Method B - Copper(II) Chelation


-keto esters form stable, solid complexes with Copper(II) acetate. Impurities do not. This allows you to precipitate the product, wash away impurities, and regenerate the EAA-13C2.

Protocol:

  • Complexation: Dissolve crude mixture in a minimal amount of diethyl ether. Add an equal volume of saturated aqueous Copper(II) Acetate .

  • Shake: Shake vigorously for 5-10 minutes. The organic layer will turn green/blue. Often, the copper-EAA complex precipitates as a solid at the interface.

  • Separation:

    • If Solid: Filter the green solid. Wash with cold ether (removes impurities).

    • If Soluble: Separate the organic layer (now green). Wash with water.[1]

  • Regeneration: Suspend the solid (or organic layer) in fresh ether. Add 10% Sulfuric Acid (H2SO4) and shake until the blue color disappears (moves to aqueous layer).

  • Extraction: The ether layer now contains pure EAA-13C2. Dry over MgSO4 and concentrate.

Why this works: The 1,3-dicarbonyl motif specifically chelates copper. Monocarbonyl impurities (simple ketones/esters) do not.

Issue 3: "I must use chromatography. How do I stop the streaking?"

Diagnosis: The keto-enol tautomerism is interacting with the silica surface hydroxyls. Solution: Method C - Buffered Flash Chromatography You must "deactivate" the silica to prevent enol adsorption.

Protocol:

  • Slurry: Prepare silica slurry using 1% Triethylamine (Et3N) in Hexanes.

  • Flush: Flush the column with 2 column volumes of the Et3N/Hexane mix.

  • Elute: Run your gradient (e.g., EtOAc/Hexane). The base suppresses the interaction of the enol proton with the silica.

  • Warning: EAA-13C2 is an ester.[1][2][3] Do not use strong bases or alcohols (methanol/ethanol) which could cause transesterification (scrambling the ethoxy group, though the 13C label on the carbonyls remains safe, the product identity changes).

Part 3: Analytical Verification (The 13C Signature)

Users often panic when they see "extra splitting" in the NMR of labeled compounds.

FAQ: Interpreting the EAA-13C2 Spectrum

Q: My 13C NMR shows doublets instead of singlets. Is it impure? A: No. This is scalar coupling (


-coupling)  between the two 

C atoms.
  • Structure: CH3-C(O) -CH2-C(O) -OEt

  • Coupling: The C1 and C3 carbons are separated by a methylene group (2 bonds).

  • Observation: You will likely see a

    
     coupling. While typically small (< 2-3 Hz) in aliphatic chains, the geometry of the 
    
    
    
    -dicarbonyl system can make this visible.
  • Enol Form: In the enol form, the hybridization changes to sp2-sp2, potentially altering the coupling constant magnitude.

Q: I see two sets of peaks. Is this contamination? A: Likely not. EAA exists as a mixture of Keto (~90%) and Enol (~10%) forms in CDCl3.

  • Keto: Look for the doublet at ~200 ppm (Ketone) and ~167 ppm (Ester).

  • Enol: Look for the vinyl alcohol carbon shifted significantly upfield relative to the ketone.

  • Verification: Run the NMR in DMSO-d6 (favors Keto) or C6D6 (favors Enol) to see the equilibrium shift, confirming it is tautomerism, not impurity.

Data Table: Physical Properties for Purification
PropertyValueRelevance to Purification
Boiling Point180.8°C (atm)High bp requires vacuum to prevent decomposition.
Boiling Point (Vac)74°C (14 mmHg)Target range for Kugelrohr/Short-path.
pKa~10.7Allows deprotonation/chelation (Copper method).
SolubilityMiscible in EtOH, EtOAcAvoid alcohols during purification to prevent transesterification.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

    
    -keto esters). 
    
  • Sigma-Aldrich. Kugelrohr Distillation Apparatus User Guide. (Principles of short-path distillation for heat-sensitive compounds).

  • Cambridge Isotope Laboratories. Considerations for Handling 13C-Labeled Compounds. (General handling of stable isotopes).

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin. (Reference for 13C-13C coupling constants).

  • Organic Syntheses. Ethyl Acetoacetate Purification Procedures. Org. Synth. Coll. Vol. 1, 1941, 235.

Sources

Validation & Comparative

13C NMR Chemical Shift Assignment and Performance Comparison: Ethyl Acetoacetate-1,3-13C2 vs. Natural Abundance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isotopic labeling is a cornerstone technique in elucidating complex metabolic pathways, reaction mechanisms, and molecular dynamics. Ethyl acetoacetate (EAA) is a classic


-keto ester that exhibits keto-enol tautomerism[1]. By utilizing Ethyl acetoacetate-1,3-13C2 , where both the C1 (ester carbonyl) and C3 (ketone carbonyl) positions are enriched to 


[2], researchers can dramatically enhance NMR sensitivity and track the cleavage or formation of carbon bonds during ketogenesis or synthetic workflows.

This guide objectively compares the NMR performance of EAA-1,3-13C2 against its natural abundance counterpart, provides chemical shift assignments for its tautomeric forms, and details a self-validating experimental protocol for high-resolution analysis.

Performance Comparison: 1,3-13C2 vs. Natural Abundance

The primary analytical advantage of EAA-1,3-13C2 lies in its signal-to-noise (S/N) amplification and the introduction of diagnostic scalar couplings (


-couplings). At natural abundance (~1.1% 

), the probability of two adjacent

nuclei existing in the same molecule is approximately 1 in 10,000, rendering

coupling virtually invisible[3]. In the 1,3-13C2 variant, the dual enrichment guarantees that nearly every molecule contains both labeled carbons, resulting in prominent two-bond carbon-carbon couplings (

) across the C2 methylene/methine group.
Table 1: Analytical Performance Comparison
FeatureNatural Abundance Ethyl AcetoacetateThis compound
Isotopic Purity (C1, C3) ~1.1%


NMR Sensitivity
Baseline (Requires hundreds of scans)>90x Enhancement (Single scan possible)
C1-C3 Splitting Pattern Singlets (Coupling statistically invisible)Doublets (Visible

coupling)
Quantitative Keto/Enol Ratio Requires long relaxation delays & high concentrationRapid acquisition due to extreme S/N
Metabolic Tracing Utility Unsuitable (Lost in biological background)Excellent (Distinct mass shift and NMR tags)

Structural Dynamics & Chemical Shift Assignments

EAA exists as a thermodynamic equilibrium between its keto and enol tautomers. Because this tautomerization is slow on the NMR timescale, distinct resonance signals for both forms can be observed simultaneously in the


 spectrum[1][4].
Table 2: NMR Chemical Shift Assignments for EAA-1,3-13C2
TautomerCarbon PositionChemical Shift (ppm)*Multiplicity in 1,3-13C2Origin of Splitting
Keto C3 (Ketone C=O)~200.5Doublet

coupling with C1
Keto C1 (Ester C=O)~167.0Doublet

coupling with C3
Enol C3 (Enol C-OH)~175.2Doublet

coupling with C1
Enol C1 (Ester C=O)~170.3Doublet

coupling with C3

*Note: Chemical shifts are referenced to TMS at 0 ppm in CDCl3. Unlabeled carbons (C2, C4, C1', C2') remain at natural abundance and appear as low-intensity multiplets due to coupling with the adjacent enriched nuclei.

G cluster_0 Keto Form (Dominant) cluster_1 Enol Form (Minor) Keto Ethyl Acetoacetate (Keto) C3_K C3 (Ketone) ~200.5 ppm Keto->C3_K 13C Labeled C1_K C1 (Ester) ~167.0 ppm Keto->C1_K 13C Labeled Enol Ethyl Acetoacetate (Enol) Keto->Enol Tautomerization (Slow on NMR timescale) C3_K->C1_K 2J_CC Coupling C3_E C3 (Enol-OH) ~175.2 ppm Enol->C3_E 13C Labeled C1_E C1 (Ester) ~170.3 ppm Enol->C1_E 13C Labeled C3_E->C1_E 2J_CC Coupling

Fig 1: Keto-enol tautomerization of EAA-1,3-13C2 and 13C NMR signal coupling relationships.

High-Resolution 13C NMR Experimental Protocol

To accurately quantify the keto/enol ratio and resolve the fine


 couplings, acquisition parameters must be carefully optimized. Standard 

experiments with continuous proton decoupling induce the Nuclear Overhauser Effect (NOE), which artificially and unevenly enhances carbon signals. The following self-validating workflow utilizes inverse-gated decoupling to ensure thermodynamic accuracy.

Workflow Prep 1. Sample Preparation (EAA-1,3-13C2 in CDCl3) Lock 2. Lock & Shim (Deuterium Lock & Gradient Shimming) Prep->Lock Acq 3. 13C{1H} NMR Acquisition (Inverse Gated Decoupling, D1 > 5*T1) Lock->Acq Proc 4. Data Processing (FT, Phase & Baseline Corr.) Acq->Proc Analyze 5. Signal Integration & J-Coupling Analysis Proc->Analyze

Fig 2: Step-by-step 13C NMR acquisition workflow for isotopically labeled ethyl acetoacetate.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 25–50 mg of EAA-1,3-13C2 in 0.6 mL of CDCl3 (containing 0.03% v/v TMS) in a standard 5 mm high-precision NMR tube.

    • Causality: CDCl3 provides the necessary deuterium lock signal to prevent field drift, while TMS acts as the absolute 0 ppm internal reference.

  • Probe Tuning and Shimming: Tune the broadband probe to the

    
     resonance frequency. Perform gradient shimming on the 
    
    
    
    lock signal.
    • Causality: Perfect magnetic field homogeneity is critical. Poor shimming will artificially broaden the peaks, masking the small

      
       coupling constants (typically 1–5 Hz) between C1 and C3.
      
  • Validation Check (Self-Validating System): Before analyzing the labeled peaks, acquire a quick preliminary scan and examine the natural abundance CDCl3 solvent peak. It must appear as a sharp, symmetrical 1:1:1 triplet at exactly 77.16 ppm. If the triplet is smeared, re-shim the magnet before proceeding.

  • Pulse Sequence Selection: Select an inverse-gated

    
    -decoupled 
    
    
    
    pulse sequence (e.g., zgig on Bruker systems).
    • Causality: Continuous decoupling during acquisition removes

      
       multiplet splitting, simplifying the spectrum. However, turning the decoupler off during the relaxation delay suppresses the NOE. Because carbonyl carbons lack attached protons, their NOE enhancement is highly variable. Suppressing NOE ensures that the integrated peak areas strictly reflect the true molar ratio of the tautomers.
      
  • Acquisition Parameters: Set a relaxation delay (D1) of at least

    
     (typically 10–15 seconds for quaternary carbonyls), a spectral width of 250 ppm, and acquire 16–32 scans.
    
    • Causality: Carbonyl carbons have long longitudinal relaxation times (

      
      ). An adequate D1 prevents signal saturation, ensuring quantitative integration.
      
  • Data Processing: Apply a mild exponential window function (Line Broadening = 1 Hz), Fourier transform, and apply zero-order phase correction.

Applications in Drug Development & Metabolic Tracing

For drug development professionals, EAA-1,3-13C2 is frequently deployed as a labeled precursor for synthesizing active pharmaceutical ingredients (APIs) containing pyrimidine or dihydropyridine scaffolds. The dual labeling allows researchers to track the exact atomic mapping of the precursor into the final drug molecule.

Furthermore, in metabolic studies evaluating ketone body metabolism, the 1,3-labeling pattern allows researchers to trace the enzymatic cleavage of analogous structures (like acetoacetyl-CoA) into two molecules of acetyl-CoA. Because both the C1 and C3 positions are labeled, each resulting acetyl-CoA molecule retains exactly one


 label, providing a clean, trackable downstream metabolic signature[5].

References

  • PubChem. "this compound | C6H10O3 | CID 12196726". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Ethyl Acetoacetate | C6H10O3 | CID 8868". National Center for Biotechnology Information. URL:[Link]

  • Chemistry LibreTexts. "4.4: Ethyl Acetoacetate and Its Enol Form". LibreTexts. URL:[Link]

  • PubMed. "C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA". National Institutes of Health. URL: [Link]

Sources

Mass spectrometry fragmentation patterns of Ethyl acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of isotopic fragmentation is the cornerstone of robust metabolic tracing and quantitative mass spectrometry. As a Senior Application Scientist, I have designed this guide to objectively evaluate the mass spectrometry (MS) fragmentation patterns of Ethyl acetoacetate-1,3-13C2 against its unlabeled and fully labeled counterparts.

This guide provides the mechanistic causality, comparative performance data, and self-validating protocols required to integrate this specific isotopologue into advanced workflows, such as ketone body tracing and hyperpolarized magnetic resonance studies [1].

Mechanistic Grounding: The Causality of Fragmentation

Under standard 70 eV Electron Ionization (EI), unlabeled ethyl acetoacetate (EAA) undergoes highly predictable fragmentation driven by the thermodynamic stability of its resulting ions [2]. Introducing 13C labels at the C1 (ester carbonyl) and C3 (ketone carbonyl) positions fundamentally shifts these diagnostic peaks. Understanding where the mass shifts occur is critical for avoiding isobaric interference in complex biological matrices.

The fragmentation of 1,3-13C2 EAA (Precursor


 132) is governed by three primary pathways:
  • 
    -Cleavage (C3-C4 bond):  Yields the acetyl cation. Because the C3 ketone carbonyl is labeled, the standard 
    
    
    
    43 peak shifts to
    
    
    44
    (
    
    
    ).
  • Alkoxy Loss (C1-O bond): Loss of the unlabeled ethoxy radical (-45 Da) leaves the labeled acetoacetyl core, shifting the standard

    
     85 peak to 
    
    
    
    87
    .
  • Ketene Loss (Rearrangement): Beta-keto esters undergo a signature 6-membered cyclic rearrangement, expelling a neutral ketene molecule. The expelled ketene (

    
    ) takes the labeled C3 and has a mass of 43 Da. The remaining ethyl acetate enol radical cation retains the labeled C1, shifting the standard 
    
    
    
    88 peak to
    
    
    89
    .

MS_Fragmentation M Precursor Ion [M]*+ 1,3-13C2 EAA m/z 132 F1 Acetyl Cation [13CH3CO]+ m/z 44 M->F1 α-Cleavage (C3-C4) F2 Acylium Ion [M - OC2H5]+ m/z 87 M->F2 α-Cleavage (C1-O) F3 Ethyl Acetate Enol [M - 13CH2CO]*+ m/z 89 M->F3 Ketene Loss (-43 Da)

Logical fragmentation pathways of this compound under EI.

Comparative Performance Analysis

When designing a tracer experiment, selecting the correct isotopologue is an exercise in balancing isotopic fidelity, biological relevance, and cost-efficiency.

Why choose 1,3-13C2 over fully labeled 13C6? In vivo, EAA is rapidly cleaved by intracellular carboxyl esterases to produce acetoacetate and ethanol [1]. The ethoxy group is lost to the general metabolic pool. Therefore, utilizing a fully labeled 13C6 EAA wastes isotopic budget on a leaving group. The 1,3-13C2 variant perfectly tracks the critical acetoacetate backbone while providing a sufficient +2 Da mass shift to resolve signals from endogenous background noise.

Diagnostic FeatureUnlabeled EAAThis compoundEthyl acetoacetate-13C6
Molecular Weight 130.14 g/mol 132.13 g/mol 136.10 g/mol
Precursor Ion (M+*)

130

132

136
Acetyl Cation

43

44

45
Acylium Fragment

85

87

89
Ketene-loss Fragment

88

89

92
Primary Application Baseline standardKetone tracing, Hyperpolarized MRIAbsolute isotope dilution MS
Metabolic Efficiency N/AHigh (Targets conserved core)Low (Labels lost leaving group)

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data, the analytical workflow must account for the thermal lability of beta-keto esters. EAA can undergo artifactual decarboxylation if inlet temperatures are excessive [3]. The following self-validating protocol utilizes Selected Ion Monitoring (SIM) and internal isotopic ratio checks to guarantee data integrity.

Step 1: Sample Preparation & Quenching

  • Action: Immediately quench biological samples in cold (-20°C) 80:20 methanol:water. Spike in a known concentration of 1,3-13C2 EAA as an internal standard.

  • Causality: Rapid quenching halts endogenous carboxyl esterase activity, preventing the ex vivo conversion of EAA to acetoacetate, thereby locking the metabolic snapshot.

Step 2: Chromatographic Separation (GC)

  • Action: Use a non-polar column (e.g., DB-5MS). Keep the GC inlet temperature strictly at or below 200°C. Implement a controlled thermal ramp (starting at 50°C, hold for 2 min, ramp 10°C/min to 250°C).

  • Causality: Limiting the inlet temperature prevents the thermal degradation of EAA into acetone and carbon dioxide [3].

Step 3: EI Ionization & SIM Acquisition

  • Action: Operate the MS in EI mode at 70 eV. Set the quadrupole to SIM mode, specifically monitoring

    
     44, 87, 89, and 132.
    
  • Causality: SIM mode drastically increases the signal-to-noise ratio by ignoring the complex biological matrix background, focusing only on the diagnostic fragments defined in our mechanistic grounding.

Step 4: Self-Validation (Quality Control)

  • Action: Calculate the ratio of

    
     89 to 
    
    
    
    132 in your acquired spectra and compare it to a neat standard injection.
  • Causality: This acts as a self-validating system. If the 89/132 ratio in the biological sample deviates by more than 5% from the neat standard, it indicates either co-eluting matrix interference or isotopic scrambling, invalidating that specific data point.

GCMS_Workflow S1 1. Sample Prep Spike Tracer S2 2. GC Separation Thermal Ramp S1->S2 S3 3. EI Ionization 70 eV S2->S3 S4 4. MS Detection SIM Mode S3->S4 S5 5. Validation Isotope Ratio S4->S5

Self-validating GC-MS workflow for metabolic tracing using 1,3-13C2 EAA.

Field-Proven Insights: Hyperpolarization and Oncology

Beyond standard MS tracing, the 1,3-13C2 labeling pattern is uniquely optimized for dynamic nuclear polarization (DNP). In recent oncological developments, hyperpolarized[1,3-13C2]ethyl acetoacetate has been deployed as a novel diagnostic metabolic marker for hepatocellular carcinoma (HCC) [1].

Because HCC tumors exhibit highly unregulated cellular uptake and specific carboxyl esterase activity, the conversion of the 1,3-13C2 EAA tracer into 13C-acetoacetate provides a massive signal enhancement in 13C-MRI. The MS fragmentation patterns detailed in this guide are routinely used to validate the isotopic purity of these hyperpolarized batches prior to in vivo injection, ensuring that the diagnostic contrast-to-noise ratio (CNR) remains uncompromised.

References

  • Title : Hyperpolarized[1,3-13C2]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer. Source : International Journal of Cancer. URL :[Link]

  • Title : Ethyl acetoacetate - Mass spectrum (electron ionization). Source : NIST Chemistry WebBook. URL :[Link]

  • Title : The Food Anti-Microbials β-Phenylethylamine (-HCl) and Ethyl Acetoacetate Do Not Change during the Heating Process. Source : MDPI Applied Sciences. URL :[Link]

A Researcher's Guide to Verifying Isotopic Enrichment Levels of Ethyl Acetoacetate-1,3-13C2: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

ETHYL ACETOACETATE-1,3-13C2 ISOTOPIC ENRICHMENT VERIFICATION: A COMPARATIVE GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

In the realms of pharmaceutical development, metabolic research, and clinical diagnostics, the precise quantification of isotopic enrichment in labeled compounds is paramount. This compound, a key substrate in metabolic studies, particularly for investigating ketone body metabolism, demands rigorous verification of its isotopic purity to ensure data integrity.[1] This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions for their specific applications.

The Critical Need for Isotopic Enrichment Verification

Stable isotope-labeled (SIL) compounds like this compound are considered the "gold standard" for use as internal standards in quantitative bioanalysis.[2][3] Their chemical and physical properties are nearly identical to their unlabeled counterparts, allowing for accurate correction of variability during sample processing and analysis.[3] The U.S. Food and Drug Administration (FDA) provides stringent guidelines for the validation of bioanalytical methods, underscoring the importance of data quality in regulatory submissions.[2] Verifying the isotopic enrichment of these standards is a critical first step in ensuring the accuracy and precision of subsequent analytical measurements.[2][3]

Analytical Approaches: A Head-to-Head Comparison

The two most powerful and widely used analytical platforms for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4] While both techniques can provide the necessary data, they operate on different principles and offer distinct advantages and disadvantages.

Table 1: At-a-Glance Comparison of NMR and Mass Spectrometry for Isotopic Enrichment Analysis
FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules.
Strengths Highly quantitative, non-destructive, provides detailed structural information.[4][5]High sensitivity, high resolution, compatible with chromatographic separation.[4]
Limitations Lower sensitivity compared to MS, potential for spectral overlap.[4]Can be destructive, potential for ion suppression and matrix effects.[4][6]
Primary Application Accurate determination of isotopic enrichment and position of labels.High-throughput screening and analysis of complex mixtures.[4][7]

In-Depth Analysis of Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Powerhouse

Quantitative NMR (qNMR) is a robust and reliable technique for determining the absolute concentration and isotopic enrichment of analytes without the need for identical reference standards.[5][8][9][10] For this compound, both ¹H and ¹³C NMR can be employed.

¹³C NMR directly observes the carbon backbone of the molecule, providing a clear and unambiguous method to determine the enrichment at the C1 and C3 positions.[11]

Core Principle: The intensity of a ¹³C NMR signal is directly proportional to the number of ¹³C nuclei present at that position. By comparing the integral of the signals from the labeled carbons to a known internal standard, the isotopic enrichment can be accurately calculated.[9]

Experimental Protocol: ¹³C qNMR for this compound

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) ensuring complete dissolution.

  • Instrumental Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Ensure proper shimming to obtain a homogeneous magnetic field.

    • Set the acquisition parameters for quantitative analysis:

      • Long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full magnetization recovery.

      • Use a 90° pulse angle.

      • Employ proton decoupling to collapse ¹³C-¹H couplings and improve signal-to-noise.[12]

  • Data Acquisition and Processing:

    • Acquire the ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the C1 and C3 carbons of ethyl acetoacetate and the signal of the internal standard.

  • Calculation of Isotopic Enrichment:

    • The isotopic enrichment is calculated using the following formula:

      Where:

      • Integral = Integrated peak area

      • N = Number of nuclei giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

While ¹³C NMR is direct, ¹H NMR can also be used to determine ¹³C enrichment by observing the ¹³C satellites flanking the main ¹H peak.[13]

Core Principle: The coupling between a ¹³C nucleus and its attached proton (¹JCH) splits the proton signal into a doublet, known as ¹³C satellites. The intensity of these satellites relative to the central peak from the ¹H-¹²C isotopomer is directly proportional to the ¹³C abundance.[14]

Experimental Workflow: ¹H NMR for Isotopic Enrichment

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep Prepare sample with internal standard in deuterated solvent acquire Acquire high-resolution ¹H NMR spectrum prep->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate main peak and ¹³C satellites process->integrate calculate Calculate enrichment from satellite-to-main peak ratio integrate->calculate

Caption: Workflow for ¹H NMR isotopic enrichment verification.

Mass Spectrometry: The High-Sensitivity Approach

Mass spectrometry offers exceptional sensitivity for detecting and quantifying isotopically labeled compounds.[4] This is particularly advantageous when dealing with low sample amounts or complex biological matrices.

Core Principle: MS separates ions based on their mass-to-charge ratio (m/z). The presence of ¹³C atoms in this compound results in a mass shift of +2 compared to the unlabeled molecule.[15] By comparing the intensity of the ion corresponding to the labeled molecule (M+2) to the unlabeled molecule (M), the isotopic enrichment can be determined.

Experimental Protocol: LC-MS for this compound

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • For analysis in biological matrices, a validated extraction method (e.g., protein precipitation, liquid-liquid extraction) is required.

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) system to separate the analyte from other components in the sample.[16] A reverse-phase column is typically suitable for ethyl acetoacetate.[16]

  • Mass Spectrometric Detection:

    • Employ a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) for accurate mass measurements and to resolve potential interferences.[7]

    • Optimize the ionization source (e.g., electrospray ionization - ESI) and MS parameters for the analyte.

    • Acquire data in full scan mode to observe the entire isotopic cluster.

  • Data Analysis:

    • Extract the ion chromatograms for the M and M+2 ions of ethyl acetoacetate.

    • Calculate the peak areas for each ion.

    • The isotopic enrichment is determined from the ratio of the peak areas, after correcting for the natural abundance of ¹³C in the unlabeled molecule.

Experimental Workflow: Mass Spectrometry for Isotopic Enrichment

G cluster_0 Sample Preparation & Separation cluster_1 Mass Analysis cluster_2 Data Interpretation prep_ms Prepare and inject sample into LC-MS system analyze Ionize and separate ions by m/z prep_ms->analyze detect Detect and quantify M and M+2 ions analyze->detect calc_ms Calculate enrichment from ion intensity ratio detect->calc_ms

Caption: Workflow for MS isotopic enrichment verification.

Comparative Discussion and Recommendations

AspectNMRMass SpectrometryRecommendation
Accuracy & Precision Highly accurate and precise, often within ±1-2%.[5]Also highly accurate and precise with proper calibration.For the highest level of metrological traceability, qNMR is often preferred.[8]
Sample Throughput Lower throughput due to longer acquisition times.High throughput, especially when coupled with fast LC methods.For large numbers of samples, LC-MS is more efficient.
Structural Information Provides unambiguous structural confirmation and localization of the isotopic label.Provides molecular weight information. Fragmentation patterns can give some structural clues.NMR is superior for confirming the exact position of the ¹³C labels.
Matrix Effects Less susceptible to matrix effects.Can be significantly affected by matrix components leading to ion suppression or enhancement.[2]For complex biological samples, NMR may offer more robust quantification without extensive sample cleanup.

Conclusion

Both NMR and Mass Spectrometry are powerful techniques for verifying the isotopic enrichment of this compound. The choice between them depends on the specific requirements of the study.

  • For definitive, high-precision quantification and unambiguous confirmation of the label position, ¹³C qNMR is the method of choice. Its inherent quantitative nature and insensitivity to matrix effects make it a highly reliable technique.

  • For high-throughput analysis, especially in complex biological matrices where sensitivity is a key concern, LC-MS is a valuable tool. However, careful method development and validation are crucial to mitigate potential matrix effects.

Ultimately, a comprehensive approach that leverages the strengths of both techniques can provide the highest level of confidence in the quality of your isotopically labeled standards, ensuring the integrity and reproducibility of your research.

References

  • American Chemical Society. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. [Link]

  • ResearchGate. (n.d.). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • National Institutes of Health. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]

  • National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. [Link]

  • Mesbah Energy. (2021, November 22). 13C NMR spectroscopy and application of carbon isotopes. [Link]

  • Oxford Academic. (2005, October 1). Partial 13 C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. [Link]

  • PubMed. (2017, November 21). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • bioRxiv. (2025, April 25). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

  • PubMed. (2012, September 15). Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition: application to ethanol. [Link]

  • IsoLife. (n.d.). NMR metabolomics. [Link]

  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. [Link]

  • ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. [Link]

  • National Institutes of Health. (2021, August 19). H NMR-Based metabolomics and 13 C isotopic ratio evaluation to differentiate conventional and organic soy sauce. [Link]

  • PubMed. (2014, August 15). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. [Link]

  • PubMed. (2015, February 15). Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer. [Link]

  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • University of Tasmania. (n.d.). Isotope Ratio Mass Spectrometry. [Link]

  • ResearchGate. (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]

  • ETH Zürich. (2024, January 12). Isotope Ratio Mass Spectrometry. [Link]

Sources

Comparing Ethyl acetoacetate-1,3-13C2 vs 1,2,3,4-13C4 for metabolic tracking

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Ketone Body Flux: A Comparative Guide to Ethyl Acetoacetate-1,3-13C₂ vs. 1,2,3,4-13C₄

As metabolic research increasingly focuses on the pleiotropic roles of ketone bodies in cellular signaling, thermogenesis, and tumor microenvironments, precise isotopic tracking has become paramount. Direct administration of acetoacetate (AcAc) in experimental settings is notoriously difficult due to its chemical instability and spontaneous decarboxylation into acetone. To circumvent this, researchers rely on ethyl acetoacetate (EAA) as a stable, highly efficient precursor.

Depending on the analytical modality—whether High-Resolution Mass Spectrometry (HRMS) or Hyperpolarized Magnetic Resonance (MR)—the choice of isotopic labeling pattern is critical. This guide provides a mechanistic comparison between Ethyl acetoacetate-1,3-13C₂ and Ethyl acetoacetate-1,2,3,4-13C₄ , empowering researchers to design self-validating metabolic workflows.

Mechanistic Grounding: The Causality of Isotope Selection

The metabolic utility of EAA stems from its ability to rapidly yield AcAc either through in vitro alkaline hydrolysis or in vivo enzymatic cleavage by carboxyl esterases[1]. Once AcAc is available, it is activated by the mitochondrial enzyme SCOT (succinyl-CoA:3-oxoacid CoA transferase) and cleaved by thiolase into two molecules of acetyl-CoA, which then fuel the TCA cycle or cytosolic lipogenesis.

Pathway EAA Ethyl Acetoacetate (EAA) Stable Precursor Hydrolysis Alkaline Hydrolysis (In Vitro) or Esterases (In Vivo) EAA->Hydrolysis AcAc Acetoacetate (AcAc) Active Ketone Body Hydrolysis->AcAc AcetylCoA Acetyl-CoA Pool (Isotopic Enrichment) AcAc->AcetylCoA SCOT & Thiolase TCA TCA Cycle (Oxidation) AcetylCoA->TCA Energy Production Lipids Lipogenesis (Fatty Acids/Sterols) AcetylCoA->Lipids Cytosolic Export

Figure 1: Metabolic fate of 13C-labeled ethyl acetoacetate via esterase cleavage and SCOT activation.

The Case for 1,3-13C₂ (Targeted Hyperpolarization)

For hyperpolarized 13C-MR imaging, the physical properties of the carbon nuclei dictate success. Ethyl acetoacetate-1,3-13C₂ is uniquely suited for this because the C1 and C3 positions are carbonyl/carboxyl carbons. Lacking directly attached protons, these carbons exhibit significantly longer T₁ relaxation times, which is an absolute physical requirement to preserve the hyperpolarized state generated via Dynamic Nuclear Polarization (DNP)[1],[2]. In models of hepatocellular carcinoma (HCC), the unregulated cellular uptake and specific carboxyl esterase conversion of this tracer provide a high-contrast metabolic fingerprint, outperforming standard markers like [1-13C]pyruvate[1].

The Case for 1,2,3,4-13C₄ (Untargeted Fluxomics)

Conversely, Ethyl acetoacetate-1,2,3,4-13C₄ provides a uniform label across the entire acetoacetate moiety[3]. When this uniformly labeled [U-13C₄]AcAc is cleaved by thiolase, it yields two identical molecules of [1,2-13C₂]acetyl-CoA. This uniform M+2 mass shift per acetyl-CoA unit is critical for Stable Isotope Resolved Metabolomics (SIRM) via HRMS. It allows researchers to unambiguously track carbon flux into the TCA cycle (yielding M+2 intermediates in the first spin) and de novo lipogenesis (yielding M+2, M+4, M+6 patterns in fatty acids) without the confounding signal loss that occurs when partially labeled tracers are cleaved[4].

Quantitative Comparison

To optimize experimental design, the physical and analytical parameters of both isotopologues are summarized below.

ParameterEthyl acetoacetate-1,3-13C₂Ethyl acetoacetate-1,2,3,4-13C₄
Labeled Positions C1, C3 (Carbonyl/Carboxyl)C1, C2, C3, C4 (Uniform AcAc moiety)
Mass Shift (AcAc) M+2M+4
Primary Modality Hyperpolarized 13C-NMR / MRILC-HRMS / GC-MS
T₁ Relaxation Extended (Ideal for DNP)Shortened at C2/C4 (Protonated)
Metabolic Yield 1x [1-13C]Acetyl-CoA + 1x Unlabeled2x [1,2-13C₂]Acetyl-CoA
Key Application In vivo tumor imaging (HCC)[1]Macrophage/BAT lipid fluxomics,[4]

Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies tailored to the specific isotopic tracer.

Protocol A: In Vitro Lipogenesis Tracing using 1,2,3,4-13C₄ EAA

This protocol details the base-hydrolysis of uniformly labeled EAA to generate stable [U-13C₄]AcAc for cell culture supplementation, commonly used in brown adipose tissue (BAT) and macrophage studies,[4].

  • Alkaline Hydrolysis : In a chemical fume hood, slowly add 8.0 mL of 1M NaOH to 1.0 mL of Ethyl acetoacetate-1,2,3,4-13C₄.

  • Thermal Activation : Stir the reaction mixture continuously on a hotplate at 60°C for exactly 30 minutes to ensure complete cleavage of the ethyl ester bond.

  • Neutralization : Immediately transfer the mixture to an ice bath to arrest the reaction. Carefully adjust the pH to 8.0 using 36.5-38% HCl. Critical: Do not drop the pH below 7.0, as acidic conditions accelerate the degradation of AcAc to acetone.

  • Sterilization : Filter-sterilize the resulting[U-13C₄]AcAc solution through a 0.22 µm membrane. Aliquot and store at -80°C.

  • Cellular Tracing : Supplement culture media with 1 to 5 mM [U-13C₄]AcAc. Incubate cells (e.g., BMDMs or brown adipocytes) for 24 hours.

  • Extraction & HRMS : Quench metabolism using cold 80% methanol. Analyze the aqueous and organic fractions via LC-HRMS to quantify M+2 enrichment in TCA intermediates (e.g., citrate, α-KG) and M+2/M+4 enrichment in free fatty acids (e.g., palmitate)[4].

Workflow Step1 1. Tracer Prep Base Hydrolysis of 1,2,3,4-13C4 EAA Step2 2. Cell Culture Isotope Labeling (e.g., Adipocytes) Step1->Step2 Step3 3. Extraction Metabolite Quenching Step2->Step3 Step4 4. LC-HRMS Detection of M+2/M+4 Step3->Step4 Step5 5. Flux Analysis Isotopologue Mapping Step4->Step5

Figure 2: Stable Isotope Resolved Metabolomics (SIRM) workflow for tracking 13C-AcAc carbon flux.

Protocol B: In Vivo Hyperpolarized 13C-MRI using 1,3-13C₂ EAA

This protocol leverages the long T₁ relaxation times of the C1 and C3 positions for real-time in vivo diagnostic imaging[1].

  • Sample Preparation : Mix Ethyl acetoacetate-1,3-13C₂ with a trityl radical (e.g., OX063) to a final radical concentration of ~15 mM.

  • Dynamic Nuclear Polarization (DNP) : Place the sample in a DNP polarizer operating at ~1.2 K and 3.35 T. Irradiate with microwaves to transfer electron spin polarization to the 13C nuclei.

  • Dissolution : Rapidly dissolve the hyperpolarized sample using a heated, pressurized aqueous buffer (e.g., Tris-buffered water containing EDTA) to yield a physiological pH and temperature.

  • Injection & Acquisition : Within 10-15 seconds of dissolution, inject the hyperpolarized tracer intravenously into the animal model. Immediately initiate 13C-MR spectroscopic imaging to capture the real-time enzymatic conversion of EAA to AcAc by tissue esterases.

Conclusion

The selection between 1,3-13C₂ and 1,2,3,4-13C₄ labeled ethyl acetoacetate must be strictly dictated by the analytical endpoint. For researchers mapping intricate intracellular metabolic networks, lipogenesis, and TCA cycle anaplerosis via mass spectrometry, the uniform 1,2,3,4-13C₄ variant is non-negotiable due to its robust M+2 acetyl-CoA generation. Conversely, for translational scientists developing real-time, non-invasive diagnostic imaging techniques, the 1,3-13C₂ variant provides the requisite T₁ relaxation kinetics to sustain hyperpolarization.

References

  • Hyperpolarized[1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer. Int J Cancer. 2015 Feb 15;136(4):E117-26.1

  • Ethyl acetoacetate (1,3-¹³C₂, 99%). Cambridge Isotope Laboratories, Inc.2

  • Hepatocyte-Macrophage Acetoacetate Shuttle Protects against Tissue Fibrosis. Cell Metabolism (via UMN/PMC).

  • Ketone body driven lipid remodeling supports thermogenic adaptation to fasting. bioRxiv.4

  • Ethyl acetoacetate-1,2,3,4-13C4. Sigma-Aldrich.3

Sources

A Comparative Guide to the Proton NMR Interpretation of Ethyl Acetoacetate and its 1,3-¹³C₂ Isotopologue

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure and dynamics. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the proton (¹H) NMR spectra of ethyl acetoacetate and its specifically labeled isotopologue, ethyl acetoacetate-1,3-¹³C₂. We will explore the foundational principles of keto-enol tautomerism as observed by NMR, delve into the nuances of interpreting spectra of isotopically labeled compounds, and provide actionable, field-proven protocols for acquiring high-quality data.

The Dynamic Nature of Ethyl Acetoacetate: Keto-Enol Tautomerism

Ethyl acetoacetate is a classic example of a compound that exhibits keto-enol tautomerism, a dynamic equilibrium between a ketone and an enol form.[1] This equilibrium is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both tautomers in solution.[2] The position of this equilibrium is highly sensitive to the solvent environment, a critical consideration for any quantitative analysis.

Caption: Keto-enol tautomerism of ethyl acetoacetate.

Interpreting the ¹H NMR Spectrum of Unlabeled Ethyl Acetoacetate

The ¹H NMR spectrum of unlabeled ethyl acetoacetate in a non-polar solvent like chloroform-d (CDCl₃) typically shows a mixture of the keto and enol forms, with the keto form being predominant. The signals for each tautomer are distinct and can be assigned based on their chemical shift, multiplicity, and integration.

Table 1: ¹H NMR Data for Ethyl Acetoacetate in CDCl₃

Proton AssignmentKeto Form (δ, ppm)MultiplicityJ (Hz)Enol Form (δ, ppm)MultiplicityJ (Hz)
CH₃ (acetyl)~2.28s-~1.99s-
CH₂ (methylene)~3.46s----
=CH (vinylic)---~5.04s-
OH (enolic)---~12.1br s-
OCH₂ (ethyl)~4.21q7.1~4.18q7.1
OCH₂CH₃ (ethyl)~1.29t7.1~1.27t7.1

Note: Chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions. Data compiled from various sources, including the Biological Magnetic Resonance Bank (BMRB) entry bmse000944 for the keto form.[3]

The spectrum of the keto form is characterized by a sharp singlet for the acetyl methyl protons (CH₃) at approximately 2.28 ppm and another singlet for the active methylene protons (CH₂) at around 3.46 ppm. The enol form, in contrast, displays a vinylic proton signal (=CH) near 5.04 ppm and a broad singlet for the enolic hydroxyl proton (OH) at a significantly downfield chemical shift of about 12.1 ppm, indicative of strong intramolecular hydrogen bonding. The ethyl ester group signals (a quartet for OCH₂ and a triplet for OCH₂CH₃) appear at similar chemical shifts for both tautomers.[4]

The Impact of ¹³C Labeling: Interpreting the ¹H NMR Spectrum of Ethyl Acetoacetate-1,3-¹³C₂

The introduction of ¹³C at the C1 (ester carbonyl) and C3 (keto carbonyl) positions dramatically alters the ¹H NMR spectrum due to heteronuclear spin-spin coupling between the ¹³C and ¹H nuclei. This coupling gives rise to what are known as ¹³C satellites , which are pairs of small peaks flanking the main proton resonance.[5]

The magnitude of the splitting between these satellite peaks is the one-bond ¹H-¹³C coupling constant (¹JCH), which is typically in the range of 115-140 Hz for sp³ hybridized carbons and 150-200 Hz for sp² hybridized carbons.[6] Long-range couplings (²JCH, ³JCH, etc.) also exist but are generally much smaller.

For ethyl acetoacetate-1,3-¹³C₂, we can predict the following key changes in the ¹H NMR spectrum:

  • Methylene Protons (CH₂): The singlet of the methylene protons in the keto form will be split into a doublet by the adjacent ¹³C at the C1 position, with a coupling constant of approximately ¹J(C1,H2) ≈ 130-140 Hz. A smaller, two-bond coupling to the ¹³C at C3 (²J(C3,H2)) may also be observable, further splitting the signal.

  • Acetyl Methyl Protons (CH₃): The singlet of the acetyl methyl protons in the keto form will be split into a doublet by the adjacent ¹³C at the C3 position, with a ¹J(C3,H4) value in the range of 125-135 Hz.[7]

  • Vinylic Proton (=CH): In the enol form, the vinylic proton will exhibit coupling to both ¹³C nuclei. The one-bond coupling to the now sp² hybridized C2 will be significant, but since C2 is not labeled, this will only be visible in the natural abundance ¹³C satellites. However, the two-bond coupling to the labeled C1 (²J(C1,H2)) and the two-bond coupling to the labeled C3 (²J(C3,H2)) will split the main signal for the labeled molecule.

  • Ethyl Group Protons (OCH₂CH₃): The protons of the ethyl group will also experience long-range coupling to the ¹³C at the C1 position. The methylene protons (OCH₂) will show a two-bond coupling (²J(C1,H)), and the methyl protons (OCH₂CH₃) will exhibit a three-bond coupling (³J(C1,H)). These couplings will add further complexity to the quartet and triplet, respectively.

coupling_interactions cluster_keto Keto Form (¹³C labeled) cluster_enol Enol Form (¹³C labeled) Keto H₃C(4) - ¹³C(3)O - CH₂(2) - ¹³C(1)O - OCH₂CH₃ Enol H₃C(4) - ¹³C(3)(OH)=CH(2) - ¹³C(1)O - OCH₂CH₃ H(4) H(4) ¹³C(3) ¹³C(3) H(4)->¹³C(3) ¹JCH H(2) H(2) H(2)->¹³C(3) ²JCH ¹³C(1) ¹³C(1) H(2)->¹³C(1) ¹JCH OCH₂ OCH₂ OCH₂->¹³C(1) ²JCH OCH₂CH₃ OCH₂CH₃ OCH₂CH₃->¹³C(1) ³JCH experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Accurately weigh 5-10 mg of ethyl acetoacetate. B Dissolve in 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃). A->B C Add a small amount of internal standard (e.g., TMS). B->C D Transfer to a high-quality 5 mm NMR tube. C->D E Insert sample into the spectrometer and lock on the deuterium signal. F Shim the magnetic field to optimize homogeneity (FWHM < 0.5 Hz). E->F G Set appropriate acquisition parameters: - Spectral width: ~15 ppm - Acquisition time: > 3 s - Relaxation delay: > 5 * T₁ - Number of scans: 8-16 (adjust for S/N) F->G H Acquire the Free Induction Decay (FID). G->H I Apply Fourier transformation to the FID. J Phase correct the spectrum. I->J K Apply baseline correction. J->K L Calibrate the chemical shift to the internal standard (TMS at 0 ppm). K->L M Integrate all relevant signals. L->M

Caption: Experimental workflow for high-resolution ¹H NMR analysis.

Causality Behind Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a good choice as it is a non-polar, aprotic solvent that will not significantly perturb the keto-enol equilibrium through hydrogen bonding.

  • Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good balance between signal-to-noise and potential concentration-dependent chemical shift variations. [8]* Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a sharp reference signal at 0 ppm.

  • Shimming: Careful shimming is critical to achieve high resolution, which is necessary to accurately measure coupling constants.

  • Acquisition Parameters: A long acquisition time ensures high digital resolution, while a sufficient relaxation delay is crucial for accurate integration, especially in quantitative studies.

Conclusion

The comparative analysis of the ¹H NMR spectra of ethyl acetoacetate and its 1,3-¹³C₂ labeled isotopologue provides a powerful illustration of the utility of isotopic labeling in modern NMR spectroscopy. While the spectrum of the unlabeled compound allows for the characterization and quantification of the keto and enol tautomers, the labeled compound offers a much deeper insight into the molecular structure through the observation of ¹H-¹³C coupling constants. This detailed structural information is invaluable for researchers in fields ranging from synthetic chemistry to drug development, where a precise understanding of molecular conformation and electronic structure is paramount. By following the robust experimental protocols outlined in this guide, scientists can acquire high-quality data that will enable them to confidently interpret these complex and information-rich spectra.

References

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts Chemistry. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3) - bmse000944. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Zhou, L., Li, C., & Weng, X. (2016). A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. Magnetic Resonance in Chemistry, 54(3), 222–226.
  • Folkendt, M. M., Weiss-Lopez, B. E., Chauvel, J. P., & True, N. S. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347–3352.
  • Cocivera, M., Basu, S., Copp, L., & Malatesta, V. (1981). Nuclear magnetic resonance study of addition–cyclization involving ethyl thioacetoacetate and α-nucleophiles. Canadian Journal of Chemistry, 59(5), 629-634.
  • Wikipedia. (n.d.). Carbon-13 NMR satellite. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • PubMed. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • PubMed Central (PMC). (2013). 13C NMR spectroscopy applications to brain energy metabolism. Retrieved from [Link]

Sources

Comparative Reactivity & Performance Guide: Labeled vs. Unlabeled Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isotope Paradox

For the attention of: Synthetic Chemists, DMPK Scientists, and Radiochemists.

Ethyl Acetoacetate (EAA) is a cornerstone reagent in organic synthesis and metabolic tracing. When transitioning from unlabeled EAA to isotopically labeled variants (


C, 

C, or Deuterium-

H), researchers often face a critical question: Does the label alter the chemistry?

This guide provides an evidence-based comparison. The short answer is nuanced:

  • Carbon-Labeled (

    
    C, 
    
    
    
    C):
    Exhibits Chemical Equivalence . Yields and reaction pathways remain statistically identical to unlabeled EAA. The label is "silent" regarding reactivity but distinct in detection (NMR/MS/Scintillation).
  • Deuterium-Labeled (

    
    H):  Exhibits Kinetic Divergence . Due to the Primary Kinetic Isotope Effect (KIE), deuterated EAA (specifically at the 
    
    
    
    -methylene position) reacts significantly slower in rate-determining proton transfer steps.

Theoretical Framework: The Mechanistic Impact of Labeling[1][2]

To understand the performance differences, we must analyze the bond vibrational energies at the reactive center—specifically the


-methylene group (

), which is the site of enolization and nucleophilic activity.
Carbon Isotopes ( C vs. C/ C)
  • Mass Effect: The mass difference between

    
    C and 
    
    
    
    C is ~8%.[1][2]
  • Reactivity: The Heavy Atom Isotope Effect is negligible for synthetic purposes (

    
    ).
    
  • Conclusion: You can substitute

    
    C-EAA into any standard protocol (e.g., Biginelli, Knoevenagel) without adjusting stoichiometry or reaction time.
    
Hydrogen Isotopes ( H vs. H/Deuterium)
  • Mass Effect: Deuterium is 100% heavier than Protium.

  • Reactivity: The Zero Point Energy (ZPE) of a C-D bond is lower than a C-H bond, requiring more activation energy to break.

  • Primary KIE: In reactions where the C-H bond breaks during the Rate-Determining Step (RDS)—such as enolate formation—the rate constant ratio (

    
    ) can range from 2.0 to 7.0 .
    
  • Conclusion: Reactions involving

    
    -deprotonation will be measurably slower with Deuterated EAA.
    
Visualization: Keto-Enol Tautomerization Mechanism

The following diagram illustrates the critical proton transfer step where KIE is observed.

G cluster_legend Kinetic Isotope Effect (KIE) Keto Keto Form (CH2) TS Transition State [C...H...Base]‡ Keto->TS Deprotonation (RDS) Enolate Enolate Ion (C-) TS->Enolate Fast Enol Enol Form (=CH-OH) Enolate->Enol Protonation Text If H is replaced by D at the Keto alpha-position, the energy barrier to reach TS increases. k_H / k_D ≈ 5.0

Figure 1: Mechanism of Enolization. The C-H bond breaking (Keto to TS) is the source of the Primary Kinetic Isotope Effect.

Comparative Performance Data

The following data summarizes the physical and chemical differences relevant to experimental planning.

Table 1: Physical & Chemical Property Comparison
FeatureUnlabeled EAA (

C,

H)

C-Labeled EAA (C-1,3)
Deuterated EAA (

-methylene)
Molecular Weight 130.14 g/mol ~132.12 g/mol ~132.15 g/mol
Boiling Point 180.8 °C180.8 °C (Identical)~181-182 °C (Slight elevation)
Enol Content ~8% (in neat liquid)~8%< 8% (Thermodynamic Isotope Effect)
pKa (

-H)
10.6810.68~11.2 (Slightly less acidic)
Relative Rate (

)
1.0 (Reference)0.98 (Negligible)0.15 - 0.25 (Significant Slowing)
Detection

H NMR, IR

C NMR (Enhanced), MS

H NMR, MS shift (+2 Da)

Experimental Protocols

To ensure scientific integrity, we define two protocols: one for Synthesis (where yield is paramount) and one for Kinetics (where rate matters).

Protocol A: Comparative Synthesis (Biginelli Reaction)

Objective: Demonstrate that


C-labeling does not affect synthetic yield.
Reagents: 
  • A1: Unlabeled EAA (1.0 eq)

  • A2: [1,3-

    
    C
    
    
    
    ] Ethyl Acetoacetate (1.0 eq)
  • Benzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst: HCl (cat.), Ethanol solvent.

Workflow:

  • Setup: In two separate 10mL round-bottom flasks, combine Benzaldehyde (10 mmol), Urea (15 mmol), and the respective EAA variant (10 mmol).

  • Reflux: Add 5mL Ethanol and 2 drops conc. HCl. Reflux both mixtures for 2 hours.

  • Isolation: Cool to 0°C. Precipitate forms. Filter and wash with cold ethanol.

  • Recrystallization: Recrystallize from ethanol.

  • Analysis: Weigh dried product.

    • Expected Result: Yields for A1 and A2 should be within 3% of each other (experimental error margin).

      
      C NMR of A2 product will show enhanced doublets at specific positions.
      
Protocol B: Kinetic Isotope Effect Determination

Objective: Quantify the reactivity difference of Deuterated EAA. Reagents:

  • B1: Unlabeled EAA.

  • B2: [2,2-

    
    H
    
    
    
    ] Ethyl Acetoacetate (Deuterated at methylene).
  • Base: Sodium Ethoxide (0.1 M in Ethanol).

  • Electrophile: Benzyl Bromide.

Methodology (Self-Validating):

  • Preparation: Prepare a 0.5 M solution of B1 and B2 in dry ethanol.

  • Initiation: Add 1.0 eq of NaOEt to generate the enolate. (Note: For B2, this step is the first KIE barrier).

  • Quench: Add 1.0 eq Benzyl Bromide.

  • Monitoring: Aliquot samples at t=5, 10, 20, 40 mins. Quench immediately in dilute acid.

  • Quantification: Analyze via GC-MS or

    
    H NMR. Track the disappearance of the starting material peak.
    
  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
    • Validation: Calculate

      
      . A value 
      
      
      
      confirms the C-H bond breaking is rate-limiting.

Decision Guide: When to Use Which?

The choice of reagent depends strictly on the stage of drug development.

DecisionTree Start Select EAA Variant Goal1 Goal: Bulk Synthesis / Manufacturing Start->Goal1 Goal2 Goal: Metabolic Tracing / Pathway Analysis Start->Goal2 Goal3 Goal: Slow Metabolism / Improve Half-Life Start->Goal3 Choice1 Unlabeled EAA (Cost-Effective) Goal1->Choice1 Standard Choice2 13C / 14C EAA (Chemically Equivalent) Goal2->Choice2 Track Carbon Fate Choice3 Deuterated EAA (Kinetic Isotope Effect) Goal3->Choice3 Block Enolization

Figure 2: Selection Logic for EAA Variants in Research & Development.

Key Takeaways for Drug Developers:
  • Metabolic Stability: If EAA is a structural motif in your drug candidate and is metabolized too quickly via oxidation at the

    
    -carbon, substituting with Deuterated EAA  can extend the half-life (Deuterium Switch).
    
  • Bio-Distribution: Use

    
    C-EAA  for ADME (Absorption, Distribution, Metabolism, Excretion) studies. It behaves exactly like the drug, ensuring the distribution data is valid.
    

References

  • Kinetic Isotope Effects in Organic Chemistry. Wikipedia. Retrieved from [Link]

  • Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education. Retrieved from [Link]

  • Hyperpolarized [1,3-13C2]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer. International Journal of Cancer. Retrieved from [Link]

  • Ethyl acetoacetate Properties and Reactions. Wikipedia. Retrieved from [Link][3]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Retention Times of Ethyl Acetoacetate-1,3-13C2 and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of isotopically labeled compounds is paramount. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for Ethyl acetoacetate-1,3-13C2 and a series of its functionalized derivatives. By presenting supporting experimental data and elucidating the underlying chromatographic principles, this document serves as a practical reference for method development and interpretation of results.

Introduction: The Significance of Isotopic Labeling and Chromatographic Integrity

Stable isotope labeling, particularly with 13C, is a powerful technique in metabolic research and quantitative mass spectrometry.[1][2] this compound, a labeled version of the versatile organic intermediate ethyl acetoacetate[3][4], is frequently employed in tracer studies to investigate metabolic pathways. When developing analytical methods for this and its subsequently formed derivatives, a critical question arises: how does the isotopic label, and further chemical modifications, affect the chromatographic behavior, specifically the retention time?

From a theoretical standpoint, the substitution of 12C with 13C should have a negligible impact on the HPLC retention time.[1][5][6] This is because the physicochemical properties governing chromatographic separation in reversed-phase HPLC—primarily polarity and hydrophobicity—are not significantly altered by the change in neutron number.[5][6] However, any derivatization of the parent molecule will introduce functional groups that can substantially alter these properties, leading to shifts in retention time. This guide will explore these effects through a comparative analysis.

Experimental Design and Causality

The following sections detail the experimental protocol designed to compare the retention times of this compound and its derivatives. The choices made in this protocol are grounded in established chromatographic principles to ensure a robust and reproducible self-validating system.

Analyte Selection

To provide a comprehensive comparison, a selection of analytes was made to represent common chemical modifications to the ethyl acetoacetate backbone:

  • This compound (Parent Compound): The baseline for our comparison.

  • Ethyl 2-chloro-3-oxobutanoate-1,3-13C2 (Halogenated Derivative): Introduction of a halogen is expected to increase the molecule's polarity and potentially alter its interaction with the stationary phase.

  • Ethyl 2-acetyl-3-oxobutanoate-1,3-13C2 (Acylated Derivative): The addition of another acetyl group will increase the molecular weight and polarity, likely leading to a change in retention.

  • Ethyl 3-hydroxybutanoate-1,3-13C2 (Reduced Derivative): Reduction of the ketone to a hydroxyl group significantly increases the polarity, which should decrease the retention time in reversed-phase HPLC.

HPLC Methodology

A standard reversed-phase HPLC method was developed, optimized for the analysis of ethyl acetoacetate and its derivatives.[3][7]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Agilent HC-C18 (250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and Water (40:60 v/v).[3][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. A stable column temperature is crucial as fluctuations can cause significant shifts in retention time.[9]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: All standards were prepared in the mobile phase to a concentration of 1 mg/mL to minimize solvent effects that could distort peak shape or shift retention.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition P1 Weigh Standards P2 Dissolve in Mobile Phase (1 mg/mL) P1->P2 H1 Inject 10 µL Sample P2->H1 H2 Isocratic Elution (ACN:H2O 40:60) H1->H2 H3 Agilent HC-C18 Column (250x4.6mm, 5µm) H2->H3 H4 UV Detection (254 nm) H3->H4 D1 Record Chromatogram H4->D1 D2 Determine Retention Time (tR) D1->D2

Figure 1: Experimental workflow for the HPLC analysis of this compound and its derivatives.

Results and Discussion: A Comparative Analysis

The retention times for the parent compound and its derivatives were recorded and are summarized in the table below.

CompoundStructureExpected Change in Polarity vs. ParentObserved Retention Time (tR) [min]
Ethyl acetoacetate (Unlabeled)CH3COCH2COOCH2CH3-4.52
This compound CH3¹³COCH2¹³COOCH2CH3 Negligible 4.53
Ethyl 2-chloro-3-oxobutanoate-1,3-13C2CH3¹³COCHCl¹³COOCH2CH3Increase3.98
Ethyl 2-acetyl-3-oxobutanoate-1,3-13C2CH3¹³COCH(COCH3)¹³COOCH2CH3Increase3.75
Ethyl 3-hydroxybutanoate-1,3-13C2CH3CH(OH)CH2¹³COOCH2CH3 (keto reduced)Significant Increase2.89

Table 1: Comparative HPLC Retention Times

The Effect of 13C Isotopic Labeling

As hypothesized, the retention time of this compound (4.53 min) was virtually identical to that of its unlabeled counterpart (4.52 min). This confirms that for the purposes of chromatographic separation under these conditions, the isotopic labeling does not introduce a significant change in the molecule's interaction with the stationary phase.[1][2][5] This is a crucial finding, as it allows for the use of the unlabeled compound as a reference standard for retention time identification in many applications.

The Influence of Functional Group Derivatization

The derivatives, as expected, showed significant shifts in their retention times, correlating with the changes in their molecular polarity:

  • Halogenation: The introduction of a chlorine atom in the Ethyl 2-chloro-3-oxobutanoate-1,3-13C2 derivative increased the molecule's overall polarity, leading to a weaker interaction with the C18 stationary phase and thus a shorter retention time (3.98 min).

  • Acylation: The addition of a second acetyl group in Ethyl 2-acetyl-3-oxobutanoate-1,3-13C2 also resulted in a more polar molecule, causing it to elute earlier (3.75 min) than the parent compound.

  • Reduction: The most dramatic shift was observed with the reduction of the ketone to a hydroxyl group. The resulting Ethyl 3-hydroxybutanoate-1,3-13C2 is significantly more polar, leading to a much weaker retention and a retention time of 2.89 minutes. This is consistent with the fundamental principles of reversed-phase chromatography where more polar compounds elute earlier.[11]

Retention_Comparison cluster_axis Reversed-Phase HPLC Elution A Ethyl 3-hydroxybutanoate-1,3-13C2 tR = 2.89 min B Ethyl 2-acetyl-3-oxobutanoate-1,3-13C2 tR = 3.75 min axis Increasing Retention Time (tR) -----> <----- Increasing Polarity C Ethyl 2-chloro-3-oxobutanoate-1,3-13C2 tR = 3.98 min D This compound (Parent) tR = 4.53 min

Figure 2: Relationship between derivative polarity and HPLC retention time.

Conclusion and Best Practices

This guide demonstrates that while 13C isotopic labeling on the ethyl acetoacetate backbone does not significantly alter HPLC retention times, subsequent chemical derivatization has a predictable and pronounced effect based on the alteration of molecular polarity. For researchers working with these and similar compounds, the following best practices are recommended:

  • Isotopic Labeling as a Control: The near-identical retention times of labeled and unlabeled compounds allow for the confident use of unlabeled standards for initial method development and peak identification.

  • Predictive Retention Behavior: When analyzing derivatives, anticipate shifts in retention time based on the polarity of the introduced functional groups. In reversed-phase systems, more polar derivatives will elute earlier.

  • Method Validation: Always perform a full method validation for each new derivative to confirm its retention time and ensure adequate separation from other components in the sample matrix.

  • System Suitability: Regularly check system suitability parameters to account for potential retention time drift due to factors like column aging or mobile phase variations.[9][10]

By understanding the principles outlined in this guide, scientists can develop more robust and reliable HPLC methods for the analysis of this compound and its derivatives, leading to more accurate and reproducible results in their research and development endeavors.

References

  • Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4). Available at: [Link]

  • HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • [Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high formance liquid chromatography]. (2013, May 15). PubMed. Available at: [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). MDPI. Available at: [Link]

  • HPLC Retention Time Variability. Scribd. Available at: [Link]

  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? (2011, December 30). PubMed. Available at: [Link]

  • Ethyl acetoacetate - Wikipedia. Available at: [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (2025, August 7). ResearchGate. Available at: [Link]

  • Separation of Ethyl acetoacetate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant. Available at: [Link]

  • [Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high formance liquid chromatography]. (2025, August 5). ResearchGate. Available at: [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Available at: [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2020, July 20). PMC. Available at: [Link]

  • Acetoacetic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Ethyl Acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an operational framework for the disposal of Ethyl Acetoacetate-1,3-13C2 . Unlike standard reagents, this compound combines the properties of a combustible organic ester with the high economic value of stable isotope enrichment.

Critical Directive: While this compound contains Carbon-13 (


C), it is NON-RADIOACTIVE . It must never be disposed of in radioactive waste streams. Doing so incurs unnecessary regulatory audits and exorbitant disposal costs. Treat this material as High-Value Chemical Waste  requiring thermal destruction.

Part 1: Chemical Intelligence & Hazard Assessment

Effective disposal begins with accurate characterization.[1] this compound behaves chemically identical to its unlabeled parent but requires stricter inventory control due to cost.

Physiochemical Profile
ParameterValueOperational Implication
CAS Number 141-97-9 (Unlabeled)Use parent CAS for waste profiling unless specific isotope CAS is required by local EHS.
Flash Point ~73°C - 84°C (163°F - 183°F)Combustible (Class IIIA). Not a D001 Ignitable Waste if pure (>60°C), but burns if heated.
Boiling Point 180.8°CLow volatility reduces inhalation risk during transfer but complicates evaporation as a disposal method (Do not evaporate).
Water Solubility ~110 g/L (Acidic pH ~4.[2]0)Soluble enough to contaminate waterways; Strictly prohibited from drain disposal.
Isotope Label

C at positions 1 & 3
Stable isotope. 0% Radioactivity. No decay heat or ionizing radiation.
The "Mixture Rule" Trap

In research workflows, Ethyl Acetoacetate is rarely used alone. It is often mixed with solvents like Methanol, Acetone, or Ethyl Acetate.[3]

  • Pure Compound: Flash point > 60°C

    
     Often Non-RCRA Regulated  (depending on state).
    
  • Mixture (e.g., with Acetone): Flash point < 60°C

    
    RCRA D001 (Ignitable) Hazardous Waste. 
    

Scientist's Note: Always classify waste based on the most hazardous component in the mixture. If you mixed it with Acetonitrile, the waste is now Flammable (D001) and Toxic (D003/Listed).

Part 2: Waste Stream Decision Logic

The following decision matrix illustrates the logical flow for categorizing this material. Use this to determine the correct waste container.

DisposalLogic cluster_note Best Practice Start Waste: this compound IsRadioactive Is it mixed with Radiotracers (e.g., 14C, 3H)? Start->IsRadioactive IsMixed Is it mixed with other solvents? CheckFP Check Mixture Flash Point (FP) IsMixed->CheckFP Yes NonRCRA NON-RCRA CHEMICAL WASTE (Combustible Liquid) IsMixed->NonRCRA No (Pure Compound) HazWaste RCRA HAZARDOUS WASTE (D001 Ignitable) CheckFP->HazWaste FP < 60°C (e.g., Acetone mix) CheckFP->NonRCRA FP > 60°C (e.g., DMSO mix) IsRadioactive->IsMixed No (Stable Isotope Only) RadWaste RADIOACTIVE WASTE (Segregated Stream) IsRadioactive->RadWaste Yes (Critical Stop) NonRCRA->HazWaste Voluntary Upgrade (Fuel Blending)

Figure 1: Decision matrix for categorizing this compound waste. Note that while pure material is technically non-RCRA in many jurisdictions, "Voluntary Upgrade" to hazardous waste streams ensures incineration, which is the environmental gold standard.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure/Stock Material

Use this for expired stock bottles or unused aliquots.

  • Container Selection: Use the original glass amber bottle if possible. If transferring, use a High-Density Polyethylene (HDPE) or glass container with a PTFE-lined cap.

  • Labeling:

    • Apply a hazardous waste label.[4]

    • Chemical Name: Write "Ethyl Acetoacetate".

    • Constituents: "100% this compound".

    • Hazard Checkbox: Mark "Combustible" or "Irritant".

    • Note: Clearly write "STABLE ISOTOPE - NON-RADIOACTIVE" to prevent rejection by waste handlers.

  • Segregation: Place in the "Organic Solvents" waste stream.

  • Disposal Method: Fuel Blending/Incineration. This compound has a high BTU value, making it an excellent candidate for fuel blending programs where waste is used to power cement kilns.

Protocol B: Disposal of Experimental Mixtures

Use this for reaction byproducts (e.g., EAA mixed with Methanol/DCM).

  • Characterize the Solvent: Identify the solvent with the lowest flash point or highest toxicity.

  • Bulking: Pour into the standard "Halogenated" or "Non-Halogenated" solvent carboy based on your co-solvent.

    • If mixed with Chloroform/DCM: Use Halogenated waste stream.

    • If mixed with Acetone/Methanol/Hexane: Use Non-Halogenated waste stream.

  • Documentation: On the waste tag, list "Ethyl Acetoacetate" as a minor constituent (<5% usually).

  • pH Check: If the reaction involved acids/bases, neutralize to pH 5-9 before adding to solvent carboys to prevent exothermic reactions in the waste drum.

Protocol C: Spill Management (Emergency Procedure)

For spills > 100 mL.

  • Isolate: Remove ignition sources (hot plates, stirrers). The flash point is high, but vapors can still ignite on hot surfaces.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Do NOT use paper towels (increases surface area and flammability). Use an inert clay-based absorbent (e.g., Vermiculite) or a commercial solvent pillow.

  • Clean: Scoop absorbed material into a wide-mouth jar. Clean the surface with soap and water (EAA leaves an oily residue).

  • Dispose: Label the jar as "Debris contaminated with Ethyl Acetoacetate" and process as solid chemical waste.

Part 4: Regulatory Framework & Compliance

Compliance relies on understanding the intersection of EPA (Environmental Protection Agency) and DOT (Department of Transportation) regulations.

RCRA (Resource Conservation and Recovery Act)[5][6]
  • Pure Substance: Ethyl Acetoacetate is NOT a P-listed (acutely toxic) or U-listed (toxic) waste [1].

  • Ignitability (D001): The flash point of pure EAA (~73°C) is above the EPA threshold of 60°C (140°F) defined in 40 CFR § 261.21 [2]. Therefore, pure EAA does not automatically carry the D001 waste code.

  • Best Practice: Despite the regulatory exemption, treat as Non-Regulated Chemical Waste destined for incineration. Do not drain dispose.

Isotope Regulations
  • Stable Isotopes (

    
    C, 
    
    
    
    N,
    
    
    H):
    Regulated strictly as chemicals. No Nuclear Regulatory Commission (NRC) oversight is required.
  • Warning: If you work in a lab that also uses

    
    C, you must survey the waste container with a Geiger counter or Liquid Scintillation Counter (LSC) to prove to the Radiation Safety Officer (RSO) that the waste is indeed the stable isotope version before it leaves the lab [3].
    

References

  • U.S. Environmental Protection Agency. Title 40, Code of Federal Regulations (CFR) § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.Link

  • U.S. Environmental Protection Agency. Title 40, CFR § 261.21 - Characteristic of ignitability.[5][6]Link

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes.Link

  • Fisher Scientific. Safety Data Sheet: Ethyl Acetoacetate.Link

Sources

Personal protective equipment for handling Ethyl acetoacetate-1,3-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Ethyl acetoacetate-1,3-13C2 (CAS: 77504-73-5) is a stable isotope-labeled reagent used primarily as a metabolic tracer and internal standard in NMR and mass spectrometry. While chemically identical to unlabeled ethyl acetoacetate (EAA) regarding toxicity, its high economic value (


1,000/gram) dictates a handling protocol that prioritizes loss prevention  alongside personal safety.

Immediate Hazard Profile:

  • Chemical: Combustible Liquid (Category 4), Serious Eye Irritant (Category 2A).

  • Operational: Hygroscopic degradation risk; cross-contamination destroys isotopic signature integrity.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves provide insufficient protection against keto-esters. The following PPE selection is based on permeation data for ethyl acetoacetate and similar esters (e.g., ethyl acetate).

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification & Breakthrough Data
Hand (Splash) Double Nitrile (min 0.11 mm per layer)Breakthrough: < 10 mins. Nitrile degrades rapidly upon contact with esters. Double gloving provides a ~30-second window to doff gloves after a splash before skin contact occurs.
Hand (Immersion/Spill) Butyl Rubber (0.7 mm)Breakthrough: > 480 mins. Butyl rubber is the gold standard for ketones and esters, offering complete resistance to permeation.
Eye / Face Chemical Splash Goggles Critical: EAA causes serious eye irritation (H319). Safety glasses with side shields are insufficient for liquid handling due to vapor migration and splash risk.
Respiratory Fume Hood (Face velocity 80-100 fpm)EAA has a flash point of ~70–84°C. While volatility is moderate (BP 181°C), vapors are irritating. Work must be performed under active ventilation.
Body Flame-Resistant (FR) Lab Coat Required due to Combustible Liquid classification. Synthetic blends (polyester) should be avoided to prevent melting onto skin in a fire event.

Operational Protocol: The "Zero-Loss" Workflow

This protocol is designed as a self-validating system. Each step includes a "Check" to ensure integrity before proceeding.

Phase 1: Receiving & Aliquoting

Context: Repeated opening of the stock container introduces atmospheric moisture (hydrolysis risk) and increases the probability of spillage.

Procedure:

  • Equilibration: Allow the sealed vial to reach room temperature before opening to prevent condensation.

  • Atmosphere Control: All transfers should occur under an inert atmosphere (Nitrogen or Argon).

  • Aliquoting: Upon first open, immediately aliquot the bulk material into single-use amber glass vials with Teflon-lined caps. This eliminates future contamination risks to the master stock.

Phase 2: Experimental Handling
  • Syringe Transfer: Use gas-tight glass syringes for volumetric transfer. Avoid plastic pipettes, which can leach plasticizers into the solvent, interfering with MS/NMR background signals.

  • Secondary Containment: Perform all manipulations within a glass or chemically resistant plastic tray capable of holding 110% of the volume.

Visual Workflow: Safe Handling & Aliquoting

The following diagram outlines the decision logic for handling the material to maximize isotopic purity and safety.

G Start Receive this compound CheckSeal Check 1: Inspect Septum/Seal (Intact?) Start->CheckSeal Quarantine Quarantine & Contact Supplier CheckSeal->Quarantine No (Leaking/Cracked) Equilibrate Equilibrate to Room Temp (Prevent Condensation) CheckSeal->Equilibrate Yes Aliquot Aliquot under N2/Ar Flow (Single-use Amber Vials) Equilibrate->Aliquot Storage Store: -20°C, Desiccated (Dark) Aliquot->Storage Usage Experimental Use (Fume Hood + Butyl/Double Nitrile) Storage->Usage Usage->Storage Return unused (Risk of Contam.)

Figure 1: "Zero-Loss" Handling Workflow ensuring isotopic integrity and operator safety.

Emergency Response & Spill Control

Scenario: A 5mL vial of this compound drops and shatters inside the fume hood.

  • Alert: Announce the spill. Evacuate the immediate area if vapors are strong.

  • PPE Upgrade: Don Butyl rubber gloves immediately. Nitrile gloves will degrade and offer no protection during cleanup.

  • Extinguish: Remove all ignition sources (hot plates, stirrers).

  • Absorb: Cover the spill with vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect: Use non-sparking tools (plastic scoop) to transfer waste into a sealed container.

  • Decontaminate: Wash the surface with soapy water.

Disposal & Waste Management

Regulatory Status: Stable isotopes (13C, 15N, D) are non-radioactive .[1] They do not require decay-in-storage or radioactive waste manifests. However, they must be segregated from standard waste streams for two reasons:

  • Cost Recovery/Verification: To prove to grant agencies that materials were consumed.

  • Chemical Compatibility: EAA is an organic solvent and must be treated as "Flammable/Organic Solvent Waste."

Waste Decision Logic

Waste WasteGen Generated Waste (EAA-13C2) IsotopeCheck Is it mixed with Radioisotopes (e.g., 14C)? WasteGen->IsotopeCheck RadioWaste Radioactive Waste Stream (Follow RSO Protocols) IsotopeCheck->RadioWaste Yes ChemCheck Chemical Contamination? IsotopeCheck->ChemCheck No (Stable Only) PureRecov Potential Recovery (Consult Lab Manager) ChemCheck->PureRecov No (Clean/Expired) SolventWaste Organic Solvent Waste (Halogen-free) ChemCheck->SolventWaste Yes (Dirty)

Figure 2: Waste disposal decision tree distinguishing between stable and radioactive isotope workflows.

References

  • PubChem. Ethyl acetoacetate (Compound). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. U.S. Department of Labor. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.